2,7-Dimethyl-2,7-octanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethyloctane-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMSJLJRUYKOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173484 | |
| Record name | 2,7-Dimethyl-2,7-octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-07-8 | |
| Record name | 2,7-Dimethyl-2,7-octanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dimethyl-2,7-octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 2,7-Dimethyl-2,7-octanediol
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2,7-dimethyl-2,7-octanediol, tailored for researchers, scientists, and professionals in drug development.
Introduction: Unveiling a Versatile Diol
This compound is a unique organic compound characterized by a ten-carbon backbone with two tertiary hydroxyl groups located at the second and seventh positions.[1][2][3] This structure imparts a combination of properties that make it a valuable intermediate and additive in various fields, from materials science to the fragrance industry.[1][4] Its symmetrical nature and the steric hindrance around the hydroxyl groups influence its reactivity and physical characteristics in predictable yet powerful ways, offering a unique tool for molecular design.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O₂ | [1][2][3] |
| Molecular Weight | 174.28 g/mol | [1][2][3] |
| IUPAC Name | 2,7-dimethyloctane-2,7-diol | [2] |
| CAS Registry Number | 19781-07-8 | [2][3] |
| Melting Point | 77 °C | [5] |
| Boiling Point | 140-150 °C (at 10 Torr) | [5] |
| Density (Predicted) | 0.923 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 15.04 ± 0.29 | [5] |
The presence of two hydroxyl groups allows for the formation of extensive hydrogen bonding networks, particularly in the solid state. In its tetrahydrate form, this compound crystallizes in a monoclinic system, forming a unique pentagonal face-sharing layer arrangement stabilized by hydrogen bonds between the diol and water molecules.[1] The oxygen-oxygen distances in these hydrogen-bonded layers are typical for moderate to strong hydrogen bonds, ranging from 2.774 to 2.864 Å.[1]
Synthesis and Manufacturing Pathways
The synthesis of this compound can be approached through several established organic chemistry routes. The choice of a particular method often depends on the desired scale, purity requirements, and available starting materials.
Grignard Reaction: A Classic and Versatile Approach
A common and reliable method for synthesizing tertiary alcohols like this compound is the Grignard reaction.[1] This pathway offers a high degree of control and predictability.
Experimental Protocol: Grignard Synthesis of this compound
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of an appropriate dihaloalkane (e.g., 1,4-dibromobutane as a precursor to the central four-carbon chain) in anhydrous ether is added dropwise to initiate the formation of the di-Grignard reagent.
-
Reaction with Ketone: The di-Grignard reagent is then cooled in an ice bath, and a stoichiometric amount of acetone, dissolved in anhydrous ether, is added dropwise. The reaction is highly exothermic and should be carefully controlled.
-
Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Caption: Grignard synthesis of this compound.
Alternative Synthesis Routes
Other notable methods for the synthesis of this compound include:
-
Hydroformylation: This industrial process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a catalyst to form aldehydes, which are subsequently reduced to the diol.[1]
-
Reduction of Diketones: The catalytic hydrogenation of the corresponding diketone, 2,7-octanedione, can yield this compound.
-
Aldol Condensation: An alternative approach involves the aldol condensation of ketones.[1]
Chemical Reactivity and Functional Group Transformations
The two tertiary hydroxyl groups are the primary sites of reactivity in this compound. These functional groups can undergo a variety of transformations, making the molecule a versatile building block in organic synthesis.
-
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters. These esters are of particular interest in the flavor and fragrance industry.[1]
-
Oxidation: Due to the tertiary nature of the alcohol groups, they are resistant to oxidation under mild conditions. Strong oxidizing agents would lead to cleavage of the carbon-carbon bonds.
-
Dehydration: Under acidic conditions and with heat, this compound can undergo dehydration to form alkenes.[1] The regioselectivity of this elimination reaction can be influenced by the reaction conditions.
Caption: Key reactions of this compound.
Applications Across Diverse Industries
The unique structural features of this compound have led to its use in a variety of applications.
Fragrance and Cosmetics
With its pleasant scent profile, this compound is utilized as a fragrance ingredient in cosmetics and personal care products.[1] Its diol functionality can also contribute to moisturizing effects in certain formulations.[6]
Chemical Intermediate and Polymer Science
As a bifunctional molecule, it serves as a valuable building block for the synthesis of other chemicals.[1] In polymer science, its incorporation into polyester or polyurethane backbones can modify the physical properties of the resulting polymers, such as enhancing flexibility and altering crystallinity.[4]
Potential in Pharmaceutical Research
The unique structure of this compound makes it a molecule of interest in drug formulation and development.[1] While specific applications are still under investigation, its diol nature could be leveraged for creating prodrugs or as a scaffold in medicinal chemistry.[1] Further research is necessary to fully elucidate its pharmacokinetic and toxicological profiles.[1]
Other Potential Uses
Research has also explored its potential as a plasticizer for polymers like PVC and as a precursor for biofuels.[1]
Safety, Handling, and Toxicological Profile
Hazard Identification
This compound is classified as a skin and eye irritant.[1][2][7] Inhalation or significant absorption through the skin may have narcotic effects, leading to symptoms such as nausea, dizziness, and headache.[1][2][7]
Recommended Handling Procedures
When working with this compound, it is essential to adhere to standard laboratory safety protocols:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
In case of exposure, immediate action is crucial:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
At present, there is no data available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.
Spectroscopic Data for Characterization
Spectroscopic analysis is fundamental for the identification and characterization of this compound. Key techniques include:
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will provide signals corresponding to the different types of protons in the molecule, including the hydroxyl protons, the methyl protons, and the methylene protons of the octane chain.
-
¹³C NMR will show distinct peaks for the different carbon environments, including the carbons bearing the hydroxyl groups and the methyl and methylene carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can aid in structural elucidation.
A collection of spectra for this compound, including NMR, FTIR, Raman, and MS, is available in public databases for reference.[8]
Conclusion
This compound is a structurally intriguing and functionally versatile diol. Its unique combination of a long aliphatic chain and two tertiary hydroxyl groups provides a valuable platform for a wide range of chemical transformations and applications. For researchers and developers in fields ranging from materials science to pharmaceuticals, a thorough understanding of its chemical properties is key to unlocking its full potential. As research continues, new and innovative applications for this compound are likely to emerge.
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An In-Depth Technical Guide to 2,7-Dimethyl-2,7-octanediol: Structure, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 2,7-dimethyl-2,7-octanediol, a unique aliphatic diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis methodologies, and potential applications, grounding all information in established scientific principles and supported by relevant literature.
Molecular Structure and Physicochemical Properties
This compound, with the molecular formula C₁₀H₂₂O₂, is a symmetrical long-chain diol featuring two tertiary hydroxyl groups.[1] This structure imparts specific physical and chemical properties that are of interest in various scientific and industrial fields.
The IUPAC name for this compound is 2,7-dimethyloctane-2,7-diol.[1] Its structure consists of an eight-carbon chain with methyl groups and hydroxyl groups attached to the second and seventh carbon atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O₂ | |
| Molecular Weight | 174.28 g/mol | |
| CAS Number | 19781-07-8 | |
| Appearance | White solid | - |
| Melting Point | 77 °C | - |
| Boiling Point | 140-150 °C at 10 Torr | - |
| IUPAC Name | 2,7-dimethyloctane-2,7-diol |
The presence of two tertiary alcohol functionalities provides distinct reactivity patterns compared to primary or secondary diols, offering alternative pathways for reactions such as etherification and esterification. The long aliphatic chain contributes to its hydrophobic character, while the two hydroxyl groups provide hydrophilic centers, resulting in an amphiphilic nature.
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of method often depends on the desired scale, available starting materials, and required purity. Two plausible and widely applicable methods are detailed below.
Synthesis via Grignard Reaction
A common and effective method for creating tertiary alcohols is the Grignard reaction.[2][3][4][5] In this approach, a Grignard reagent is reacted with a suitable ketone or ester. For the symmetrical structure of this compound, a Grignard reaction involving a di-Grignard reagent and a ketone is a logical synthetic pathway.
Workflow for Grignard Synthesis
Caption: Grignard synthesis workflow for this compound.
Experimental Protocol: Grignard Synthesis
-
Preparation of the Di-Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1,4-dibromobutane (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated with gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the dibromobutane solution. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the di-Grignard reagent.
-
Reaction with Acetone: Cool the freshly prepared di-Grignard reagent to 0 °C using an ice bath. Dissolve acetone (2.0 equivalents) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition of acetone is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.
-
Quenching and Work-up: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. This will protonate the magnesium alkoxide intermediate to form the diol and neutralize any excess Grignard reagent.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. If a solid precipitate forms, add more organic solvent. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography.[2]
Synthesis via Hydroformylation and Reduction
An alternative industrial-scale synthesis involves the hydroformylation of an appropriate alkene followed by reduction.[6][7][8][9] This process, also known as the oxo process, adds a formyl group and a hydrogen atom across a double bond.
Workflow for Hydroformylation/Reduction Synthesis
Caption: Hydroformylation and reduction workflow for this compound synthesis.
Experimental Protocol: Hydroformylation and Reduction
-
Hydroformylation: Charge a high-pressure autoclave with 2,7-dimethyl-1,7-octadiene, a suitable solvent (e.g., toluene), and a rhodium-based catalyst (e.g., Rh(acac)(CO)₂) with a phosphine ligand. Seal the reactor and purge with nitrogen, followed by pressurizing with a mixture of carbon monoxide and hydrogen (syngas) to the desired pressure (e.g., 20-100 atm). Heat the mixture to the reaction temperature (e.g., 80-120 °C) with stirring. Monitor the reaction progress by gas chromatography (GC) until the starting alkene is consumed.
-
Catalyst Removal: After cooling the reactor and venting the excess gas, the catalyst can be removed by various methods depending on the specific catalyst system used.
-
Reduction of the Dialdehyde: The resulting dialdehyde intermediate can be reduced to the diol without purification. Add a reducing agent such as sodium borohydride in a suitable solvent like ethanol at 0 °C. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon can be employed.
-
Work-up and Purification: After the reduction is complete, quench the reaction appropriately (e.g., with water or dilute acid for borohydride reduction). Extract the product into an organic solvent, wash, dry, and concentrate to yield the crude diol. Purify the product by recrystallization or chromatography as described for the Grignard method.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a singlet for the methyl protons, a multiplet for the methylene protons adjacent to the carbinol carbons, another multiplet for the central methylene protons, and a singlet for the hydroxyl protons (which may be broad and its chemical shift can vary with concentration and solvent).
-
¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Expected signals include a peak for the quaternary carbinol carbons, a peak for the methyl carbons, and two distinct peaks for the two types of methylene carbons in the aliphatic chain.
Spectra for this compound are available in public databases such as SpectraBase.[10]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching of the hydroxyl groups.[11][12] Other significant peaks would include C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-O stretching around 1150 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would likely not show a prominent molecular ion peak due to the facile fragmentation of tertiary alcohols.[13][14] Common fragmentation pathways would include the loss of a methyl group and the loss of water. The fragmentation pattern would exhibit clusters of peaks separated by 14 mass units, corresponding to the loss of methylene groups.[13]
Potential Applications and Biological Activity
While specific, in-depth pharmacological studies on this compound are limited in publicly accessible literature, its structural features suggest several areas of potential application, particularly in materials science and as a precursor in organic synthesis.
Industrial and Research Applications
-
Polymer Chemistry: The diol functionality makes it a suitable monomer for the synthesis of polyesters and polyurethanes. The long aliphatic chain can impart flexibility, while the tertiary nature of the hydroxyl groups can influence the polymer's thermal stability and chemical resistance.
-
Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules.
-
Cosmetics: Aliphatic diols are known to be used in cosmetic formulations as emollients and humectants.[15]
Potential Biological and Pharmacological Relevance
The biological activity of this compound has not been extensively characterized. However, based on studies of related long-chain alcohols and aliphatic diols, some potential areas of interest for drug development professionals can be inferred.
-
Membrane Interactions: Long-chain alcohols are known to interact with and perturb lipid bilayers.[16][17] This can lead to alterations in membrane fluidity and the function of membrane-bound proteins such as ion channels and receptors.[18] The amphiphilic nature of this compound suggests it could exhibit similar effects.
-
Antimicrobial Activity: Some aliphatic diols have demonstrated antimicrobial properties, with their efficacy dependent on chain length and the position of the hydroxyl groups.[19] The mechanism is thought to involve the disruption of microbial cell membranes.
-
Drug Delivery: Aliphatic diols are being explored for their potential use in drug delivery systems, such as in the formation of solid lipid nanoparticles and organogels for controlled release.[15]
-
Melanogenesis Induction: Certain aliphatic and alicyclic diols have been shown to induce melanogenesis in cultured cells and animal models, suggesting potential applications in dermatology and cosmetics.[20]
It is important to note that this compound is classified as a skin and eye irritant and may have narcotic effects if ingested or absorbed.[1] Therefore, appropriate safety precautions should be taken when handling this compound.
Conclusion
This compound is a structurally interesting molecule with potential applications spanning from polymer science to potential, yet underexplored, roles in biology and pharmacology. Its synthesis is achievable through well-established synthetic routes, and its structure can be readily characterized by standard spectroscopic methods. For researchers in drug development, while direct data is scarce, the properties of related aliphatic diols suggest that this compound and its derivatives could be interesting candidates for investigation as membrane-active agents, antimicrobial compounds, or components of drug delivery systems. Further research is warranted to fully elucidate the biological and pharmacological profile of this compound.
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Introduction: The Strategic Value of a Symmetrical Diol
An In-Depth Technical Guide to the Synthesis of 2,7-Dimethyl-2,7-octanediol: Pathways, Mechanisms, and Practical Insights
This compound is a symmetrical long-chain diol featuring two tertiary hydroxyl groups.[1] Its molecular formula is C₁₀H₂₂O₂ with a molecular weight of approximately 174.28 g/mol .[2][3][4][5] This unique structure, with sterically hindered hydroxyl groups at either end of a flexible hexane backbone, makes it a valuable intermediate in diverse fields. In material science, it serves as a building block for specialty polyesters and polyurethanes, where it imparts modified crystallinity and enhanced thermal stability.[1] For drug development professionals, its structure offers a unique scaffold for creating novel molecular architectures and can be applied in advanced drug formulation.[1][2] This guide provides a detailed exploration of the primary synthesis pathways to this versatile compound, focusing on the underlying chemistry, practical experimental design, and comparative analysis to inform laboratory and industrial applications.
Chapter 1: The Grignard Synthesis Pathway: Precision in Small-Scale Synthesis
The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds and synthesizing tertiary alcohols, making it highly suitable for producing this compound on a laboratory scale.[2] The core of this pathway involves the nucleophilic attack of a carbanion-like carbon from a Grignard reagent onto the electrophilic carbon of a carbonyl group.
Theoretical Basis & Mechanistic Walkthrough
To achieve the target symmetrical structure, a bifunctional Grignard reagent must be reacted with an excess of a simple ketone, acetone. The most logical approach involves the creation of a di-Grignard reagent from a 1,4-dihalobutane, which then reacts at both ends with acetone molecules.
The mechanism proceeds in three key stages:
-
Formation of the Di-Grignard Reagent: 1,4-dibromobutane is reacted with magnesium turnings in an anhydrous ether solvent. The magnesium undergoes oxidative addition to the carbon-bromine bonds, forming 1,4-bis(bromomagnesio)butane. Maintaining anhydrous conditions is paramount, as any protic solvent will protonate and destroy the highly basic Grignard reagent.
-
Nucleophilic Attack: Two equivalents of acetone are introduced to the di-Grignard reagent. The nucleophilic carbon atoms of the Grignard reagent attack the electrophilic carbonyl carbons of the acetone molecules. This forms a dialkoxide intermediate, stabilized by the MgBr⁺ counterions.
-
Acidic Workup: The reaction is quenched with a weak acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide intermediates. This yields the final this compound product and magnesium salts, which can be separated.
Visualizing the Grignard Pathway
Caption: Grignard synthesis pathway for this compound.
Detailed Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
1,4-dibromobutane
-
Anhydrous diethyl ether or THF
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be flame-dried or oven-dried to remove residual water. The system should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Grignard Initiation: Place magnesium turnings in the flask. Add a single crystal of iodine. The iodine etches the passivating magnesium oxide layer, facilitating the reaction.
-
Reagent Addition: Add a solution of 1,4-dibromobutane in anhydrous ether to the dropping funnel. Add a small portion to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Once initiated, add the remaining 1,4-dibromobutane solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Acetone: After the di-Grignard formation is complete, cool the flask in an ice bath. Add a solution of anhydrous acetone in anhydrous ether dropwise via the dropping funnel. Maintain the temperature below 10°C to control the exothermic reaction.
-
Quenching and Workup: Once the acetone addition is complete, slowly add saturated aqueous NH₄Cl solution to the cooled reaction mixture to quench the reaction and protonate the alkoxide.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Chapter 2: Industrial Synthesis via Catalytic Hydrogenation
For large-scale and industrial production, the catalytic hydrogenation of 2,7-dimethyl-2,7-octanedione is the cornerstone method.[1] This pathway offers high efficiency and selectivity, leveraging a well-understood reduction process over a heterogeneous catalyst.[1]
Theoretical Basis & Mechanistic Overview
This process involves the selective reduction of the two ketone (carbonyl) groups in the precursor diketone to hydroxyl groups.[1] The reaction uses hydrogen gas as the reducing agent and a solid-phase catalyst, typically a noble metal supported on a high-surface-area material. The mechanism involves the adsorption of both the hydrogen gas and the diketone onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the carbonyl carbons, resulting in the formation of the diol.
Catalyst Selection and Process Optimization
Palladium on carbon (5% Pd/C) is a frequently employed catalyst for this transformation due to its high activity, selectivity, and stability under typical reaction conditions.[1]
Key Process Variables:
-
Hydrogen Pressure: Higher pressures (10-50 bar) increase the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.[1]
-
Temperature: Elevated temperatures (80-120°C) are used to provide sufficient activation energy for the reaction.[1]
-
Solvent: Ethanol is a common solvent as it effectively dissolves the diketone precursor without reacting under the hydrogenation conditions.[1]
-
Catalyst Loading: The amount of catalyst used is a critical factor balancing reaction time and cost.
| Parameter | Typical Range | Rationale |
| Catalyst | 5% Palladium on Carbon (Pd/C) | High activity and selectivity for carbonyl reduction.[1] |
| Pressure | 10 - 50 bar H₂ | Increases H₂ concentration, driving the reaction forward.[1] |
| Temperature | 80 - 120 °C | Provides necessary activation energy for the reduction.[1] |
| Solvent | Ethanol | Good solubility for the diketone precursor; inert.[1] |
Visualizing the Hydrogenation Workflow
Caption: Industrial workflow for catalytic hydrogenation of 2,7-dimethyl-2,7-octanedione.
Detailed Experimental Protocol: Catalytic Hydrogenation
Materials:
-
2,7-Dimethyl-2,7-octanedione
-
Ethanol
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas source
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Charging: In a suitable high-pressure reactor, dissolve 2,7-dimethyl-2,7-octanedione in ethanol.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution. The catalyst should be handled in an inert atmosphere if pyrophoric.
-
Sealing and Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by purging with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the target pressure (e.g., 30 bar). Begin stirring and heat the reactor to the desired temperature (e.g., 100°C).
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is complete when hydrogen uptake ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Removal and Purification: The reaction mixture is filtered (e.g., through Celite) to remove the solid Pd/C catalyst. The ethanol is then removed from the filtrate by rotary evaporation. The resulting crude diol can be purified by vacuum distillation.
Chapter 3: Comparative Analysis of Synthesis Pathways
Choosing between the Grignard and catalytic hydrogenation pathways depends heavily on the desired scale, available equipment, and economic considerations.
| Feature | Grignard Synthesis | Catalytic Hydrogenation |
| Scale | Ideal for lab-scale, research quantities | Preferred for pilot-scale to industrial production |
| Precursor | 1,4-dihalobutane, acetone | 2,7-Dimethyl-2,7-octanedione |
| Key Reagents | Magnesium, anhydrous solvents | Hydrogen gas, Pd/C catalyst |
| Equipment | Standard laboratory glassware | High-pressure autoclave |
| Safety | Requires handling of reactive organometallics and strictly anhydrous conditions | Requires handling of flammable H₂ gas under high pressure and potentially pyrophoric catalysts |
| Yield | Moderate to good, sensitive to conditions | Generally high and reproducible |
| Primary Use Case | Custom synthesis, proof-of-concept | Bulk manufacturing |
Expert Insight: For researchers in drug discovery exploring derivatives of this diol, the Grignard pathway offers greater flexibility. The core di-Grignard intermediate can be reacted with a variety of ketones or aldehydes to quickly generate a library of related structures. Conversely, for producing the specific title compound in large quantities, the efficiency and scalability of catalytic hydrogenation make it the undisputed industrial choice.[1]
Conclusion
The synthesis of this compound can be effectively achieved through two primary, well-documented pathways. The Grignard reaction provides a versatile and accessible method for laboratory-scale synthesis, allowing for structural variation and discovery-oriented research. For large-scale, cost-effective production, the catalytic hydrogenation of the corresponding diketone is the established industrial standard, offering high yields and process control. A thorough understanding of the causality behind the experimental choices for each pathway—from the necessity of anhydrous conditions in Grignard synthesis to the optimization of pressure and temperature in hydrogenation—is critical for any scientist aiming to produce this valuable chemical intermediate safely and efficiently.
References
- This compound | 19781-07-8. (2023, August 15).
- This compound | High Purity | RUO - Benchchem. Benchchem.
- (3S,6S)-2,7-Dimethyl-3,6-octanediol | 129705-30-2. Smolecule.
- Pinacol Coupling Reaction. Organic Chemistry Portal.
- Pinacol coupling reaction. Wikipedia.
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- This compound. NIST WebBook.
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- Buy this compound Industrial Grade
- Diastereoselective Synthesis of Cyclopentanediols by InCl3/Al Mediated Intramolecular Pinacol Coupling Reaction in Aqueous Media. MDPI.
- This compound | 19781-07-8. ChemicalBook.
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- The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applic
- Natural Compounds: A Dynamic Field of Applic
- 2,7-dimethylnaphthalene. Organic Syntheses Procedure.
- 4,5-Octanediol, 2,7-dimethyl- | C10H22O2 | CID 549801. PubChem.
- Special Issue “Advances in Drug Discovery and Synthesis”. MDPI.
- dimethyl hexanediol production, UPR, ecoinvent 3.6, Consequential | GLAD.
- Drug Design and Discovery: Principles and Applic
- 2,7-dimethyl-(4Z)-octen-2,7-diol, 160790-49-8. The Good Scents Company.
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- This compound AldrichCPR. Sigma-Aldrich.
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An In-depth Technical Guide to the Physical Properties of 2,7-Dimethyl-2,7-octanediol
This guide provides a comprehensive overview of the core physical properties of 2,7-Dimethyl-2,7-octanediol, tailored for researchers, scientists, and professionals in drug development. The information presented is a synthesis of established data and field-proven insights, ensuring technical accuracy and practical relevance.
Introduction
This compound is a C10 dialcohol characterized by a linear eight-carbon chain with tertiary alcohol groups at the second and seventh positions. Its unique structure, featuring a significant hydrophobic carbon backbone and two hydrophilic hydroxyl groups, imparts a range of physical properties that are of interest in various chemical and pharmaceutical applications. Understanding these properties is fundamental to its handling, application, and the development of new synthetic methodologies.
Molecular and Chemical Identity
A clear identification of the compound is the first step in any rigorous scientific examination.
| Identifier | Value |
| IUPAC Name | 2,7-dimethyloctane-2,7-diol[1] |
| CAS Number | 19781-07-8[1] |
| Molecular Formula | C₁₀H₂₂O₂[1] |
| Molecular Weight | 174.28 g/mol [1] |
| SMILES | CC(C)(CCCCC(C)(C)O)O[1] |
| InChI | InChI=1S/C10H22O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,5-8H2,1-4H3[1] |
Core Physical Properties
The physical state and behavior of this compound under various conditions are dictated by its core physical properties.
| Property | Value | Source |
| Melting Point | 77 °C | ChemicalBook |
| Boiling Point | 140-150 °C at 10 Torr | ChemicalBook |
| Density (Predicted) | 0.923 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 15.04 ± 0.29 | ChemicalBook |
Solubility Profile
The solubility of a compound is a critical parameter for its application in formulations and as a reagent. While specific quantitative solubility data for this compound in a range of solvents is not extensively published, its structural characteristics provide a strong indication of its solubility behavior.
The presence of two polar hydroxyl groups allows for hydrogen bonding with polar solvents. However, the long, nonpolar, eight-carbon chain significantly contributes to its hydrophobic character. This dual nature suggests that this compound will exhibit moderate solubility in a range of solvents.
Expected Solubility:
-
Water: Sparingly soluble. The long hydrocarbon chain will limit its miscibility with water despite the two hydroxyl groups.
-
Alcohols (e.g., Ethanol, Methanol): Soluble. The hydroxyl groups of the diol can hydrogen bond with the alcohol solvents, and the hydrocarbon chain is more compatible with the alkyl groups of these solvents compared to water.
-
Acetone: Likely soluble. Acetone's polarity is intermediate, and it can act as a hydrogen bond acceptor, facilitating the dissolution of the diol.
-
Dimethyl Sulfoxide (DMSO): Soluble. DMSO is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility. The polar hydroxyl groups will hinder its dissolution in nonpolar solvents.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methylene protons of the carbon chain, and the hydroxyl protons. The chemical shifts will be influenced by the proximity to the electronegative oxygen atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments within the molecule, including the two equivalent methyl carbons attached to the tertiary carbons bearing the hydroxyl groups, the tertiary carbons themselves, and the methylene carbons of the octane chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| Broad, ~3300-3400 | O-H stretch (from the hydroxyl groups) |
| ~2900-3000 | C-H stretch (from the alkyl chain) |
| ~1375 and ~1465 | C-H bend (from the methyl and methylene groups) |
| ~1150 | C-O stretch (from the tertiary alcohols) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound will result in a molecular ion peak (M⁺) at m/z 174. The fragmentation pattern will be characteristic of a long-chain diol, with prominent peaks resulting from the cleavage of C-C bonds adjacent to the oxygen atoms and the loss of water. A notable peak is often observed at m/z 59, corresponding to the [C₃H₇O]⁺ ion.[1]
Crystallographic Data
Safety and Handling
As a chemical entity, this compound requires careful handling to ensure laboratory safety.
-
Hazard Classification: It is classified as a skin and eye irritant.[1]
-
Potential Health Effects: May have a narcotic effect, causing nausea, dizziness, and headache.[1]
-
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
Safe Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Avoid inhalation of any dust or vapors.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Experimental Protocols for Physical Property Determination
The following are generalized, standard operating procedures for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transition into a liquid at atmospheric pressure. It is a key indicator of purity.
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes.
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Boiling Point Determination (at atmospheric pressure)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Given the high estimated boiling point, distillation under reduced pressure is often preferred to prevent decomposition.
Solubility Determination
Principle: To qualitatively assess the solubility of the compound in various solvents.
Materials: Test tubes, vortex mixer, this compound, and a selection of solvents (water, ethanol, acetone, DMSO, hexane).
Procedure:
-
Add approximately 10-20 mg of the solid to a test tube.
-
Add 1 mL of the solvent to be tested.
-
Vortex the mixture for 1-2 minutes.
-
Visually observe if the solid has dissolved completely.
-
If not fully dissolved, gently warm the mixture (if the solvent is not highly volatile) and observe any changes in solubility.
-
Record the observations as soluble, partially soluble, or insoluble for each solvent.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physical characterization of a solid organic compound.
Caption: Workflow for the physical characterization of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]
-
GHS Hazard Statements. (n.d.). In Wikipedia. Retrieved from [Link]
-
National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2,7-Dimethyl-2,7-octanediol
This guide provides a comprehensive technical overview of 2,7-Dimethyl-2,7-octanediol (CAS No. 19781-07-8), tailored for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, detailed synthesis protocols, characterization techniques, and potential applications, with a focus on scientific integrity and practical insights.
Introduction and Compound Profile
This compound is a symmetrical long-chain diol characterized by two tertiary hydroxyl groups.[1] Its unique molecular structure, with a C10 backbone, imparts specific physical and chemical properties that make it a valuable building block in various fields, including polymer science and potentially in pharmaceutical formulations.[1][2] The molecular formula of the compound is C₁₀H₂₂O₂, and it has a molecular weight of approximately 174.28 g/mol .[2]
Key Identifiers:
-
IUPAC Name: 2,7-dimethyloctane-2,7-diol[3]
-
CAS Number: 19781-07-8[3]
-
Molecular Formula: C₁₀H₂₂O₂[3]
-
Molecular Weight: 174.28 g/mol [3]
-
SMILES: CC(C)(CCCCC(C)(C)O)O[3]
Physical and Chemical Properties:
| Property | Value | Source |
| Melting Point | 77 °C | [4] |
| Boiling Point | 140-150 °C (at 10 Torr) | [4] |
| Density (Predicted) | 0.923±0.06 g/cm³ | [4] |
| pKa (Predicted) | 15.04±0.29 | [4] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[5][6] This approach involves the reaction of a suitable ester, such as dimethyl adipate, with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide). The causality behind this choice lies in the reactivity of the Grignard reagent, which adds twice to the ester carbonyl groups to form the desired tertiary diol.[5]
Reaction Scheme:
Caption: Synthesis of this compound via Grignard reaction.
Detailed Experimental Protocol: Grignard Synthesis
This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Methyl bromide or methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dimethyl adipate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a single crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of methyl bromide or methyl iodide in anhydrous diethyl ether.
-
Add a small amount of the methyl halide solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed.
-
Once the reaction starts, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dimethyl Adipate:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of dimethyl adipate in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the dimethyl adipate solution dropwise to the cooled Grignard reagent with vigorous stirring. An excess of the Grignard reagent (at least 4 equivalents) is crucial to ensure the complete reaction of both ester groups.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This is preferred over water to minimize the formation of magnesium hydroxide emulsions.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as hexane or ethyl acetate.
-
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons, a multiplet for the methylene protons of the octane chain, and a singlet for the hydroxyl protons (which may be broad and its chemical shift can vary depending on the solvent and concentration).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the quaternary carbons attached to the hydroxyl groups, the methyl carbons, and the different methylene carbons in the octane chain.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Strong C-H stretching bands will be observed around 2850-2960 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Applications in Research and Development
The unique structure of this compound makes it a promising candidate for several applications.
Polymer Science: Synthesis of Novel Polyesters
The diol functionality of this compound allows it to be used as a monomer in the synthesis of polyesters.[1] The presence of the tertiary alcohol groups and the long aliphatic chain can impart unique properties to the resulting polymers, such as increased flexibility and modified thermal stability.[1]
Workflow for Polyester Synthesis:
Caption: Workflow for the synthesis and characterization of a polyester using this compound.
Experimental Protocol: Polyester Synthesis
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge this compound, a suitable diacid (e.g., adipic acid or terephthalic acid), and an esterification catalyst (e.g., titanium(IV) butoxide).
-
Polycondensation: Heat the mixture under a slow stream of nitrogen. The temperature is gradually increased to facilitate the removal of the condensation byproduct (water).
-
Vacuum Application: Once the initial water evolution subsides, apply a vacuum to drive the reaction to completion and achieve a high molecular weight polymer.
-
Isolation: After cooling, dissolve the polymer in a suitable solvent (e.g., chloroform or THF) and precipitate it into a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.
Drug Development: Formulation of Poorly Soluble Drugs
Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which limits their bioavailability. Co-solvents are often employed in formulations to enhance the solubility of such drugs.[3][4] Diols like this compound, with their amphiphilic character, can potentially act as effective co-solvents or as part of lipid-based drug delivery systems.[2][4]
Hypothetical Protocol: Solubility Enhancement Study
-
Preparation of Co-solvent Systems: Prepare a series of solutions containing varying concentrations of this compound in a pharmaceutically acceptable solvent system (e.g., a mixture of water and ethanol or polyethylene glycol).
-
Solubility Determination: Add an excess amount of the poorly soluble API to each co-solvent system.
-
Equilibration: Agitate the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the dissolved API using a validated analytical method (e.g., HPLC).
-
Data Evaluation: Plot the solubility of the API as a function of the this compound concentration to determine its effectiveness as a solubilizing agent.
Safety and Handling
This compound is classified as a skin and eye irritant.[2] Inhalation or ingestion may cause narcotic effects such as nausea, dizziness, and headache.[2] Therefore, appropriate safety precautions must be taken during handling.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile chemical with significant potential in both material science and pharmaceutical applications. Its synthesis via the Grignard reaction is a robust and scalable method. The unique structural features of this diol make it an interesting candidate for the development of novel polymers with tailored properties and for the formulation of challenging drug compounds. Further research into its applications is warranted to fully explore its capabilities.
References
-
This compound | C10H22O2 | CID 140597. PubChem. [Link]
-
This compound. National Institute of Standards and Technology. [Link]
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This compound - Hazardous Agents. Haz-Map. [Link]
-
Grignard Reaction with Esters. Chemistry Steps. [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. [Link]
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- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. chemrealm.com [chemrealm.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
A Spectroscopic Guide to 2,7-Dimethyl-2,7-octanediol: Unveiling Molecular Structure
Introduction
Welcome to a comprehensive technical exploration of the spectral characteristics of 2,7-Dimethyl-2,7-octanediol. This guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth analysis of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data that define this unique diol. Our approach moves beyond a simple presentation of data, focusing instead on the causal relationships between molecular structure and spectral output. This document is crafted to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.
With the molecular formula C₁₀H₂₂O₂ and a molecular weight of approximately 174.28 g/mol , this compound is a valuable building block in various chemical syntheses.[1] Its symmetrical structure, featuring two tertiary alcohol functionalities, gives rise to distinct and interpretable spectral signatures. Understanding these signatures is paramount for quality control, reaction monitoring, and the elucidation of novel chemical pathways.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by prominent absorption bands that confirm its diol structure.
Interpretation of the IR Spectrum:
The most notable feature in the IR spectrum of an alcohol is the O-H stretching vibration.[2][3][4][5][6] In a condensed phase, such as a neat liquid or a solid KBr pellet, extensive hydrogen bonding occurs between the hydroxyl groups. This results in a strong and characteristically broad absorption band in the region of 3500-3200 cm⁻¹.[2][3] The C-O stretching vibration of alcohols also provides a key diagnostic peak, typically appearing as a strong band in the 1260-1050 cm⁻¹ range.[2][3][6] For tertiary alcohols, this C-O stretch is expected to be in the higher end of this range.[2][6] The spectrum will also exhibit C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers, indicative of the aliphatic backbone.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3300 (broad, strong) | O-H stretch (H-bonded) | Presence of hydroxyl groups |
| ~2950 (medium-strong) | C-H stretch (sp³) | Aliphatic C-H bonds |
| ~1150 (strong) | C-O stretch | Tertiary alcohol C-O bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its symmetrical structure.
¹H NMR Spectroscopy
Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is relatively simple. We can predict the chemical shifts and multiplicities of the different proton environments. The protons on the carbon bearing the hydroxyl group are deshielded and typically appear in the 3.4-4.5 δ range.[4] The protons of the methyl groups attached to the same carbon are in a distinct chemical environment. The methylene protons along the aliphatic chain will exhibit signals in the typical alkane region. The hydroxyl protons themselves can appear as a broad singlet, and their chemical shift can vary depending on concentration and solvent.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | s | 12H | -C(CH₃)₂- |
| ~1.4-1.6 | m | 8H | -CH₂-CH₂-CH₂-CH₂- |
| Variable | br s | 2H | -OH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum further confirms the molecular symmetry, showing a limited number of signals for the ten carbon atoms. The carbon atoms bonded to the electron-withdrawing hydroxyl groups are deshielded and will appear at a lower field (higher ppm) than the other aliphatic carbons, typically in the 50-80 δ range.[4]
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~70 | C2, C7 |
| ~40 | C3, C6 |
| ~29 | C(CH₃)₂ |
| ~22 | C4, C5 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides the molecular weight of a compound and valuable structural information through its fragmentation pattern.[7][8][9][10]
Interpretation of the Mass Spectrum:
For alcohols, the molecular ion peak (M⁺) is often weak or absent due to facile fragmentation.[11][12][13][14][15] Two primary fragmentation pathways for alcohols are α-cleavage and dehydration.[11][12][13][15]
-
α-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom, leading to a resonance-stabilized oxonium ion. For this compound, α-cleavage would result in the loss of a methyl radical or a longer alkyl chain.
-
Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, resulting in an (M-18)⁺ peak.[11][12][13]
Given the structure of this compound, we can anticipate characteristic fragment ions in its mass spectrum. The base peak is often the result of a stable fragment formed through one of these pathways.
Predicted Mass Spectrum Fragments:
| m/z | Interpretation |
| 174 | Molecular Ion (M⁺) - likely weak or absent |
| 159 | [M - CH₃]⁺ (α-cleavage) |
| 156 | [M - H₂O]⁺ (Dehydration) |
| 59 | [C₃H₇O]⁺ (α-cleavage product) |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectral data discussed in this guide.
Infrared (IR) Spectroscopy - Attenuated Total Reflectance (ATR)
ATR-FTIR is a convenient method for analyzing solid samples directly.[16][17][18][19]
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.[17]
-
Data Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Cleaning: After analysis, clean the ATR crystal thoroughly.
Caption: ATR-FTIR Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the preparation of a sample for both ¹H and ¹³C NMR analysis.[20][21][22][23]
-
Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, or a larger quantity (e.g., 50-100 mg) for ¹³C NMR, into a clean, dry vial.[22]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[20][21]
-
Dissolution: Gently agitate the vial to ensure the sample is completely dissolved. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Data Acquisition: Insert the sample into the NMR spectrometer and acquire the ¹H and/or ¹³C spectra according to the instrument's standard operating procedures.
Caption: NMR Sample Preparation and Data Acquisition Workflow
Mass Spectrometry (MS) - Electron Ionization (EI)
This protocol describes the general procedure for obtaining an EI mass spectrum.[7][8][10][24]
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer's ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Ionization: The sample molecules are bombarded by a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The data is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Caption: Electron Ionization Mass Spectrometry Workflow
Conclusion
The spectroscopic data for this compound provides a clear and consistent picture of its molecular structure. The IR spectrum confirms the presence of hydroxyl and aliphatic functional groups. The ¹H and ¹³C NMR spectra elegantly demonstrate the molecule's symmetry and provide a detailed map of the carbon-hydrogen framework. Finally, the mass spectrum reveals the molecular weight and characteristic fragmentation patterns that are in agreement with its tertiary diol structure. This comprehensive guide serves as a valuable resource for the confident identification and characterization of this compound in a research and development setting.
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SlidePlayer. (n.d.). HOW TO PREPARE AN NMR SAMPLE? DISSOLVE THE COMPOUND IN A DEUTERATED SOLVENT AND PLACE IT IN AN NMR TUBE. [Link]
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An In-depth Technical Guide to the Crystal Structure of 2,7-Dimethyl-2,7-octanediol Tetrahydrate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the crystal structure of 2,7-dimethyl-2,7-octanediol tetrahydrate. The document delves into the synthesis of the parent diol, the preparation of its crystalline hydrate, and a detailed exposition of its three-dimensional structure as determined by single-crystal X-ray diffraction.
Introduction: The Significance of Tertiary Diol Hydrates
This compound is a symmetrical long-chain diol featuring two tertiary hydroxyl groups.[1] This class of compounds is of significant interest in materials science and organic synthesis. The presence of two tertiary alcohol functionalities provides unique reactivity patterns and steric influences.[1] When crystallized in the presence of water, this compound forms a stable tetrahydrate, where the crystal lattice is stabilized by an extensive network of hydrogen bonds. Understanding the intricacies of this crystal structure is crucial for controlling polymorphism, which in turn affects the physical and chemical properties of the material, such as solubility, stability, and bioavailability in potential pharmaceutical applications.
This guide will provide a holistic view, from the synthesis of the molecule to the final elucidated crystal structure, offering insights into the experimental choices and the interpretation of the crystallographic data.
Part 1: Synthesis and Crystallization
The journey to understanding the crystal structure begins with the synthesis of the parent compound, this compound, followed by the controlled crystallization of its tetrahydrate form.
Experimental Protocol 1: Synthesis of this compound via a Grignard Reaction
The synthesis of this compound can be efficiently achieved through the reaction of a suitable Grignard reagent with a ketone. This method is a classic and reliable approach for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.[2][3]
Methodology:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
A solution of an appropriate alkyl halide (e.g., 1,4-dibromobutane) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident from the development of cloudiness and gentle refluxing of the ether.
-
Once the reaction has started, the remaining alkyl halide solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of acetone (2 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining a controlled temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Experimental Protocol 2: Formation of this compound Tetrahydrate Crystals
The formation of the tetrahydrate involves the recrystallization of the purified diol from an aqueous solution. The slow cooling of a saturated aqueous solution allows for the incorporation of water molecules into the crystal lattice.
Methodology:
-
Dissolution:
-
The purified this compound is dissolved in a minimal amount of hot water. The temperature should be raised to facilitate dissolution.
-
-
Slow Cooling:
-
The hot, saturated solution is allowed to cool slowly to room temperature. To promote the growth of large, well-defined single crystals, the solution should be left undisturbed.
-
Further cooling in a refrigerator or cold room can enhance crystal yield.
-
-
Crystal Isolation:
-
The resulting crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of cold water to remove any surface impurities.
-
The crystals are then air-dried or dried in a desiccator.
-
Part 2: Single-Crystal X-ray Diffraction Analysis
The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction.[4] This technique provides precise information on bond lengths, bond angles, and the overall molecular packing.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for the determination of the crystal structure.
Methodology:
-
Crystal Mounting:
-
A suitable single crystal of this compound tetrahydrate is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[5]
-
The mounted crystal is then placed on the diffractometer and flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.
-
-
Data Collection:
-
The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector, is used to collect the diffraction data.
-
The crystal is rotated through a series of angles, and a diffraction pattern is recorded for each orientation.[4]
-
-
Data Processing:
-
The raw diffraction images are processed to integrate the intensities of the individual reflections.[6][7]
-
Corrections are applied for factors such as Lorentz polarization, absorption, and crystal decay.
-
The data is scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.[6]
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using least-squares methods to minimize the difference between the observed and calculated structure factors.[8] This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies.
-
Part 3: The Crystal Structure of this compound Tetrahydrate
The single-crystal X-ray diffraction analysis reveals a fascinating and well-ordered three-dimensional structure for this compound tetrahydrate.
Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.126(5) |
| b (Å) | 6.128(5) |
| c (Å) | 21.12(1) |
| β (°) | 91.66(6) |
| Volume (ų) | 792.1 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.031 |
Data obtained from existing crystallographic studies.[9]
Molecular and Crystal Packing
The crystal structure is characterized by a highly organized arrangement of the diol and water molecules, dominated by an extensive hydrogen-bonding network.
Caption: Hydrogen bonding in the crystal structure.
The hydroxyl groups of the diol molecules and the four water molecules act as both hydrogen bond donors and acceptors, creating a robust three-dimensional network.[9] This extensive hydrogen bonding is the primary stabilizing force in the crystal lattice. The structure can be described as a water-layer structure, where layers of hydrogen-bonded water and hydroxyl groups are sandwiched between the hydrophobic hydrocarbon chains of the diol molecules. The oxygen-oxygen distances within these hydrogen-bonded layers are in the range of 2.774 to 2.864 Å, which is indicative of moderate to strong hydrogen bonds.[9]
A distinctive feature of this crystal structure is the formation of a pentagonal face-sharing layer arrangement.[9] In this motif, the oxygen atoms from the hydroxyl groups and water molecules form the vertices of hydrogen-bonded layers composed of face-sharing pentagons. This arrangement allows for efficient packing while maintaining the integrity of the hydrogen-bonding network.
The hydrocarbon chains of the diol molecules are aligned between these hydrogen-bonded layers. The octane backbone adopts an extended, zigzag conformation, which is typical for saturated aliphatic chains in crystalline environments, allowing for efficient van der Waals interactions between adjacent chains.
Conclusion
The crystal structure of this compound tetrahydrate provides a remarkable example of how non-covalent interactions, particularly hydrogen bonding, can dictate the three-dimensional architecture of a molecular solid. The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for understanding the properties of this material and for the rational design of new materials with tailored functionalities. The protocols and analysis presented in this guide offer a comprehensive framework for researchers working with similar tertiary diol systems, from chemical synthesis to advanced structural characterization.
References
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How to Solve Single Crystal XRD Structure. (2019). YouTube. Retrieved from [Link]
-
A beginner's guide to X-ray data processing. (2021). The Biochemist. Retrieved from [Link]
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- Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2025).
- Data Processing in Macromolecular Crystallography. (n.d.).
-
X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]
- X-ray d
-
Part 2 Mounting and Centering a Crystal. (2021). YouTube. Retrieved from [Link]
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- Buy this compound | 19781-07-8. (2023).
- Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable.
- Recrystalliz
- Determination of crystal structure by single crystal X-ray diffraction. (n.d.).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
- Practical suggestions for better crystal structures. (n.d.). MIT.
- Crystallisation of organic hydrates by sublimation. (n.d.).
- Grignard synthesis of various tertiary alcohols. (n.d.). ProQuest.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystalliz
- Hydrates Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Grignard Synthesis of Various Tertiary Alcohols. (n.d.).
- Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols. (n.d.). Benchchem.
- Synthesis of alcohols using Grignard reagents I (video). (n.d.). Khan Academy.
- Chapter 17: C=O + H2O = hydr
- Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry.
- Addition of Water to form Hydrates (Gem-Diols). (2023). Chemistry LibreTexts.
- Hydrogen-bond donor and acceptor cooperative catalysis strategy for cyclic dehydration of diols to access O-heterocycles. (2021).
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The Solubility Profile of 2,7-Dimethyl-2,7-octanediol: A Technical Guide for Researchers and Formulation Scientists
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility of 2,7-dimethyl-2,7-octanediol in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust framework for researchers, chemists, and drug development professionals to understand and experimentally determine its solubility. By examining the molecular structure of this compound, we will predict its solubility behavior in various solvent classes. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility, ensuring scientific integrity and reproducibility.
Introduction: Understanding this compound
This compound is a C10 aliphatic diol with the molecular formula C₁₀H₂₂O₂ and a molecular weight of approximately 174.28 g/mol .[1] Its structure is characterized by an eight-carbon backbone with two tertiary hydroxyl (-OH) groups located at the second and seventh positions. This unique arrangement of polar functional groups on a relatively long, non-polar hydrocarbon chain dictates its physicochemical properties, including its solubility in different media. The tertiary nature of the alcohol groups also influences its chemical reactivity and steric hindrance, which can affect intermolecular interactions.[2] An understanding of its solubility is paramount for its application in various fields, including as a potential plasticizer, a precursor in biodiesel production, and an intermediate in organic synthesis.[3]
Key Physical Properties:
-
Molecular Formula: C₁₀H₂₂O₂[1]
-
Molecular Weight: 174.28 g/mol [1]
-
Melting Point: 77 °C[4]
-
Boiling Point: 140-150 °C at 10 Torr[4]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of this compound is therefore a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.
The Dual Nature of this compound: Polarity and Hydrogen Bonding
The two hydroxyl groups are the primary contributors to the polarity of the molecule. These -OH groups can act as both hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with polar solvents, particularly those that are protic (containing O-H or N-H bonds).[5]
Conversely, the eight-carbon aliphatic chain is non-polar and will primarily interact through weaker van der Waals forces (London dispersion forces). This substantial non-polar character will drive its solubility in non-polar organic solvents. The overall solubility in a given solvent will be determined by the interplay of these opposing structural features.
Predictive Solubility in Different Organic Solvent Classes
Based on its molecular structure, we can predict the solubility of this compound in various classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is anticipated in these solvents. The hydroxyl groups of the diol can readily form hydrogen bonds with the solvent molecules, facilitating dissolution.[5]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): Good to moderate solubility is expected. While these solvents cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors will allow for favorable dipole-dipole interactions with the diol's hydroxyl groups.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Chloroform): Moderate to good solubility is predicted, particularly in those with some degree of polarizability like chloroform and toluene. The long hydrocarbon backbone of the diol will have favorable interactions with these non-polar solvents. In highly non-polar solvents like hexane, solubility might be more limited but still significant due to the large non-polar component of the molecule.
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Good solubility is expected. Ethers are relatively polar and can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the diol.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The following section provides a detailed, step-by-step protocol for the gravimetric method, a robust and widely applicable technique for determining the solubility of a solid in a liquid solvent.[6][7][8]
Principle of the Gravimetric Method
The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a controlled temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. The solubility is then calculated from the mass of the solute and the volume of the solvent.[6]
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (solute)
-
Organic solvents of interest (analytical grade)
-
Scintillation vials with caps
-
Thermostatic shaker or water bath
-
Calibrated micropipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed, labeled vials for collecting the filtrate
-
Analytical balance (readable to at least 0.1 mg)
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a calibrated micropipette with a syringe filter attached. It is critical to avoid aspirating any solid particles.
-
Dispense the filtered, saturated solution into a pre-weighed and labeled vial.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vials containing the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a gentle stream of nitrogen gas can be used to facilitate evaporation, followed by drying in a desiccator.
-
Once the solvent has completely evaporated, place the vials in a desiccator to cool to room temperature.
-
Weigh the vials containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final constant mass.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtrate collected (L))
-
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the gravimetric determination of solubility.
Alternative Method: Spectroscopic Determination
For some applications, a spectroscopic method can be employed, particularly if the solute has a chromophore suitable for UV-Vis spectroscopy or can be derivatized. However, for a simple diol like this compound, which lacks a strong chromophore, this method is less direct than the gravimetric approach. It would require the creation of a standard curve and may be more susceptible to interference from impurities.[9][10]
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison across different solvents.
Table 1: Template for Reporting the Solubility of this compound at a Specified Temperature
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Ethyl Acetate | Polar Aprotic | 25 | ||
| Hexane | Non-Polar | 25 | ||
| Toluene | Non-Polar | 25 | ||
| Chloroform | Non-Polar | 25 | ||
| Diethyl Ether | Ether | 25 |
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces in the solvent.[11]
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility, governed by the "like dissolves like" principle.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies and, consequently, different solubilities.
Conclusion
References
- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 125-131.
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2,2-dibutylpropane-1,3-diol in Organic Solvents. Retrieved from a relevant BenchChem technical guide URL.
-
International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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J-Stage. (n.d.). Spectrophotometric Determination of the Alcohol Content of Alcoholic Drinks with Bis(O, O'-dipropyl dithiophosphato)nickel(II)1. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). A Rapid Spectrophotometric Method for Quantitative Determination of Ethanol in Fermentation Products. Retrieved from [Link]
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ResearchGate. (2014). What analytical method(s) are typically used for directly measuring the alcohol content of wine/beer/spirits? Retrieved from [Link]
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A Comprehensive Technical Guide to the Thermal Stability of 2,7-Dimethyl-2,7-octanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the thermal stability of 2,7-Dimethyl-2,7-octanediol, a tertiary diol with growing applications in various scientific and industrial fields. While specific experimental data on its thermal decomposition is limited in publicly available literature, this document synthesizes foundational chemical principles, analogous data from structurally similar compounds, and established analytical methodologies to offer a robust predictive overview. This guide covers the theoretical framework of its decomposition, expected thermal behavior under analytical conditions, and the potential decomposition products. It also outlines detailed experimental protocols for researchers to conduct their own thermal analysis.
Introduction: Understanding this compound
This compound is a symmetrical long-chain aliphatic diol with the chemical formula C₁₀H₂₂O₂.[1][2][3][4] Its structure features two tertiary alcohol functionalities at positions 2 and 7 of an octane backbone. This unique molecular architecture imparts specific physical and chemical properties, making it a subject of interest in materials science, organic synthesis, and potentially in pharmaceutical formulations.[1] Current research is focused on characterizing its physical and chemical properties, including its thermal stability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,7-dimethyloctane-2,7-diol | PubChem[5] |
| CAS Number | 19781-07-8 | NIST[2][3][4] |
| Molecular Formula | C₁₀H₂₂O₂ | NIST[2][3][4] |
| Molecular Weight | 174.28 g/mol | PubChem[5] |
| Appearance | Solid | --- |
| Melting Point | 77 °C | --- |
| Boiling Point | 140-150 °C at 10 Torr | --- |
The presence of two tertiary hydroxyl groups is a key determinant of its reactivity and, consequently, its thermal stability. Unlike primary and secondary alcohols, tertiary alcohols exhibit distinct decomposition pathways due to the absence of a hydrogen atom on the carbinol carbon.
Theoretical Framework for Thermal Decomposition
The thermal degradation of this compound is anticipated to proceed primarily through an acid-catalyzed E1 elimination mechanism, a common pathway for tertiary alcohols. This process involves the protonation of a hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom results in the formation of an alkene.
Given the symmetrical nature of this compound, this process can occur at either end of the molecule. The initial dehydration would lead to the formation of an unsaturated alcohol. Further heating could induce a second dehydration event, yielding a diene.
Sources
An In-depth Technical Guide to the Biological Activity of 2,7-Dimethyl-2,7-octanediol
This guide provides a comprehensive technical overview of the known biological activities of 2,7-Dimethyl-2,7-octanediol, with a primary focus on its toxicological profile as a skin and eye irritant. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, outlines detailed experimental protocols for assessment, and contextualizes the compound's properties within the broader class of long-chain aliphatic diols.
Executive Summary
This compound (CAS No. 19781-07-8) is a C10 branched-chain diol with applications as a chemical intermediate and fragrance ingredient.[1] While its therapeutic applications are not well-documented, its biological activity as a skin and eye irritant is a notable characteristic.[2][3] This guide will delve into the known toxicological effects, propose robust methodologies for evaluating its irritancy potential, and explore the potential for other biological activities based on structurally related compounds. Understanding these properties is critical for safe handling, formulation development, and predicting the biological interactions of this molecule.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O₂ | [2][4][5] |
| Molecular Weight | 174.28 g/mol | [2][4] |
| IUPAC Name | 2,7-dimethyloctane-2,7-diol | [2] |
| CAS Number | 19781-07-8 | [2][4] |
| Appearance | Data not consistently available; likely a solid at room temperature | |
| Solubility | Data not extensively available; expected to have limited water solubility |
Known Biological Activities: A Focus on Irritancy
The most consistently reported biological effect of this compound is its capacity to act as a skin and eye irritant.[2][3] Ingestion or significant dermal absorption may also lead to narcotic effects such as nausea, dizziness, and headache.[2][3]
Mechanism of Irritation (Hypothesized)
The irritant properties of this compound are likely attributable to its amphiphilic nature, allowing it to interact with and disrupt the lipid bilayers of cell membranes in the skin and eyes. This disruption can lead to a cascade of cellular events, including:
-
Loss of Membrane Integrity: Leading to leakage of cellular contents and influx of extracellular components.
-
Activation of Inflammatory Pathways: Damaged cells can release pro-inflammatory mediators, such as cytokines and chemokines, attracting immune cells to the site of exposure and resulting in erythema (redness) and edema (swelling).
-
Induction of Apoptosis or Necrosis: At higher concentrations or with prolonged exposure, cellular damage can be severe enough to trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Caption: Hypothesized mechanism of this compound-induced irritation.
Experimental Protocols for Assessing Irritancy
To quantitatively and qualitatively assess the irritant potential of this compound, a series of validated in vitro and ex vivo assays are recommended.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
This protocol is based on the OECD Test Guideline 439.
Objective: To determine the skin irritation potential of this compound by assessing its cytotoxicity on a reconstructed human epidermis model.
Methodology:
-
Preparation of Test Substance: Prepare a dilution series of this compound in a suitable solvent (e.g., dimethyl sulfoxide or ethanol). The final concentration should be carefully selected based on preliminary solubility and cytotoxicity assessments.
-
Tissue Culture: Utilize commercially available RhE models (e.g., EpiDerm™, SkinEthic™ RHE). Culture the tissues at the air-liquid interface according to the manufacturer's instructions.
-
Application of Test Substance: Apply a defined volume of the test substance and control substances (positive control: e.g., 5% Sodium Dodecyl Sulfate; negative control: e.g., Phosphate-Buffered Saline) to the surface of the RhE tissues.
-
Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C, 5% CO₂.
-
Washing: Thoroughly wash the tissues to remove the test substance.
-
Post-Incubation: Transfer the tissues to fresh medium and incubate for a further period (e.g., 42 hours).
-
Viability Assessment (MTT Assay):
-
Incubate the tissues with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 3 hours.
-
Extract the formazan dye from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density (OD) of the formazan solution using a spectrophotometer (e.g., at 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each treated tissue relative to the negative control. A mean viability of ≤ 50% is indicative of a skin irritant.
Ex Vivo Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Assay
This protocol is based on the OECD Test Guideline 437.
Objective: To evaluate the potential of this compound to cause severe eye damage by measuring its effects on corneal opacity and permeability.
Methodology:
-
Corneal Preparation: Obtain fresh bovine corneas from a local abattoir. Mount the corneas in a specialized holder.
-
Application of Test Substance: Apply a defined amount of this compound and control substances (positive control: e.g., ethanol; negative control: e.g., saline) to the epithelial surface of the cornea.
-
Incubation: Incubate for a set period (e.g., 10 minutes).
-
Washing: Thoroughly rinse the cornea.
-
Opacity Measurement: Measure the opacity of the cornea using an opacitometer.
-
Permeability Measurement:
-
Add sodium fluorescein to the epithelial side of the cornea.
-
Incubate for 90 minutes.
-
Measure the amount of fluorescein that has passed through the cornea into the endothelial chamber using a spectrophotometer.
-
-
Data Analysis: Calculate the In Vitro Irritancy Score (IVIS) based on the opacity and permeability values. The IVIS is used to classify the substance's irritation potential.
Caption: Experimental workflow for assessing skin and eye irritation potential.
Potential for Other Biological Activities: An Extrapolation from Structurally Related Compounds
While direct evidence for other biological activities of this compound is limited, studies on other long-chain diols, particularly 1,2-alkanediols, suggest potential antimicrobial properties.
A study on 1,2-alkanediols with varying carbon chain lengths demonstrated that their antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis is dependent on the alkyl chain length.[6] Specifically, 1,2-octanediol and 1,2-decanediol showed significant bactericidal activity.[6] This suggests that the C8 and C10 chain length is effective in disrupting bacterial cell membranes. Given that this compound is a C10 diol, it is plausible that it may also exhibit antimicrobial activity.
Proposed Future Research: Antimicrobial Susceptibility Testing
To investigate this potential, standard antimicrobial susceptibility tests should be performed.
Methodology:
-
Microorganisms: A panel of relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be selected.
-
Broth Microdilution Assay:
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Subculture aliquots from the wells of the MIC assay that show no visible growth onto agar plates.
-
Incubate the plates and determine the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.
-
Conclusion
The primary documented biological activity of this compound is its potential as a skin and eye irritant. The mechanisms are likely related to the disruption of cellular membranes, leading to inflammatory responses. Standardized in vitro and ex vivo protocols, such as the RhE and BCOP assays, are recommended for a thorough toxicological assessment. While direct evidence is lacking, the structural similarity to other antimicrobial long-chain diols suggests that investigating the antibacterial and antifungal properties of this compound is a promising avenue for future research. A comprehensive understanding of its biological activity is paramount for its safe use in various industrial and consumer applications.
References
Sources
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- 5. PubChemLite - this compound (C10H22O2) [pubchemlite.lcsb.uni.lu]
- 6. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2,7-Dimethyl-2,7-octanediol as a Novel Plasticizer
Introduction: The Quest for Advanced Plasticizers
In the realm of polymer science and formulation, the role of a plasticizer is to impart flexibility, durability, and processability to otherwise rigid materials. The industry is in a continuous search for novel plasticizers that not only offer superior performance but also exhibit enhanced safety profiles and long-term stability. 2,7-Dimethyl-2,7-octanediol, a symmetrical long-chain diol, presents itself as a compelling candidate for such applications. Its unique molecular architecture, featuring two tertiary hydroxyl groups on a C8 backbone, suggests the potential for unique interactions within a polymer matrix, possibly leading to improved plasticization efficiency and reduced migration.[1][2]
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the use of this compound as a plasticizer. We will delve into its chemical and physical properties, provide a detailed protocol for its synthesis, and outline a systematic approach to evaluating its performance in a polymer matrix, with a particular focus on Polyvinyl Chloride (PVC).
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a potential plasticizer is fundamental to predicting its behavior and compatibility with polymers.
| Property | Value | Source |
| IUPAC Name | 2,7-dimethyloctane-2,7-diol | [1][3] |
| CAS Number | 19781-07-8 | [1][3] |
| Molecular Formula | C₁₀H₂₂O₂ | [1][3] |
| Molecular Weight | 174.28 g/mol | [1][3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 77-81 °C | [2][4] |
| Boiling Point | 258-260 °C at 760 mmHg | [4] |
| Solubility | Soluble in alcohols and ethers. Limited solubility in water. | [4] |
The presence of two hydroxyl groups allows for hydrogen bonding, which can contribute to its compatibility with polar polymers like PVC. The long aliphatic chain is expected to provide the necessary volume to effectively separate polymer chains and increase free volume, thereby enhancing flexibility.
Mechanism of Plasticization: A Molecular Perspective
Plasticizers function by inserting themselves between polymer chains, disrupting the intermolecular forces (in the case of PVC, primarily dipole-dipole interactions between C-Cl bonds). This separation of polymer chains allows for greater mobility, which manifests as increased flexibility and a lower glass transition temperature (Tg).
The unique structure of this compound, with its two tertiary hydroxyl groups, may offer a distinct advantage. These hydroxyl groups can form hydrogen bonds with the polymer, acting as anchors that could potentially reduce the plasticizer's mobility and, consequently, its migration rate.
Diagram: Proposed Mechanism of Plasticization
Caption: Interaction of this compound with PVC chains.
Synthesis Protocol: Laboratory-Scale Preparation of this compound via Grignard Reaction
For research purposes, it may be necessary to synthesize this compound in the laboratory. The following protocol is a detailed, step-by-step guide for its preparation via a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds.
Reaction Scheme:
2-Methyl-5-bromo-2-pentene + Mg → 2-Methyl-2-penten-5-ylmagnesium bromide (Grignard reagent)
Grignard reagent + Acetone → Intermediate
Intermediate + H₃O⁺ → this compound
Materials:
-
2-Methyl-5-bromo-2-pentene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, prepare a solution of 2-Methyl-5-bromo-2-pentene in anhydrous diethyl ether.
-
Add a small amount of the bromide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a cloudy appearance).
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of anhydrous acetone in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the ether by rotary evaporation to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Safety Precautions:
-
Grignard reagents are highly reactive and pyrophoric. All operations should be carried out under an inert atmosphere and with strict exclusion of moisture.
-
Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid all sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Application Protocols: Evaluation of this compound as a Plasticizer in PVC
A systematic evaluation of a new plasticizer is crucial to determine its efficacy and suitability for specific applications. The following protocols are based on established ASTM and ISO standards and provide a framework for a comprehensive assessment.
Protocol 1: Preparation of Plasticized PVC Formulations
-
Materials:
-
PVC resin (suspension grade)
-
This compound
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Lubricant (optional)
-
Reference plasticizer (e.g., dioctyl phthalate - DOP, or a non-phthalate alternative like dioctyl terephthalate - DOTP)
-
-
Procedure:
-
Prepare a series of PVC dry blends with varying concentrations of this compound (e.g., 20, 30, 40, 50 parts per hundred of resin - phr).
-
Prepare a control formulation with a standard plasticizer at a typical concentration (e.g., 40 phr).
-
Accurately weigh the PVC resin, plasticizer, stabilizer, and any other additives.
-
Mix the components thoroughly in a high-speed mixer until a homogeneous dry blend is obtained.
-
Process the dry blends into sheets or films of uniform thickness using a two-roll mill followed by compression molding at a suitable temperature (e.g., 160-180 °C).
-
Allow the processed samples to cool to room temperature under pressure.
-
Condition the samples at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 24 hours before testing.
-
Protocol 2: Evaluation of Mechanical Properties
The mechanical properties of the plasticized PVC are indicative of the plasticizer's efficiency.
-
Hardness: Measure the Shore A or Shore D hardness of the conditioned samples according to ASTM D2240 . A lower hardness value indicates better plasticizing efficiency.
-
Tensile Properties: Determine the tensile strength, elongation at break, and modulus of elasticity of the conditioned samples according to ASTM D638 . An effective plasticizer will typically decrease tensile strength and modulus while increasing the elongation at break.
Protocol 3: Thermal Analysis
-
Glass Transition Temperature (Tg): Determine the Tg of the plasticized PVC samples using Differential Scanning Calorimetry (DSC) according to ASTM D3418 . A significant reduction in Tg compared to unplasticized PVC is a primary indicator of effective plasticization.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the plasticized PVC by TGA according to ASTM E1131 . This will provide information on the onset of degradation and any mass loss due to plasticizer volatility at elevated temperatures.
Protocol 4: Migration Resistance
Plasticizer migration is a critical parameter, especially for applications in sensitive areas like medical devices and food contact materials.
-
Solvent Extraction: Measure the weight loss of the plasticized PVC samples after immersion in various solvents (e.g., hexane, ethanol, soapy water) for a specified time and temperature, following the principles of ASTM D1239 .
-
Activated Carbon Migration: Determine the amount of plasticizer that migrates into activated carbon at an elevated temperature, as a measure of volatility and migration, based on ASTM D1203 .
-
Humidity Aging: Evaluate the exudation of the plasticizer to the surface of the PVC sample after exposure to high humidity and temperature.
Diagram: Workflow for Plasticizer Evaluation
Caption: Systematic workflow for evaluating a novel plasticizer.
Expected Performance and Concluding Remarks
Based on its chemical structure, this compound is hypothesized to be a competent plasticizer for PVC and potentially other polar polymers. The long, flexible C8 backbone should effectively increase the free volume between polymer chains, leading to a reduction in hardness and an increase in elongation. The two tertiary hydroxyl groups are expected to form hydrogen bonds with the polymer, which could result in good compatibility and potentially lower migration rates compared to non-polar plasticizers of similar molecular weight.
It is crucial to emphasize that the protocols outlined above must be performed to generate empirical data to validate these hypotheses. The comparative performance against established plasticizers will be the ultimate determinant of its commercial and scientific viability. The data generated from these studies will be invaluable in establishing structure-property relationships and guiding the development of the next generation of high-performance, safe, and durable plasticizers.
Safety, Handling, and Storage
This compound is classified as a skin and eye irritant.[1] It may also have narcotic effects if ingested or absorbed through the skin, causing symptoms such as nausea, dizziness, and headache.[1] Therefore, it is imperative to handle this compound with appropriate safety precautions.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear suitable protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Haz-Map. This compound. [Link]
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Application Notes and Protocols: 2,7-Dimethyl-2,7-octanediol as a Biofuel Precursor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imperative shift towards renewable energy sources has catalyzed research into novel biofuel precursors. This document provides a comprehensive technical guide on the utilization of 2,7-dimethyl-2,7-octanediol, a C10 long-chain diol, as a promising precursor for the synthesis of diesel-range fuel additives. We will explore the chemical rationale, detailed experimental protocols for its conversion, and the analytical methodologies required for product characterization and quality control. The focus is on the acid-catalyzed dehydration and etherification of this tertiary diol to produce valuable cyclic ethers and other hydrocarbons suitable for blending with conventional diesel.
Introduction: The Potential of Long-Chain Diols in Biofuel Synthesis
The pursuit of sustainable alternatives to fossil fuels is a global priority. While conventional biodiesel production primarily relies on the transesterification of triglycerides, researchers are increasingly exploring other bio-based molecules that can be upgraded to high-quality fuel components.[1][2] Long-chain alcohols and diols, derivable from various biological and chemical pathways, represent a promising class of precursors. Their carbon chain length is often within the diesel fuel range, and their oxygen content can be strategically manipulated to enhance fuel properties.
This compound (C₁₀H₂₂O₂) is a symmetrical long-chain diol with two tertiary hydroxyl groups.[3][4] This unique structure presents both opportunities and challenges for its conversion into a biofuel. The tertiary nature of the alcohol groups facilitates dehydration reactions under acidic conditions, paving the way for the formation of cyclic ethers and unsaturated hydrocarbons. These products can serve as valuable "drop-in" components or additives to improve the properties of commercial diesel fuel.
This guide will provide a detailed exploration of the chemical pathways and practical laboratory protocols for the conversion of this compound into potential biofuel candidates.
Chemical Rationale: Acid-Catalyzed Conversion Pathways
The conversion of this compound to fuel-grade molecules primarily involves acid-catalyzed reactions. The tertiary hydroxyl groups are readily protonated by an acid catalyst, forming a good leaving group (water) and generating a stable tertiary carbocation. This intermediate can then undergo several transformations, leading to a mixture of products.
Intramolecular Cyclization (Dehydration)
The most probable and desired reaction pathway is an intramolecular cyclization. The carbocation formed at one end of the molecule can be attacked by the lone pair of electrons on the oxygen of the second hydroxyl group, leading to the formation of a cyclic ether. The primary product expected from this reaction is 2,2,7,7-tetramethyloxepane.
Intermolecular Etherification
Under certain conditions, two molecules of the diol can react to form a larger ether. This intermolecular etherification would result in a C20 molecule, which could also be a valuable diesel-range component.
Elimination (Dehydration)
The carbocation intermediate can also undergo elimination of a proton from an adjacent carbon atom, leading to the formation of unsaturated alcohols or dienes. While these products have a higher cetane number than the parent diol, they are generally less desirable than cyclic ethers due to their potential to polymerize and form gums in fuel systems.
The choice of catalyst and reaction conditions (temperature, pressure, and solvent) will play a crucial role in directing the reaction towards the desired products. Solid acid catalysts, such as tungstophosphoric acid (TPA) supported on zirconia, are promising candidates due to their high activity, selectivity, and ease of separation from the reaction mixture.[5]
Experimental Protocols
This section outlines a detailed, step-by-step methodology for the acid-catalyzed conversion of this compound and the subsequent analysis of the product mixture.
Materials and Equipment
Materials:
-
This compound (≥98% purity)
-
Solid acid catalyst (e.g., 12-Tungstophosphoric acid on Zirconia)
-
Anhydrous toluene (solvent)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Deionized water
-
Standard solvents for chromatography (hexane, ethyl acetate)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Protocol for Acid-Catalyzed Conversion
-
Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Charging Reactants: To the flask, add this compound (e.g., 10 g, 1 equivalent) and anhydrous toluene (e.g., 100 mL).
-
Catalyst Addition: Add the solid acid catalyst (e.g., 5 wt% of the diol).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by GC-FID. The reaction is considered complete when the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid catalyst from the mixture.
-
Transfer the filtrate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
-
Product Analysis: The resulting crude product should be analyzed using the analytical techniques described in the following section to determine its composition and purity.
Figure 1: Experimental workflow for the conversion of this compound.
Analytical Methods for Product Characterization
Thorough characterization of the reaction product is essential to determine the conversion efficiency, product distribution, and suitability as a biofuel. A combination of chromatographic and spectroscopic techniques is recommended.[6][7][8]
Gas Chromatography (GC)
-
GC-FID: This is the primary technique for quantifying the conversion of the starting material and the relative amounts of the different products formed. A non-polar capillary column is suitable for separating the components based on their boiling points.
-
GC-MS: This technique is used to identify the individual components in the product mixture by comparing their mass spectra to a library of known compounds. This is crucial for confirming the formation of the desired cyclic ether and identifying any byproducts.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can provide valuable information about the functional groups present in the product. The disappearance of the broad O-H stretch of the starting diol and the appearance of a C-O-C stretch characteristic of an ether would indicate a successful reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the exact chemical structure of the major products. The chemical shifts and coupling patterns can be used to confirm the formation of the cyclic ether and to characterize the structure of any other significant products.
Data Presentation and Interpretation
The following table provides a hypothetical example of the data that could be obtained from the GC-FID analysis of the reaction product.
| Component | Retention Time (min) | Peak Area (%) | Identification (GC-MS) |
| Toluene (Solvent) | 3.5 | - | Toluene |
| Unreacted Diol | 12.8 | 5.2 | This compound |
| Cyclic Ether | 9.7 | 85.3 | 2,2,7,7-Tetramethyloxepane |
| Dienes/Unsaturated Alcohols | 7.2 - 8.5 | 9.5 | Mixture of C10 Isomers |
Table 1: Example GC-FID data for the conversion of this compound.
Conclusion and Future Outlook
This compound presents a viable and interesting precursor for the synthesis of valuable biofuel components. The acid-catalyzed conversion, particularly through intramolecular cyclization, offers a promising route to produce high-cetane cyclic ethers that can enhance the properties of diesel fuel. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to explore this and similar long-chain diols for biofuel applications.
Future research should focus on optimizing the reaction conditions to maximize the yield of the desired cyclic ether and minimize the formation of byproducts. The testing of different solid acid catalysts and the investigation of continuous flow reactor systems could lead to more efficient and scalable processes. Furthermore, the performance of the resulting biofuel blend in a diesel engine should be evaluated to determine its real-world applicability.
Figure 2: Reaction pathways for the acid-catalyzed conversion of this compound.
References
- Analytical techniques in biofuel and polymer production: A review of applications in process development and quality assurance. (2024). World Journal of Advanced Science and Technology, 06(02), 070–078.
- Monteiro, M. R., et al. (2008).
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Chromatography Today. (2023, February 22). Instruments and Techniques to Analyse Biofuels. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Analytical techniques in biofuel and polymer production: A review of applications in process development and quality assurance. Retrieved from [Link]
- Huber, G. W., et al. (2006). Catalytic conversion of biomass to biofuels. Chemical Reviews, 106(9), 4044-4098.
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Agilent. (n.d.). Biofuel Analysis. Retrieved from [Link]
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Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]
-
Biodiesel Education. (2017, May 18). Lab 5 (Updated)-Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel) [Video]. YouTube. [Link]
- Animasaun, D. A., et al. (2018). Protocol for Biodiesel Production by Base-Catalyzed Method. In Biodiesel. IntechOpen.
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ResearchGate. (n.d.). (PDF) Synthesis of Novel fuel additives. Retrieved from [Link]
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ACS Energy Letters. (2016). Conversion of Glycerol to Hydrocarbon Fuels via Bifunctional Catalysts. Retrieved from [Link]
- Lotero, E., et al. (2005).
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MDPI. (2022). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140597, this compound. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,7-Dimethyl-2,7-octanediol in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Diol
2,7-Dimethyl-2,7-octanediol is a symmetrical long-chain aliphatic diol characterized by two sterically hindered tertiary hydroxyl groups.[1][2][3] Its unique structural architecture, featuring a flexible eight-carbon backbone flanked by two quaternary carbons bearing hydroxyl functionalities, imparts distinct reactivity and physical properties that make it a valuable building block in modern organic synthesis. This guide provides an in-depth exploration of the role of this compound in several key areas of organic synthesis, offering detailed application notes and robust experimental protocols for researchers, scientists, and professionals in drug development and materials science.
The presence of tertiary alcohols dictates its reactivity, steering it away from typical oxidation pathways and making it prone to carbocation-mediated reactions under acidic conditions. Understanding this inherent reactivity is paramount to successfully employing this diol as a synthetic precursor. This document will delve into its application as a monomer in polymer synthesis, a precursor for fragrance esters, and a building block for constructing complex molecular architectures such as macrocycles. We will also address potential side reactions and alternative synthetic pathways, providing a comprehensive technical guide grounded in established chemical principles.
Physicochemical Properties and Spectral Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₂ | [1][2] |
| Molecular Weight | 174.28 g/mol | [1][2] |
| IUPAC Name | 2,7-dimethyloctane-2,7-diol | [1] |
| CAS Number | 19781-07-8 | [1][2] |
Spectral Characterization:
-
¹H NMR: The proton NMR spectrum is characterized by the signals corresponding to the methyl and methylene protons of the octane backbone.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons bearing the hydroxyl groups, the methyl carbons, and the methylene carbons of the backbone.[1]
-
IR Spectroscopy: The infrared spectrum prominently features a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups.[1][3]
Application in Polymer Chemistry: A Building Block for Novel Polyesters and Polyurethanes
The difunctional nature of this compound makes it a compelling monomer for the synthesis of specialty polyesters and polyurethanes. The long aliphatic chain can impart flexibility and hydrophobicity to the polymer backbone, while the gem-dimethyl groups introduce steric hindrance that can influence polymer morphology, crystallinity, and thermal stability.
Synthesis of Polyesters via Esterification of a Hindered Diol
The esterification of tertiary alcohols, such as those in this compound, is notoriously challenging due to steric hindrance, which disfavors the tetrahedral intermediate in classical Fischer esterification and promotes competing elimination (dehydration) reactions under harsh acidic conditions. Therefore, milder and more efficient coupling methods are required.
Causality Behind Experimental Choices:
-
Coupling Reagents: The use of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) is a cornerstone of the Steglich esterification. This method avoids the need for strong acids and proceeds through a highly reactive O-acylisourea intermediate, which is readily attacked by the sterically hindered hydroxyl group.
-
Acylating Agents: Alternatively, the use of more reactive acylating agents like acid anhydrides or acyl chlorides, again with a DMAP catalyst, provides an effective pathway for ester formation. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium salt that is more susceptible to nucleophilic attack by the tertiary alcohol.
Experimental Protocol: Synthesis of a Polyester with this compound and Adipoyl Chloride
This protocol describes the synthesis of a polyester through the reaction of this compound with adipoyl chloride, a diacyl chloride.
Materials:
-
This compound (1.0 eq.)
-
Adipoyl chloride (1.0 eq.)
-
Anhydrous pyridine (2.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous DCM.
-
Add anhydrous pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve adipoyl chloride in anhydrous DCM and add it dropwise to the cooled diol solution via the dropping funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude polyester.
-
Purify the polyester by precipitation from a concentrated DCM solution into cold methanol. Filter and dry the solid polymer under vacuum.
Expected Outcome:
A flexible, hydrophobic polyester. The properties of the resulting polymer, such as molecular weight, thermal stability, and mechanical strength, will depend on the precise reaction conditions and stoichiometry.
Caption: A conceptual pathway for the synthesis of a macrocyclic ether from this compound.
Potential Side Reactions and Alternative Pathways: The Pinacol Rearrangement
A crucial consideration when working with this compound, particularly under acidic conditions, is its propensity to undergo a pinacol-type rearrangement. This reaction is characteristic of vicinal (1,2) diols, but a similar carbocation-driven rearrangement can be envisioned for this 1,6-diol, potentially leading to cyclic ethers or other rearranged products.
Mechanistic Insight:
-
Protonation of one of the tertiary hydroxyl groups by an acid catalyst, followed by the loss of a water molecule, generates a tertiary carbocation.
-
This carbocation can then be attacked intramolecularly by the second hydroxyl group, leading to the formation of a cyclic ether. The size of the resulting ring would depend on which carbon the hydroxyl group attacks.
-
Alternatively, the carbocation could undergo a hydride or alkyl shift to a more stable position, followed by elimination or reaction with a nucleophile.
Given that this compound is not a vicinal diol, a classic pinacol rearrangement to a ketone is not expected. However, acid-catalyzed dehydration to form dienes is a likely side reaction, especially at elevated temperatures.
Conclusion
This compound is a versatile and synthetically intriguing building block. While its sterically hindered tertiary hydroxyl groups present challenges for certain transformations, they also offer opportunities for the creation of unique molecular architectures with tailored properties. By selecting appropriate reaction conditions and methodologies, such as those detailed in these application notes, researchers can effectively harness the synthetic potential of this diol in the fields of polymer chemistry, fragrance synthesis, and the construction of complex organic molecules. Careful consideration of potential side reactions, such as acid-catalyzed rearrangements and eliminations, is crucial for achieving high yields and product selectivity.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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NIST. This compound. National Institute of Standards and Technology. [Link]
-
NIST. This compound IR Spectrum. National Institute of Standards and Technology. [Link]
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Application Notes and Protocols for 2,7-Dimethyl-2,7-octanediol as a Fragrance Ingredient in Cosmetics
For exclusive use by researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Preamble: Situating 2,7-Dimethyl-2,7-octanediol in the Cosmetic Formulator's Palette
This compound, a dihydric alcohol with the molecular formula C₁₀H₂₂O₂, presents a unique profile for the cosmetic chemist.[1][2][3] While primarily categorized as a solvent and viscosity-decreasing agent, its designation as a fragrance ingredient in various industry compendia invites a deeper exploration of its olfactory potential and its functional role in complex cosmetic formulations.[4][5][6] This document serves as a comprehensive guide to understanding and utilizing this molecule, moving beyond a superficial acknowledgment of its "pleasant scent profile" to a detailed examination of its application in cosmetic science.[1] We will delve into its physicochemical properties, propose a framework for its sensory characterization, and provide robust protocols for its incorporation, stability testing, and safety assessment in finished products. The causality behind each experimental choice is elucidated to empower the formulator with not just a method, but a rationale.
Section 1: Physicochemical Characterization and Handling
A thorough understanding of the fundamental properties of this compound is paramount for its effective and safe use.
Core Properties
| Property | Value | Source |
| Chemical Name | 2,7-dimethyloctane-2,7-diol | [2][3] |
| CAS Number | 19781-07-8 | [2][3] |
| Molecular Formula | C₁₀H₂₂O₂ | [1][2][3] |
| Molecular Weight | ~174.28 g/mol | [1] |
| Appearance | Solid (at standard conditions) | [3] |
| Solubility | Data on precise solubility in common cosmetic solvents is limited and should be empirically determined. As a diol, some aqueous solubility is expected. |
Handling and Storage
This compound is classified as a skin and eye irritant.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn during handling. Work should be conducted in a well-ventilated area. Store the material in a cool, dry place away from sources of ignition and strong oxidizing agents.
Section 2: Olfactory Profile and Sensory Analysis
The utility of this compound as a fragrance ingredient is contingent on its odor profile and its interaction with other fragrance components. Publicly available literature does not provide a detailed description of its scent characteristics. Therefore, a systematic sensory analysis is a critical first step for any formulator considering its use.
Rationale for Sensory Protocol Design
A multi-faceted approach to sensory evaluation is necessary to fully characterize a novel fragrance ingredient. This involves not only identifying the primary scent descriptors but also understanding its intensity, longevity, and behavior in a cosmetic base. The following protocols are designed as a self-validating system, where findings from one stage inform the subsequent stages.
Experimental Workflow for Sensory Characterization
Caption: Workflow for comprehensive sensory analysis.
Protocol 1: Odor Profile Determination
Objective: To identify the primary and secondary olfactory characteristics of this compound.
Materials:
-
This compound (purity >98%, verified by GC-MS)
-
Ethanol (perfumer's grade, odorless)
-
Smelling strips (blotters)
-
Glass vials
-
Trained sensory panel (n≥5)
Methodology:
-
Preparation of Solutions: Prepare a 10% and 1% solution of this compound in ethanol. An unscented ethanol control should also be prepared.
-
Blotter Preparation: Dip smelling strips into each solution and the control, ensuring they are saturated but not dripping. Allow the ethanol to evaporate for approximately 30 seconds.
-
Sensory Evaluation:
-
Present the coded blotters (10%, 1%, and control) to the sensory panel in a randomized order.
-
Panelists should evaluate the scent at three time points: initial (1-2 minutes), middle (15-30 minutes), and late (1-2 hours).
-
Each panelist should independently record their impressions using a standardized fragrance descriptor lexicon (e.g., fruity, floral, woody, green, etc.).
-
-
Data Analysis: Collate the descriptors from all panelists. Identify the most frequently cited terms to establish a consensus odor profile.
Protocol 2: Fragrance Longevity in a Cosmetic Emulsion
Objective: To quantify the persistence of the fragrance of this compound when incorporated into a standard oil-in-water (O/W) cream base.
Materials:
-
Pre-prepared O/W cream base (unfragranced)
-
This compound
-
Laboratory mixer
-
Glass jars with airtight lids
-
Trained sensory panel
Methodology:
-
Incorporation:
-
Gently heat the O/W cream base to 40°C to reduce viscosity.
-
Add this compound at a concentration of 0.5% (w/w).
-
Mix slowly until the ingredient is homogeneously dispersed.
-
Allow the cream to cool to room temperature.
-
Prepare a control batch of the cream base without the fragrance ingredient.
-
-
Application and Evaluation:
-
Each panelist will apply a pre-measured amount (e.g., 0.5g) of the fragranced cream to a designated area on their forearm.
-
The scent intensity will be rated on a scale of 1 (no scent) to 10 (very strong) at the following intervals: 0, 1, 2, 4, and 6 hours.[7][8][9]
-
The evaluation should be conducted in a controlled environment with neutral airflow.
-
-
Data Analysis: Plot the average scent intensity over time to create a fragrance decay curve. This provides a quantitative measure of longevity.
Section 3: Formulation and Stability Testing
The successful incorporation of a fragrance ingredient depends on its compatibility with the cosmetic chassis and its stability over the product's shelf life.
Incorporation into Cosmetic Formulations
As a diol, this compound is expected to have some affinity for both the oil and water phases of an emulsion. Its incorporation should be tested during the cool-down phase of emulsion manufacturing (typically below 40°C) to prevent the volatilization of the fragrance.[10] The typical use level for such ingredients in cosmetic formulations ranges from 0.1% to 5% by weight.[11]
Protocol 3: Accelerated Stability Testing
Objective: To assess the physical and chemical stability of a cosmetic formulation containing this compound under accelerated aging conditions.
Materials:
-
Finished cosmetic product containing this compound in its final packaging.
-
Control product (same formulation without the fragrance ingredient).
-
Stability chambers/ovens set at 40°C and 50°C.
-
Refrigerator (4°C).
-
Freeze-thaw cycle chamber (-10°C to 25°C).
-
pH meter, viscometer.
Methodology:
-
Sample Storage: Place samples of both the test and control products under the following conditions:
-
40°C for 12 weeks.
-
50°C for 8 weeks.
-
Room temperature (25°C) as a baseline.
-
4°C for long-term reference.
-
Five freeze-thaw cycles (-10°C for 24 hours, then 25°C for 24 hours).
-
-
Evaluation Schedule: At weeks 1, 2, 4, 8, and 12, evaluate the samples for the following parameters:
-
Physical Integrity: Color, odor, appearance, viscosity, and pH.
-
Emulsion Stability: Signs of separation, creaming, or coalescence.
-
Odor Integrity: Compare the scent of the aged sample to the room temperature sample. Note any changes in character or intensity.
-
-
Data Interpretation: Any significant changes in the physical parameters or a noticeable degradation of the fragrance profile in the test sample compared to the control would indicate a stability issue. A product that remains stable at 40°C for 12 weeks is generally considered to have a shelf life of at least 24 months.
Section 4: Safety and Toxicological Assessment
While this compound is used in cosmetics, a thorough safety evaluation is crucial. Data from related alkane diols can be used for a preliminary assessment.
Published Safety Data
Protocol 4: In Vitro Skin Irritation Assessment (Reconstructed Human Epidermis Model)
Objective: To evaluate the skin irritation potential of this compound using an in vitro model, in line with modern non-animal testing approaches.[13]
Principle: This protocol is based on the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method). It uses a 3D model of human epidermis to predict the skin irritation potential of a chemical by measuring its effect on cell viability.
Materials:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EPISKIN™).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Isopropanol.
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate).
-
Negative control (e.g., sterile PBS).
Methodology:
-
Pre-incubation: Place the RhE tissues in a multi-well plate with assay medium and pre-incubate according to the tissue manufacturer's instructions.
-
Topical Application:
-
Remove the medium and apply the test material (this compound), positive control, and negative control directly to the surface of the tissues.
-
Incubate for the specified exposure time (e.g., 60 minutes).
-
-
Post-exposure:
-
Thoroughly wash the tissues with PBS to remove the test substance.
-
Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).
-
-
MTT Viability Assay:
-
Transfer the tissues to a well-plate containing MTT medium and incubate for approximately 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Extract the formazan from the tissues using isopropanol.
-
Measure the optical density (OD) of the extracted formazan using a spectrophotometer.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage cell viability for each tissue relative to the negative control.
-
A substance is classified as an irritant if the mean cell viability is reduced to ≤ 50% of the negative control.[14]
-
Skin Sensitization
Section 5: Analytical Methods
For quality control and research purposes, a reliable analytical method for the quantification of this compound in cosmetic matrices is essential.
Protocol 5: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To develop and validate a method for the quantification of this compound in a cosmetic cream.
Instrumentation and Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Appropriate GC column (e.g., DB-5ms or equivalent).
-
Solvents for extraction (e.g., methanol, ethyl acetate).
-
Internal standard (e.g., a structurally similar diol not present in the formulation).
-
This compound reference standard.
Methodology:
-
Sample Preparation (Extraction):
-
Accurately weigh a sample of the cosmetic cream into a centrifuge tube.
-
Add a known amount of the internal standard.
-
Add an appropriate extraction solvent (e.g., methanol) and vortex vigorously to disperse the cream.
-
Centrifuge to separate the liquid extract from the solid matrix.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Calibration Curve: Prepare a series of calibration standards of this compound with the internal standard in the extraction solvent.
-
GC-MS Analysis:
-
Inject the extracted sample and calibration standards into the GC-MS system.
-
Develop a suitable temperature program for the GC oven to achieve good separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for both this compound and the internal standard.[2]
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Conclusion
This compound is a multifunctional ingredient with potential as a fragrance component in cosmetic formulations. Its successful application requires a systematic and scientifically rigorous approach. The protocols outlined in this document provide a framework for its comprehensive evaluation, from sensory characterization and stability testing to safety and analytical quantification. By understanding the causality behind these experimental designs, formulators can confidently assess the suitability of this compound for their specific product development needs, ensuring both aesthetic appeal and product integrity.
References
-
Cosmetic Ingredient Review. (2017). Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]
-
Cosmetic Ingredient Review. (2016). Draft Report of the Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]
-
Cosmetic Ingredient Review. (2017). Draft Final Report of the Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]
-
Cosmetic Ingredient Review. (2016). Scientific Literature Review: Alkane Diols. [Link]
-
Cosmetic Ingredient Review. (2017). Final Report of the Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]
-
Institute for In Vitro Sciences. Fragrance & Flavors. [Link]
-
Lee, I., et al. (2022). Assessment of the skin sensitization potential of fragrance ingredients using the U-SENS™ assay. Toxicology in Vitro, 79, 105298. [Link]
-
Belsito, D., et al. (2002). The safety assessment of fragrance materials. Regulatory Toxicology and Pharmacology, 36(3), 249-277. [Link]
-
The Good Scents Company. 2,7-dimethyl-(4Z)-octen-2,7-diol. [Link]
-
NIKOO Chemical. (2025). The Factors Influencing the Longevity of Perfume. [Link]
-
Costin, G. E., & Raabe, H. (2009). IN VITRO SAFETY TESTING STRATEGY FOR SKIN IRRITATION USING THE 3D RECONSTRUCTED HUMAN EPIDERMIS. [https://www.i PHYSICS.ro/nobel/storage/2009-2/art08-Costin.pdf]([Link] PHYSICS.ro/nobel/storage/2009-2/art08-Costin.pdf)
-
Justia Patents. (2021). Fragrance composition. [Link]
- Google Patents. (2023). Fragrance compositions having long-lasting trail performance.
-
Africa Imports. (2025). Perfume Longevity: Why Scents Fade & How to Make Them Last. [Link]
-
Api, A. M., et al. (2015). Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. Food and Chemical Toxicology, 82, 1-19. [Link]
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NIKOO Chemical. (2025). How to Test the Longevity of Perfume. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 140597, this compound. [Link]
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National Institute of Standards and Technology. This compound. [Link]
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European Patent Office. (2017). FRAGRANCE COMPOSITIONS. [Link]
-
Lemon8. (2025). Maximize Your Fragrance Longevity with Moisturizing Routines. [Link]
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SkinFoodie. (2025). How to Make Fragrances Last Longer in Skincare and Haircare Products. [Link]
- Google Patents. (2023). Fragrance compositions and uses thereof.
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The Good Scents Company. 2,7-dimethyl-1-octanol. [Link]
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National Institute of Standards and Technology. This compound. [Link]
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National Institute of Standards and Technology. This compound. [Link]
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Api, A. M., et al. (2025). Fragrance material review on 7-octen-2-ol, 2-methyl-6-methylene-, dihydro derivative. Food and Chemical Toxicology, 190, 114751. [Link]
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Application Note: A Robust Protocol for the Synthesis of 2,7-Dimethyl-2,7-octanediol via Grignard Reaction
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,7-dimethyl-2,7-octanediol, a symmetrical long-chain diol with applications in polymer science and organic synthesis.[1] The described method is based on the well-established Grignard reaction, a powerful tool for carbon-carbon bond formation.[2] Specifically, this protocol details the reaction of dimethyl adipate with an excess of methylmagnesium bromide to yield the target tertiary diol. The document is intended for researchers, scientists, and drug development professionals, offering not only a detailed procedure but also insights into the underlying chemical principles, safety considerations, and expected outcomes.
Introduction
This compound (C₁₀H₂₂O₂, MW: 174.28 g/mol ) is a unique organic compound featuring two tertiary hydroxyl groups at the 2 and 7 positions of an octane backbone.[3][4] This structure imparts specific physical properties, making it a valuable building block in the synthesis of specialty polyesters and polyurethanes, where it can modify crystallinity, flexibility, and thermal stability.[1] Furthermore, its distinct reactivity pattern compared to primary diols offers alternative pathways for various organic transformations.[1]
The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficiency in forming new carbon-carbon bonds.[2] This protocol leverages the nucleophilic character of Grignard reagents to attack the electrophilic carbonyl carbons of a diester. By employing an excess of methylmagnesium bromide, both ester functionalities of dimethyl adipate are converted to tertiary alcohols in a one-pot synthesis, providing an efficient route to this compound.[1][2]
Reaction Mechanism and Workflow
The synthesis proceeds in two main stages: the addition of the Grignard reagent to the diester, followed by an aqueous workup.
-
Grignard Addition: The methylmagnesium bromide acts as a potent nucleophile, attacking one of the carbonyl carbons of dimethyl adipate. This addition, followed by the elimination of a methoxide group, forms a ketone intermediate.[2] A second equivalent of the Grignard reagent then attacks this newly formed ketone. This process occurs at both ends of the dimethyl adipate molecule.
-
Aqueous Workup: The resulting di-alkoxide is then protonated by the addition of a weak acid (e.g., aqueous ammonium chloride) to yield the final product, this compound.
The overall reaction is as follows:
CH₃OOC(CH₂)₄COOCH₃ + 4 CH₃MgBr → (CH₃)₂C(OMgBr)(CH₂)₄C(OMgBr)(CH₃)₂ (CH₃)₂C(OMgBr)(CH₂)₄C(OMgBr)(CH₃)₂ + 2 H₂O → (CH₃)₂C(OH)(CH₂)₄C(OH)(CH₃)₂ + 2 Mg(OH)Br
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Dimethyl adipate | ≥99% | Sigma-Aldrich | 627-93-0 | |
| Methylmagnesium bromide | 3.0 M in diethyl ether | Sigma-Aldrich | 75-16-1 | Highly flammable, corrosive |
| Anhydrous diethyl ether | ≥99.7%, inhibitor-free | Sigma-Aldrich | 60-29-7 | Extremely flammable |
| Saturated aq. NH₄Cl | Reagent grade | - | 12125-02-9 | For workup |
| Anhydrous sodium sulfate | Reagent grade | Fisher Scientific | 7757-82-6 | For drying |
| Deuterated chloroform (CDCl₃) | For NMR | Cambridge Isotope Labs | 865-49-6 | For characterization |
| Hexanes | ACS grade | Fisher Scientific | 110-54-3 | For recrystallization |
| Ethyl acetate | ACS grade | Fisher Scientific | 141-78-6 | For recrystallization |
Equipment
-
Round-bottom flasks (three-necked)
-
Magnetic stirrer and stir bars
-
Septa
-
Syringes and needles
-
Addition funnel
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Grignard reagents are highly reactive with water and protic solvents and can ignite. Diethyl ether is extremely flammable.
-
Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a condenser with a nitrogen/argon inlet, and an addition funnel.
-
Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of inert gas. This is critical to ensure anhydrous conditions.
-
-
Reagent Preparation:
-
To the reaction flask, add dimethyl adipate (4.35 g, 25 mmol) and 50 mL of anhydrous diethyl ether via syringe.
-
Stir the mixture until the dimethyl adipate is fully dissolved.
-
Cool the flask to 0°C using an ice bath.
-
-
Grignard Addition:
-
Measure out methylmagnesium bromide (3.0 M in diethyl ether, 36.7 mL, 110 mmol, 4.4 equivalents) and transfer it to the addition funnel via cannula or a dry syringe.
-
Add the Grignard solution dropwise to the stirred solution of dimethyl adipate over a period of 45-60 minutes. Maintain the internal reaction temperature below 10°C. Causality Note: Slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent side reactions.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 2 hours to ensure the reaction goes to completion. The mixture will likely become a thick, white precipitate.
-
-
Quenching and Workup:
-
Cool the reaction flask back down to 0°C with an ice bath.
-
Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise. Safety Note: This is an exothermic process, and gas evolution may occur. Add slowly to avoid splashing.
-
Stir the resulting biphasic mixture vigorously for 15 minutes.
-
-
Extraction and Isolation:
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them with 50 mL of brine (saturated aqueous NaCl).
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a white solid.
-
Purify the crude solid by recrystallization from a mixture of hexanes and ethyl acetate. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration and wash with cold hexanes.
-
Results and Characterization
-
Expected Yield: 70-80%
-
Physical Appearance: White crystalline solid
-
Melting Point: 77°C[5]
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 1.55-1.65 (m, 4H, -CH₂-CH₂ -CH₂ -CH₂-), 1.45-1.55 (m, 4H, -CH₂ -CH₂-CH₂-CH₂ -), 1.22 (s, 12H, 4 x -CH₃), 1.20 (s, 2H, 2 x -OH).
-
¹³C NMR (125 MHz, CDCl₃): δ 72.5, 44.0, 29.5, 22.0.
-
IR (KBr, cm⁻¹): 3350 (broad, O-H stretch), 2970, 2935 (C-H stretch), 1375, 1150 (C-O stretch).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no yield | Wet glassware or reagents | Ensure all glassware is flame-dried. Use anhydrous solvents. Check the titer of the Grignard reagent. |
| Incomplete reaction | Insufficient Grignard reagent or reaction time | Use a slight excess of Grignard reagent (4.4 eq). Ensure the reaction stirs for the full duration. |
| Oily product that won't crystallize | Presence of impurities (e.g., mono-alcohol or ketone intermediate) | Purify via column chromatography on silica gel using a hexane/ethyl acetate gradient. |
Conclusion
This protocol provides a reliable and efficient method for the synthesis of this compound. By carefully controlling reaction conditions, particularly the exclusion of moisture and temperature during the Grignard addition, high yields of the pure product can be consistently achieved. This application note serves as a valuable resource for researchers requiring this versatile diol for applications in material science and synthetic chemistry.
References
- Vertex AI Search. (2023). Buy this compound | 19781-07-8.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Haz-Map. (n.d.). This compound. U.S. National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]
Sources
Comprehensive Guide to the Analytical Characterization of 2,7-Dimethyl-2,7-octanediol
Abstract
This document provides a detailed guide for the analytical characterization of 2,7-Dimethyl-2,7-octanediol (DMDO), a symmetrical tertiary diol with applications in materials science and organic synthesis.[1] A multi-technique approach is essential for unambiguous structural confirmation, purity assessment, and impurity profiling. This guide outlines integrated workflows and detailed protocols for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. Key techniques covered include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction and Physicochemical Profile
This compound (CAS No: 19781-07-8) is a C10 aliphatic diol characterized by two tertiary alcohol groups at positions 2 and 7 of an octane backbone.[1][2] This structure imparts unique properties, such as its potential use as a plasticizer or a precursor in biodiesel and polymer production.[1] Accurate and comprehensive characterization is the foundation of its application, ensuring product quality, safety, and performance.
A foundational understanding of its physical properties is critical for selecting and optimizing analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O₂ | [2][3][4][5][6][7] |
| Molecular Weight | 174.28 g/mol | [1][2][3][5][6][7] |
| Melting Point | 77 °C | [8] |
| Boiling Point | 140-150 °C (at 10 Torr) | [8] |
| Appearance | White solid | [9] |
| IUPAC Name | 2,7-dimethyloctane-2,7-diol | [2] |
The compound's volatility and the presence of active hydroxyl groups are primary considerations for chromatographic and spectroscopic analysis.
Integrated Analytical Workflow
No single technique can provide a complete profile of this compound. A logical, integrated workflow ensures all aspects of its identity, structure, and purity are addressed. The following workflow is recommended for a comprehensive characterization.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Chromatographic Techniques for Purity and Separation
Chromatography is the cornerstone for assessing the purity of DMDO and separating it from synthesis precursors, by-products, or degradants.
Gas Chromatography (GC)
Given its volatility, GC is the preferred method for purity analysis.[10][11] The choice of column is critical due to the polar hydroxyl groups which can cause peak tailing on unsuitable stationary phases.
Expertise & Experience: While polar columns are often used for polar analytes, the two hydroxyl groups in diols can interact strongly, leading to poor peak shape.[12] A non-polar or mid-polarity column often provides a better balance of retention and peak symmetry. A poly(dimethylsiloxane) phase, such as a DB-1 or Equity-1, minimizes strong hydrogen bonding interactions, reducing tailing.[12] Alternatively, a specially treated polar phase like the SPB-1000, which has acidic functional groups, can effectively inhibit tailing for active analytes like diols.[12]
Protocol: Purity Determination by GC-FID
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Autosampler for precision and reproducibility.
-
-
Sample Preparation:
-
Accurately weigh ~50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade Isopropanol or Acetone. Mix thoroughly.
-
Prepare a calibration curve using certified reference standards at concentrations spanning the expected sample concentration.
-
-
GC Conditions:
-
Rationale: The selected parameters are designed to provide sufficient thermal energy to volatilize the analyte without causing on-column degradation, while ensuring good separation from potential impurities.
-
| Parameter | Recommended Setting | Rationale |
| Column | Agilent DB-5 (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane | Offers good thermal stability and selectivity for a range of polarities. |
| Carrier Gas | Helium or Hydrogen | Provides efficient separation. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Volume | 1 µL | Prevents column overloading and maintains sharp peaks. |
| Split Ratio | 50:1 | Suitable for a high-concentration purity assay. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates early-eluting solvents from the main analyte and later-eluting impurities. |
| Detector | FID at 300 °C | Universal detector for hydrocarbons, providing high sensitivity. |
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a certified reference standard.
-
Calculate purity using the area percent method (assuming all impurities have a similar response factor) or against a calibration curve for quantitative accuracy.
-
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides irrefutable evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation. The symmetry of the this compound molecule simplifies its spectra. Spectral data is available in public databases like SpectraBase.[2][13][14]
-
¹H NMR: Due to the molecule's symmetry, the proton spectrum is relatively simple.
-
A singlet for the 12 methyl protons (C1, C8, and the two methyls attached to C2 and C7).
-
Multiplets for the 8 methylene protons on the central chain (C3, C4, C5, C6).
-
A singlet for the 2 hydroxyl protons, which may be broad and its chemical shift can vary with concentration and solvent.
-
-
¹³C NMR: The carbon spectrum will show distinct signals for the different carbon environments.
-
One signal for the four equivalent methyl carbons.
-
One signal for the two equivalent quaternary carbons (C2, C7) bearing the hydroxyl groups.
-
Signals for the methylene carbons in the chain.
-
Mass Spectrometry (MS)
When coupled with GC (GC-MS), mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.[15] Alcohols typically fragment via alpha cleavage or dehydration.[16]
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 174 should be observable, corresponding to the molecular weight.[3][7]
-
Alpha Cleavage: Cleavage of the C-C bond adjacent to the oxygen is a common pathway for alcohols.[16] This would result in the loss of a methyl group (CH₃•) to form a stable oxonium ion, leading to a fragment at m/z = 159 (174 - 15).
-
Dehydration: Loss of a water molecule (H₂O) is another characteristic fragmentation, resulting in a peak at m/z = 156 (174 - 18).[16]
-
Further Fragmentation: A prominent peak is often observed at m/z = 59, corresponding to the [C(CH₃)₂OH]⁺ fragment from cleavage of the C2-C3 bond.
Public databases like the NIST WebBook provide reference mass spectra for this compound.[3][4][5][6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for confirming the presence of key functional groups. The spectrum of this compound is dominated by features characteristic of an alcohol.
Protocol: Functional Group Identification by FTIR (KBr Pellet)
-
Instrumentation:
-
FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) detector.
-
-
Sample Preparation:
-
Grind a small amount (~1-2 mg) of the solid this compound sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Rationale: KBr is transparent in the mid-IR region and provides a solid matrix for analyzing solid samples.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
Table 2: Key FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol (H-bonded) |
| 2970-2860 | C-H stretch | Alkane (CH₂, CH₃) |
| ~1375 | C-H bend | gem-dimethyl group |
| ~1150 | C-O stretch | Tertiary Alcohol |
Conclusion
The robust characterization of this compound requires an orthogonal set of analytical techniques. Gas chromatography provides reliable purity assessment, while the combination of NMR, MS, and FTIR spectroscopy delivers an unambiguous confirmation of its chemical structure and identity. The protocols and insights provided in this guide are designed to establish a foundation for consistent and reliable analysis in research, development, and quality control settings.
References
-
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Mass spectrometric analysis of long-chain esters of diols. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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This compound | C10H22O2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
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This compound | 19781-07-8. (2023, August 15). AHH Chemical. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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Enantiomer separation of underivatized diols. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]
-
This compound - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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4,5-Octanediol, 2,7-dimethyl- | C10H22O2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Gas Chromatography of an Alcohol Mixture. (n.d.). Retrieved January 12, 2026, from [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
What is Gas Chromatography? (n.d.). Teledyne Labs. Retrieved January 12, 2026, from [Link]
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Gas Chromatography in Distilling: A Peek Behind the Scenes. (n.d.). Eight Oaks Farm Distillery. Retrieved January 12, 2026, from [Link]
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Gas chromatography-mass spectrometry (GC-MS) analysis of 2,7-Dimethyl-2,7-octanediol
Abstract
This application note presents a comprehensive guide for the robust analysis of 2,7-Dimethyl-2,7-octanediol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its diol functionality and tertiary alcohol structure, direct analysis can be challenging. This guide provides a detailed, field-proven protocol involving a crucial derivatization step to enhance volatility and improve chromatographic performance. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring accurate identification and quantification of this compound in various matrices. We delve into the causality behind experimental choices, from sample preparation to instrument parameters and data interpretation, ensuring a self-validating and reproducible workflow.
Introduction: The Analytical Challenge of a Unique Diol
This compound (CAS: 19781-07-8) is a C10 dialcohol with a molecular weight of 174.28 g/mol .[1][2][3][4][5] Its structure, featuring two tertiary hydroxyl groups, imparts unique chemical properties that make it a valuable component in cosmetics as a fragrance ingredient, a building block in chemical synthesis, and a compound of interest in pharmaceutical and material science research.[6] However, these same functional groups—specifically the polar hydroxyl moieties—present a significant analytical challenge for gas chromatography.
Direct injection of polar analytes like diols often results in poor peak shape, tailing, and potential interaction with the GC column, leading to low sensitivity and poor reproducibility. To overcome these issues, a chemical modification step known as derivatization is essential. This process replaces the active hydrogens on the hydroxyl groups with less polar functional groups, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[7] This application note provides a validated protocol using silylation, a common and effective derivatization technique, to ensure high-quality, reliable data.
Experimental Workflow: From Sample to Data
The analytical workflow is designed to be logical and sequential, ensuring the integrity of the sample and the quality of the final data. Each stage is critical for success and is built upon established principles of analytical chemistry.
Caption: Figure 1: Overall GC-MS Workflow
Detailed Protocols
Sample Preparation and Silylation Derivatization
Rationale: Silylation is a widely used derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[7] This process effectively masks the polar hydroxyl groups of this compound, significantly increasing its volatility and reducing peak tailing during GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent chosen for its efficiency and the volatility of its byproducts.
Protocol: Silylation of this compound
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volatile solvent (e.g., pyridine, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Aliquot: Transfer 100 µL of the sample solution to a 2 mL autosampler vial.
-
Evaporation: Gently evaporate the solvent to dryness under a stream of dry nitrogen at room temperature. It is crucial to ensure the sample is completely dry, as residual water can interfere with the derivatization reaction.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst and solvent) to the dried residue.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS Instrumentation and Parameters
Rationale: The choice of GC-MS parameters is critical for achieving good separation and sensitive detection. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended as it provides excellent separation for a wide range of derivatized compounds. The temperature program is designed to ensure the separation of the derivatized analyte from any solvent fronts or sample matrix components. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural elucidation.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for trace-level analysis. A split injection can be used for more concentrated samples. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can offer faster analysis times and improved resolution. |
| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for a 0.25 mm ID column, providing a good balance between analysis speed and separation efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard, robust, and versatile non-polar column suitable for a wide range of applications, including the analysis of silylated compounds. |
| Oven Program | Initial Temp: 100°C (hold 2 min) | To allow for the elution of any light solvent residues before the analyte. |
| Ramp: 10°C/min to 280°C | A moderate ramp rate to ensure good separation of components. | |
| Final Hold: 5 min at 280°C | To ensure the elution of any less volatile components and to clean the column. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible mass spectra for library matching. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates consistent and extensive fragmentation. |
| Source Temperature | 230 °C | Optimized temperature to maintain analyte integrity and prevent contamination. |
| Quadrupole Temp | 150 °C | Standard temperature to ensure stable mass analysis. |
| Mass Range | 40-450 amu | A suitable range to capture the derivatized molecular ion and key fragment ions. |
| Solvent Delay | 3-5 minutes | To prevent the high concentration of solvent from entering the mass spectrometer and causing filament damage. |
Data Analysis and Interpretation
Identification and Confirmation
The primary identification of the derivatized this compound is achieved by comparing its retention time and mass spectrum with that of a known standard analyzed under the same conditions. In the absence of a commercial standard of the derivatized compound, identification relies on the interpretation of the mass spectrum.
Expected Mass Spectral Fragmentation
The mass spectrum of the TMS-derivatized this compound will be significantly different from its underivatized form. Key fragmentation pathways for alcohols and their TMS derivatives include alpha-cleavage and the loss of neutral molecules.
-
Molecular Ion: The molecular ion of the di-TMS derivative (M+) will be at a higher m/z than the original compound. However, for tertiary alcohols, the molecular ion peak is often very weak or entirely absent due to the high instability of the tertiary carbocation.[8]
-
Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols.[9][10] For the derivatized this compound, cleavage of the C-C bond adjacent to the oxygen atom is expected. This will result in the formation of stable, resonance-stabilized oxonium ions. A prominent peak is expected at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺), which is a characteristic ion for TMS-derivatized compounds.
-
Loss of a Methyl Group: A peak corresponding to [M-15]⁺ is often observed, resulting from the loss of a methyl radical from one of the trimethylsilyl groups.
-
Dehydration: While common for underivatized alcohols (loss of H₂O, M-18), this is less likely in the derivatized form.[9]
The interpretation of the mass spectrum should be supported by searching against established mass spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for potential matches.[5]
Caption: Figure 2: Proposed Fragmentation of TMS-Derivatized Analyte
Applications and Further Considerations
This robust GC-MS method for this compound can be applied to various fields:
-
Quality Control in Cosmetics: To quantify its concentration in perfumes and other personal care products, ensuring product consistency and adherence to formulation specifications.[6][11][12]
-
Chemical Synthesis Monitoring: To track the progress of reactions where this compound is a reactant or product.
-
Pharmaceutical Research: To study its potential use in drug formulation and development.
-
Materials Science: To investigate its role as a plasticizer or in the development of new polymers.
For quantitative analysis, it is recommended to use an internal standard and develop a calibration curve using a pure standard of this compound that has undergone the same derivatization procedure.
Conclusion
The GC-MS method detailed in this application note, incorporating a critical silylation derivatization step, provides a reliable and reproducible approach for the analysis of this compound. By understanding the rationale behind the sample preparation and instrument parameters, researchers can confidently implement this protocol to achieve high-quality data for both qualitative and quantitative purposes. This guide serves as a foundational methodology that can be adapted and validated for specific sample matrices and research objectives.
References
-
Aromaverse Pro. (n.d.). GC-MS Perfume Analysis – Unlock Fragrance Formulas. Retrieved from [Link]
-
P&F Magazine. (2016, April 6). Analysis of Fragrance Mixtures by GC/MS and the Computer. Perfumer & Flavorist. Retrieved from [Link]
-
Eurolab. (2025, December 12). GC-MS Analysis for Perfume Compound Identification. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.10: Fragmentation of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2025, August 14). What Is Derivatization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Application Note: Comprehensive Structural Elucidation of 2,7-Dimethyl-2,7-octanediol using Advanced NMR Spectroscopy
Abstract
This technical guide provides a detailed framework for the structural analysis of 2,7-Dimethyl-2,7-octanediol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Addressed to researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and offers a self-validating system for the complete and unambiguous structural assignment of this symmetrical tertiary diol. We will explore the application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments to confirm the molecular structure and assign all proton and carbon resonances.
Introduction: The Significance of this compound and the Role of NMR
This compound is a symmetrical di-tertiary alcohol with the chemical formula C₁₀H₂₂O₂[1][2]. Its structure, featuring two hydroxyl groups on a flexible eight-carbon chain, makes it a valuable intermediate in various fields of chemical synthesis. The hydroxyl functionalities can be derivatized to introduce a range of other chemical moieties, and the long alkyl chain imparts specific solubility and reactivity characteristics.
Given its symmetrical nature and the presence of quaternary carbons, a comprehensive structural verification is paramount to ensure its purity and identity, especially in applications such as polymer chemistry and as a precursor in the synthesis of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the non-destructive elucidation of the molecular structure of organic compounds in solution. This guide will provide a robust set of protocols to unequivocally confirm the structure of this compound.
Theoretical Framework: A Multi-technique NMR Approach
A complete structural elucidation of this compound necessitates a combination of several NMR experiments. Each experiment provides a unique piece of the structural puzzle.
-
¹H NMR Spectroscopy: This is the foundational NMR experiment. It provides information about the chemical environment of the protons in the molecule, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin splitting). For this compound, we expect to see distinct signals for the methyl, methylene, and hydroxyl protons.
-
¹³C NMR Spectroscopy: This technique probes the carbon backbone of the molecule. A standard broadband-decoupled ¹³C NMR spectrum will show a single peak for each chemically unique carbon atom. Due to the symmetry of this compound, we anticipate a reduced number of signals compared to the total number of carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for determining the number of hydrogens attached to each carbon atom. The DEPT-135 experiment is particularly useful as it differentiates between CH₃ and CH groups (positive signals) and CH₂ groups (negative signals), while quaternary carbons are absent.
-
COSY (Correlation Spectroscopy): This two-dimensional experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This is crucial for establishing the connectivity of the proton spin systems within the molecule's methylene chain.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a powerful 2D technique that correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals, confirming the C-H connectivity.
Predicted NMR Data and Interpretation for this compound
Due to the symmetry of the molecule, we expect to see four unique carbon signals and four unique proton signals (excluding the hydroxyl protons, which may or may not be observed depending on the solvent and its purity).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Carbon Type | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹H Integration |
| C1, C8 | CH₃ | ~29-31 | H1, H8 | ~1.2 | s | 12H |
| C2, C7 | C | ~70-72 | - | - | - | - |
| C3, C6 | CH₂ | ~43-45 | H3, H6 | ~1.5 | m | 4H |
| C4, C5 | CH₂ | ~20-22 | H4, H5 | ~1.4 | m | 4H |
| - | OH | - | OH | Variable (e.g., ~1.5-3.0) | s (broad) | 2H |
Note: These are predicted values based on standard chemical shift tables and the molecular structure. Actual experimental values may vary slightly depending on the solvent and concentration.
Interpretation of Predicted Spectra:
-
¹H NMR:
-
A strong singlet at approximately 1.2 ppm is expected for the twelve equivalent protons of the four methyl groups (C1 and C8). The singlet multiplicity arises because these protons have no adjacent proton neighbors.
-
Two overlapping multiplets are predicted for the methylene protons. The protons on C3 and C6 are adjacent to only one other methylene group, while the protons on C4 and C5 are flanked by two methylene groups. This will result in complex splitting patterns that can be resolved using 2D NMR.
-
The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
-
¹³C NMR:
-
Four distinct signals are predicted due to the molecule's symmetry.
-
The signal for the quaternary carbons (C2 and C7) bearing the hydroxyl groups is expected to be in the range of 70-72 ppm.
-
The methyl carbons (C1 and C8) will appear around 29-31 ppm.
-
The two types of methylene carbons (C3/C6 and C4/C5) will have distinct chemical shifts in the aliphatic region.
-
-
DEPT-135:
-
The CH₃ signal (C1, C8) will appear as a positive peak.
-
The CH₂ signals (C3, C6 and C4, C5) will appear as negative peaks.
-
The quaternary carbon signal (C2, C7) will be absent.
-
-
COSY:
-
A cross-peak will be observed between the signals of the protons on C3/C6 and C4/C5, confirming their vicinal coupling and connectivity within the methylene chain.
-
-
HSQC:
-
Cross-peaks will correlate the proton signals with their directly attached carbon signals, allowing for definitive assignment. For example, the proton signal at ~1.2 ppm will show a correlation to the carbon signal at ~29-31 ppm.
-
Experimental Protocols
Sample Preparation
-
Dissolve the Sample: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v).
Instrument Setup and 1D NMR Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
Protocol 1: ¹H NMR Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8-16 scans are typically sufficient.
-
Spectral Width (SW): 12-16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
Protocol 2: ¹³C{¹H} NMR Acquisition (Broadband Decoupled)
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 128-1024 scans, depending on the sample concentration.
-
Spectral Width (SW): 200-240 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
Protocol 3: DEPT-135 Acquisition
-
Pulse Program: A standard DEPT-135 pulse sequence.
-
Parameters: Use similar acquisition parameters as the ¹³C NMR experiment, with the number of scans adjusted as needed for good signal-to-noise.
2D NMR Acquisition
Protocol 4: COSY Acquisition
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf').
-
Parameters: Acquire a 2D data matrix with a spectral width of 12-16 ppm in both dimensions. The number of increments in the indirect dimension (F1) should be at least 256, with 8-16 scans per increment.
Protocol 5: HSQC Acquisition
-
Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').
-
Parameters: Set the spectral width in the proton dimension (F2) to 12-16 ppm and in the carbon dimension (F1) to 180-200 ppm. The number of increments in F1 should be at least 256, with 16-32 scans per increment.
Data Processing and Analysis Workflow
The acquired raw data (Free Induction Decay - FID) needs to be processed to generate the final spectra.
Caption: NMR data acquisition and analysis workflow.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unambiguous and comprehensive method for the structural elucidation of this compound. By following the detailed protocols and data interpretation logic outlined in this application note, researchers can confidently verify the identity and purity of this important chemical intermediate. This systematic approach, leveraging the strengths of multiple NMR techniques, forms a self-validating process that is essential for rigorous scientific research and development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). This compound. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dimethyl-2,7-octanediol
Welcome to the technical support center for the synthesis of 2,7-dimethyl-2,7-octanediol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Introduction
This compound is a diol with a variety of potential applications, including as a precursor in the synthesis of other organic molecules and as a component in material science.[1] Its synthesis can present several challenges that may affect the final yield and purity. This guide will explore common synthetic methods and provide solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
Grignard Reaction: This is a classic method that involves the reaction of a Grignard reagent, typically methylmagnesium bromide, with a suitable ester, such as diethyl adipate or a related derivative. This method is often favored for its reliability and the commercial availability of the starting materials.
-
Pinacol Coupling: This method involves the reductive coupling of two ketone molecules, in this case, acetone, to form the vicinal diol, pinacol (2,3-dimethyl-2,3-butanediol).[2][3][4] While the direct synthesis of this compound via a simple pinacol coupling of a single precursor is not straightforward, variations of this reaction can be employed.
Q2: What are the key reaction parameters to consider for optimizing the synthesis?
A2: For any chemical synthesis, several parameters are critical for optimization. For the synthesis of this compound, you should pay close attention to:
-
Temperature: This influences both the reaction rate and the selectivity towards the desired product.[5][6]
-
Catalyst Type and Concentration: The choice of catalyst and its concentration are crucial for achieving high conversion and selectivity.[5]
-
Reaction Time: Sufficient time is necessary for the reaction to go to completion, but extended reaction times can lead to the formation of side products.[5]
-
Purity of Reagents and Solvents: Impurities in the starting materials or solvents can significantly lower the yield.[7]
Q3: How can I monitor the progress of the reaction?
A3: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a highly effective method for the quantitative analysis of the reaction mixture.[5] This technique allows for the determination of the conversion of starting materials and the selectivity towards this compound and any side products. For structural confirmation of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[5]
Q4: What are the common challenges in purifying this compound?
A4: Purification can be challenging due to the presence of closely boiling isomers or the formation of azeotropes with the solvent.[7] Contamination with residual catalyst can also be an issue.[7] High-resolution distillation or preparative gas chromatography are effective purification techniques.[7] If an azeotrope is suspected, using a different solvent for extraction and purification may be necessary.[7]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low overall yield | - Suboptimal reaction temperature.- Inappropriate catalyst concentration.- Insufficient reaction time.- Presence of impurities in starting materials. | - Perform a temperature screen to find the optimal balance between conversion and selectivity. For related reactions, temperatures around 80°C have been found to be optimal.[5][6]- Titrate the catalyst concentration to find the optimal loading.[7]- Monitor the reaction over time to identify the point of maximum product formation.[5]- Purify all starting materials and solvents before use.[7] |
| SP-001 | Significant formation of side products | - Reaction temperature is too high.- Incorrect choice of catalyst or catalyst deactivation.- Non-optimal solvent polarity. | - Lower the reaction temperature. In similar syntheses, temperatures above 80°C can lead to polymerization.[5][7]- Experiment with different catalysts. For related syntheses, catalysts like bentonite and natural zeolites have been used.[7]- Screen solvents with different polarities to minimize side reactions.[7] |
| RXN-001 | Reaction not proceeding to completion | - Catalyst deactivation.- Insufficient mixing.- Low reaction temperature. | - Consider using a fresh batch of catalyst or regenerating the current one if possible.[7]- Ensure vigorous and consistent stirring throughout the reaction.[7]- Gradually increase the reaction temperature while monitoring for side product formation.[7] |
| PUR-001 | Difficulty in purifying the final product | - Presence of closely boiling isomers.- Formation of azeotropes with the solvent.- Contamination with residual catalyst. | - Employ high-resolution distillation techniques or preparative gas chromatography.[7]- If an azeotrope is suspected, try a different solvent for extraction and purification.[7]- Filter the reaction mixture thoroughly to remove any solid catalyst before workup. Washing the organic phase with appropriate aqueous solutions can also help remove catalyst residues.[7] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Sources
Technical Support Center: Purification of Crude 2,7-Dimethyl-2,7-octanediol
Welcome to the technical support center for the purification of crude 2,7-Dimethyl-2,7-octanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable diol. The following information is structured in a question-and-answer format to directly address specific issues you may face in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?
A1: When synthesizing this compound using a Grignard reagent (e.g., methylmagnesium bromide) and a suitable ester (e.g., dimethyl adipate), several impurities can arise. Understanding these is the first step in designing an effective purification strategy.
-
Unreacted Starting Materials: Residual amounts of the ester and the Grignard reagent's corresponding alkane (from quenching) may be present.
-
Byproducts of the Grignard Reagent: Wurtz coupling products can form, leading to impurities.[1]
-
Mono-addition Product: Incomplete reaction can result in a keto-alcohol intermediate.
-
Dehydration Products: The acidic workup conditions can sometimes lead to the dehydration of the tertiary alcohol, forming alkenes.
-
Solvent and Reagent Residues: Ether solvents (like THF or diethyl ether) and quenching agents can remain in the crude product.
Q2: How can I assess the purity of my crude this compound before and after purification?
A2: A multi-faceted approach is recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to get a qualitative sense of the number of components in your crude mixture. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For visualization, since diols are often not UV-active, you can use a potassium permanganate stain, which reacts with the hydroxyl groups to produce yellow spots on a purple background.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for identifying the desired product and any impurities. The spectrum of pure this compound should be relatively simple and symmetrical.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and confirming the mass of the desired product.
-
Melting Point: Pure this compound is a solid at room temperature. A sharp melting point is a good indicator of high purity.
Troubleshooting Purification Methods
This section provides detailed troubleshooting guides for the most common purification techniques for this compound.
Method 1: Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid compounds like this compound.
Recrystallization Workflow
Caption: A typical workflow for the recrystallization of a solid compound.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point. This is common for low-melting solids. | 1. Add more solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.[5] 2. Change the solvent system: A different solvent or solvent pair with a lower boiling point might be necessary. 3. Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites. |
| No crystals form, even after cooling in an ice bath. | 1. Too much solvent was used: The solution is not supersaturated. 2. Supersaturation without nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth. | 1. Evaporate some solvent: Gently heat the solution to boil off some of the solvent and then attempt to cool it again. 2. Induce crystallization: Add a seed crystal of the pure compound, or scratch the inside of the flask with a glass rod. |
| Very low recovery of the purified product. | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. The product is too soluble in the chosen solvent, even at low temperatures. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals. 2. Choose a different solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. 3. Use a heated funnel or filter flask during hot filtration to prevent cooling and premature crystallization. |
| The purified product is still impure. | 1. Ineffective solvent: The impurity has similar solubility to the product in the chosen solvent. 2. Crystals crashed out too quickly: Rapid cooling can trap impurities within the crystal lattice. | 1. Perform a second recrystallization: A second pass can often significantly improve purity. 2. Screen for a better solvent system: Test the solubility of your crude product in a variety of solvents to find one that leaves the impurities dissolved at low temperatures. 3. Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
Recommended Solvent Systems for this compound
Given its structure (a diol with a hydrocarbon backbone), a solvent pair consisting of a moderately polar solvent in which it is soluble and a non-polar solvent in which it is less soluble is a good starting point.
-
Ethyl Acetate / Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add hexane until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
Acetone / Hexane: Similar to the above, using acetone as the more polar solvent.
-
Toluene: While having a higher boiling point, toluene can sometimes be effective for recrystallizing moderately polar compounds.[6]
Method 2: Vacuum Distillation
For liquid crude products or as a subsequent purification step after recrystallization, vacuum distillation is a viable option, especially given the high boiling point of this compound. Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition.[7][8][9]
Vacuum Distillation Decision Tree
Caption: A decision tree to determine if vacuum distillation is necessary.
Troubleshooting Vacuum Distillation
| Problem | Possible Cause | Solution |
| "Bumping" or violent boiling of the liquid. | 1. Uneven heating. 2. Lack of boiling chips or inadequate stirring. | 1. Use a heating mantle with a stirrer for even heat distribution. 2. Add fresh boiling chips or a magnetic stir bar before applying the vacuum. Never add boiling chips to a hot liquid under vacuum. |
| The compound is not distilling at the expected temperature. | 1. The vacuum is not as low as indicated by the gauge. 2. There is a leak in the system. 3. The thermometer is placed incorrectly. | 1. Check the vacuum pump and lines for any issues. 2. Check all joints and connections for leaks. Ensure all glassware is properly greased. 3. The top of the thermometer bulb should be level with the side arm leading to the condenser to accurately measure the temperature of the vapor. |
| The distillate is cloudy. | Water is present in the crude product or the distillation apparatus. | 1. Thoroughly dry the crude product before distillation using a drying agent like anhydrous magnesium sulfate. 2. Ensure all glassware is completely dry before assembling the apparatus. |
Estimated Boiling Point of this compound at Reduced Pressure
While the boiling point at atmospheric pressure is high, a nomograph can be used to estimate the boiling point at reduced pressure.[8][9] For a compound with a boiling point around 250-270°C at 760 mmHg, the estimated boiling point at 1 mmHg would be in the range of 100-120°C.
Method 3: Flash Column Chromatography
Flash chromatography is a useful technique for separating compounds with different polarities. For a polar compound like this compound, normal-phase chromatography on silica gel is a common approach.
Flash Chromatography Protocol
-
TLC Analysis: First, determine a suitable solvent system using TLC. An ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of ethyl acetate and hexane.[10][11]
-
Column Packing: Pack a column with silica gel using the chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Run the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots (streaking or overlapping bands). | 1. The sample was overloaded on the column. 2. The solvent system is not optimal. 3. The compound is degrading on the silica gel. | 1. Use a larger column or load less sample. 2. Optimize the solvent system using TLC. You may need to try different solvent combinations. 3. Add a small amount of triethylamine (1-2%) to the mobile phase to neutralize the acidic silica gel, especially if your compound is acid-sensitive. |
| The compound will not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a diol, you may need to use a higher percentage of ethyl acetate or even add a small amount of a more polar solvent like methanol (not exceeding 10% to avoid dissolving the silica).[10] |
| Cracks appear in the silica gel bed. | The column was allowed to run dry. | Always keep the top of the silica gel covered with solvent. If cracks form, the separation efficiency will be severely compromised, and it is best to repack the column. |
References
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EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
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ResearchGate. (2017). Visualization of alcohols in TLC?. Retrieved from [Link]
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How to Purify by Distillation. (n.d.). Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]
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AWS. (n.d.). General Procedure for the Preparation of QD-3a, QD-3b, QD-3c and Q-3a. Retrieved from [Link]
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TLC Visualization Methods. (n.d.). Retrieved from [Link]
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Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
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Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
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Merck Millipore. (n.d.). CN, Diol, NH2-modified Silica Plates. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Retrieved from [Link]
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Google Patents. (2005, December 15). United States Patent. Retrieved from [Link]
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Knowledge UChicago. (1977, June 6). United States Patent [19J. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Reddit. (2025, May 23). How do I recrystallize this product?. Retrieved from [Link]
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King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 29). Distillation. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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Organic Syntheses. (n.d.). Sato, F.. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
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Baig, M. (2023). Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. Oil Gas Res, 9, 307. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2025, April 15). How to recrystallize an oily compound?. Retrieved from [Link]
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Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
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Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
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Organic Chemistry Tutor. (2023, October 29). The Grignard Reaction | Synthesis of Alcohols [Video]. YouTube. Retrieved from [Link]
-
Distillation 64. (n.d.). Retrieved from [Link]
-
Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 3,7-Dimethyl-2,6-octanediol. Retrieved from [Link]
-
PubChem. (n.d.). 2,7-Dimethyloctane. Retrieved from [Link]
-
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Technical Support Center: Synthesis of 2,7-Dimethyl-2,7-octanediol
Introduction for the Modern Researcher
Welcome to the technical support guide for the synthesis of 2,7-Dimethyl-2,7-octanediol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of its synthesis. While seemingly straightforward, the preparation of this tertiary diol is often complicated by competing reaction pathways that can significantly impact yield and purity. This guide moves beyond simple protocols to offer a deeper, mechanism-driven understanding of potential side reactions and provides actionable troubleshooting strategies to overcome them. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve common experimental challenges, ensuring a robust and reproducible synthesis.
Core Synthesis Pathway & Potential Deviations
The most common and efficient laboratory-scale synthesis of this compound involves the reaction of a six-carbon difunctional electrophile, such as dimethyl adipate, with at least four equivalents of a methyl organometallic reagent, typically methylmagnesium bromide (a Grignard reagent). The reaction proceeds through a diketone intermediate which is not isolated.
The following diagram illustrates the intended reaction pathway and the critical junctures where side reactions can occur.
Technical Support Center: Optimization of 2,7-Dimethyl-2,7-octanediol Synthesis
Welcome to the technical support center for the synthesis of 2,7-Dimethyl-2,7-octanediol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to optimize your reaction conditions and ensure reliable, high-yield production of this valuable diol.
Introduction to this compound Synthesis
This compound, with the molecular formula C10H22O2, is a symmetrical long-chain diol featuring two tertiary hydroxyl groups.[1][2][3] This unique structure makes it a significant building block in polymer science for creating specialty polyesters and polyurethanes, and a precursor in organic synthesis for complex molecular architectures.[1] The primary synthesis routes involve carbon-carbon bond formation, most notably through the Grignard reaction and pinacol coupling. This guide will focus on troubleshooting these two powerful methods.
Section 1: Grignard Reaction-Based Synthesis
The Grignard reaction is a robust method for creating tertiary alcohols by reacting a Grignard reagent with a ketone or ester.[4][5] For this compound, a common approach involves the reaction of a methyl Grignard reagent with a suitable diester, such as dimethyl adipate.[1]
Troubleshooting Guide & FAQs: Grignard Reaction
Question 1: My Grignard reaction is not initiating. What are the common causes and solutions?
-
Causality: Grignard reagents are highly reactive and sensitive to moisture and atmospheric oxygen. The presence of even trace amounts of water will quench the reagent by protonation, converting it into an alkane and rendering it inactive.[4] Additionally, the magnesium metal surface can be coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at a high temperature and cooled under an inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Magnesium Activation: If the magnesium turnings appear dull, they may be coated with magnesium oxide. Activate the magnesium by adding a small crystal of iodine, which will etch the surface and expose fresh magnesium.[6] The disappearance of the iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used for activation.
-
Initiation: Add a small amount of the alkyl halide to the magnesium suspension and gently warm the mixture. Localized heating with a heat gun can often initiate the reaction, evidenced by the appearance of bubbles and a cloudy solution. Once initiated, the remaining alkyl halide should be added dropwise to maintain a steady reflux.[7]
-
Question 2: The yield of my this compound is consistently low. What are the likely reasons?
-
Causality: Low yields in Grignard reactions for tertiary alcohol synthesis can stem from several factors, including inaccurate reagent concentration, side reactions, and steric hindrance.
-
Troubleshooting Steps:
-
Grignard Reagent Titration: The concentration of a freshly prepared Grignard reagent can vary. It is crucial to determine its exact molarity by titration before use to ensure the correct stoichiometry.[4] A common method involves titration against a known concentration of iodine.
-
Side Reactions:
-
Wurtz Coupling: Homocoupling of the alkyl halide is a major side reaction, especially with primary or benzylic halides.[6] This can be minimized by slow addition of the alkyl halide to the magnesium suspension.
-
Enolization of the Ketone/Ester: If the carbonyl compound is sterically hindered, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[4][5] This leads to the recovery of the starting material after workup. Using a less sterically hindered precursor can mitigate this issue.
-
-
Reaction with Esters: When using a diester like dimethyl adipate, remember that two equivalents of the Grignard reagent are required per ester group. The first equivalent adds to the carbonyl, forming a ketone intermediate, which is then attacked by a second equivalent to yield the tertiary alcohol.[4][8][9] Insufficient Grignard reagent will result in incomplete reaction and a mixture of products.
-
Question 3: My reaction mixture turns dark brown or black during the Grignard reagent formation. Should I be concerned?
-
Causality: A dark coloration during Grignard reagent formation can indicate decomposition or side reactions. Impurities in the magnesium or alkyl halide can catalyze decomposition. The formation of finely divided metal from Wurtz coupling can also cause the mixture to darken.[4]
-
Troubleshooting Steps:
-
Purity of Reagents: Use high-purity magnesium and freshly distilled alkyl halide.
-
Temperature Control: Avoid excessive heating during reagent formation. While gentle warming may be needed for initiation, the reaction is exothermic and should be controlled to maintain a gentle reflux.[7]
-
Reaction Time: Prolonged heating can lead to decomposition. Monitor the reaction progress by observing the consumption of magnesium. Once the magnesium is consumed, the reagent is ready for use.[6]
-
Experimental Workflow: Grignard Synthesis of this compound
Caption: Grignard synthesis workflow.
Section 2: Pinacol Coupling Reaction-Based Synthesis
The pinacol coupling reaction is a classic method for forming a carbon-carbon bond between the carbonyl groups of two aldehydes or ketones, resulting in a vicinal diol.[10][11] This reductive coupling is typically promoted by an electron donor, such as magnesium.[10]
Troubleshooting Guide & FAQs: Pinacol Coupling
Question 1: My pinacol coupling reaction is sluggish and gives low conversion. How can I improve it?
-
Causality: The efficiency of pinacol coupling is highly dependent on the nature of the reducing agent and the reaction conditions. The surface area and reactivity of the metal are crucial for the single-electron transfer process.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: While magnesium turnings are commonly used, magnesium powder offers a significantly higher surface area, which can shorten the reaction time and reduce the required excess of metal.[12][13]
-
Solvent and Additives: The reaction can be performed in various solvents, including aqueous media, which can be more environmentally friendly.[12][13][14] The addition of catalysts like InCl3/Al has been shown to promote intramolecular pinacol coupling in aqueous media.[11]
-
Sonication: The use of ultrasound can have a beneficial effect on reactions involving magnesium, as it helps to clean the metal surface and promote mass transfer.[12][13]
-
Question 2: I am observing the formation of an alkene instead of the desired diol. What is causing this side reaction?
-
Causality: A common side reaction in pinacol coupling is the deoxygenation of the intermediate to form an alkene, known as the McMurry reaction. This is particularly prevalent when using certain transition metal reagents like titanium(III) or titanium(IV) chlorides in conjunction with a reducing agent.
-
Troubleshooting Steps:
-
Choice of Metal: To favor the formation of the diol, avoid strong deoxygenating agents. Magnesium is a good choice for promoting the formation of the pinacol product.[10]
-
Reaction Conditions: Carefully control the reaction temperature and the work-up procedure. The intermediate magnesium-diol complex is broken up by the addition of water.[10]
-
Reaction Pathway: Pinacol Coupling
Caption: Pinacol coupling reaction pathway.
Section 3: Purification and Characterization
Question: What is the best way to purify this compound?
-
Causality: The purification method will depend on the scale of the reaction and the nature of the impurities. Common impurities from Grignard synthesis include unreacted starting materials, byproducts from side reactions (e.g., Wurtz coupling products), and magnesium salts.
-
Troubleshooting Steps:
-
Aqueous Work-up: After quenching the Grignard reaction, a thorough aqueous work-up is essential to remove water-soluble impurities and magnesium salts. Extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) is followed by washing the organic layer with brine to remove residual water.[7]
-
Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is a highly effective method for separating the desired diol from nonpolar byproducts and other impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid at room temperature, recrystallization can be an excellent method for obtaining high-purity material. The choice of solvent will depend on the solubility of the diol.
-
Distillation: For larger quantities, vacuum distillation can be used, although care must be taken to avoid decomposition at high temperatures.
-
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C10H22O2 | [2][3][15] |
| Molecular Weight | 174.28 g/mol | [2][3][15] |
| IUPAC Name | 2,7-dimethyloctane-2,7-diol | [2][15] |
| CAS Number | 19781-07-8 | [2][15] |
References
-
Mečarová, M., & Toma, S. (1999). Optimization of pinacol coupling in aqueous media. Green Chemistry, 1(5), 257-260. [Link]
-
Mečarová, M., & Toma, S. (1999). Optimization of pinacol coupling in aqueous media. RSC Publishing. [Link]
-
Mečarová, M., & Toma, S. (1999). Optimization of pinacol coupling in aqueous media. Semantic Scholar. [Link]
-
Optimization of Cross-Pinacol Coupling Reaction for the Synthesis of 14. ResearchGate. [Link]
-
Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [Link]
-
Pinacol coupling reaction. Wikipedia. [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]
-
Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
Grignard Synthesis of Various Tertiary Alcohols. Journal of Chemical Education. [Link]
-
Allylic Oxidation of Alkenes with Dirhodium(II) Caprolactamate and tert-Butyl Hydroperoxide. Organic Syntheses. [Link]
-
Pinacol Coupling Reaction. Organic Chemistry Portal. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Pinacol. Wikipedia. [Link]
-
Diastereoselective Synthesis of Cyclopentanediols by InCl3/Al Mediated Intramolecular Pinacol Coupling Reaction in Aqueous Media. National Institutes of Health. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Side Reactions in a Grignard Synthesis. ResearchGate. [Link]
-
TITANIUM-CATALYZED HYDROMAGNESIATION OF ALKYNES. Organic Syntheses. [Link]
-
This compound. PubChem. [Link]
-
Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
- Preparation of 2,7-dimethylocta-1,7-diene.
-
This compound (C10H22O2). PubChemLite. [Link]
-
This compound. NIST WebBook. [Link]
-
2,7-Dimethyl-1,7-octadiene. PubChem. [Link]
-
DI-TERT-BUTYL PEROXIDE. atamankimya.com. [Link]
- Method for preparing 2,6-dimethyl-2-heptanol.
- Ditertiary butyl peroxide preparation from tertiary butyl hydroperoxide.
-
2,7-Dimethylocta-1,4-diene. PubChem. [Link]
-
This compound. NIST WebBook. [Link]
-
2,7-dimethyl-(4Z)-octen-2,7-diol. The Good Scents Company. [Link]
-
This compound. Haz-Map. [Link]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. Optimization of pinacol coupling in aqueous media | Semantic Scholar [semanticscholar.org]
- 14. Optimization of pinacol coupling in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Buy this compound | 19781-07-8 [smolecule.com]
Technical Support Center: Catalyst Selection and Troubleshooting for 2,7-Dimethyl-2,7-octanediol Synthesis
Welcome to the technical support center for the synthesis of 2,7-Dimethyl-2,7-octanediol (C₁₀H₂₂O₂).[1] This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable tertiary diol. As a key building block and intermediate in various fields, including fragrances and pharmaceuticals, achieving a high-yield, high-purity synthesis is paramount.[2]
This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Synthesis Strategy & Catalyst Selection (FAQs)
This section addresses the critical initial decisions regarding the synthetic route and the catalytic systems involved.
Q1: What are the primary, industrially relevant synthesis routes for this compound?
There are two principal and robust methods for synthesizing this target molecule:
-
The Grignard Reaction Route: This is a classic and highly effective carbon-carbon bond-forming reaction. The most common approach involves the reaction of a diester, such as dimethyl adipate, with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide).[3] This method builds the tertiary alcohol functionalities directly.
-
The Catalytic Hydrogenation Route: This pathway involves the reduction of the corresponding diketone, 2,7-dimethyloctane-2,7-dione.[2][3] This is a hydrogenation process that requires a suitable metal catalyst to convert the ketone groups into hydroxyl groups.
Q2: How do I choose between the Grignard reaction and catalytic hydrogenation?
The choice depends on several factors, including starting material availability, required scale, and desired stereochemistry.
// Explanations Grignard_exp [label="Best for straightforward synthesis\nfrom common diesters. Highly reliable\nfor achiral product.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrogenation_exp [label="Ideal if the diketone precursor is on hand.\nAllows for asymmetric synthesis with\nchiral catalysts.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard -> Grignard_exp [style=dashed, arrowhead=none]; Hydrogenation -> Hydrogenation_exp [style=dashed, arrowhead=none]; } Caption: Decision workflow for selecting a synthesis route.
Table 1: Comparison of Primary Synthesis Routes
| Feature | Grignard Reaction Route | Catalytic Hydrogenation Route |
| Starting Material | Diester (e.g., Dimethyl Adipate) | Diketone (2,7-dimethyloctane-2,7-dione) |
| Key Reagent(s) | Methyl Grignard Reagent (RMgX), Mg Metal | H₂ Gas, Metal Catalyst (e.g., Rh, Ni) |
| Pros | Highly reliable, uses common starting materials, powerful C-C bond formation.[4] | Can be highly selective, potential for asymmetric synthesis.[2] |
| Cons | Extremely sensitive to moisture and protic solvents, requires >2 equivalents of Grignard reagent, can have side reactions.[4][5] | Requires a specialized starting material (the diketone), handling of H₂ gas under pressure, potential for catalyst deactivation. |
| Typical Catalyst | Magnesium (for reagent formation), Iodine (activator).[6] | Rhodium, Raney Nickel, Palladium on Carbon.[2][7] |
Q3: What is the "catalyst" in a Grignard reaction for this synthesis?
This is a point of frequent clarification. In the strictest sense, the Grignard reaction is not catalytic; it is a stoichiometric reaction where magnesium metal is consumed to form the organomagnesium halide (Grignard reagent).[4]
However, you may encounter the use of activating agents , which can be considered catalysts for the initiation of the reaction.
-
Role of Activating Agents: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[6] Activating agents are used to break through this layer.
-
Common Choices: A small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane are commonly used. The 1,2-dibromoethane is particularly useful as its reaction with magnesium produces ethylene gas, providing a visual cue that the magnesium surface is activated and the reaction has initiated.[6]
Q4: Which catalysts are recommended for the hydrogenation of 2,7-dimethyloctane-2,7-dione?
Catalyst selection is critical for achieving high yield and selectivity in the hydrogenation route.
-
For Standard (Achiral) Synthesis:
-
Raney Nickel (Raney Ni): A cost-effective and highly active catalyst for ketone hydrogenation. It typically requires moderate temperatures and pressures.[7]
-
Palladium on Carbon (Pd/C): Another widely used, versatile catalyst. It is generally robust but may require higher pressures for efficient ketone reduction compared to olefin reduction.
-
-
For Asymmetric (Chiral) Synthesis:
-
Rhodium (Rh) with Chiral Ligands: To produce a specific enantiomer of the diol, an asymmetric catalyst is required. Rhodium complexes with chiral phosphine ligands, such as BINAP , have been shown to be effective, achieving high enantiomeric excess (ee).[2] This is a specialized application requiring careful catalyst preparation and inert atmosphere techniques.
-
Section 2: Troubleshooting Guide
This section is formatted to directly address common problems encountered during synthesis.
Part 2.1: Grignard Synthesis Route (from Dimethyl Adipate)
The Grignard reaction is powerful but notoriously sensitive. Most failures can be traced back to procedural errors rather than fundamental chemical limitations.
// Reactants Diester [label="Dimethyl Adipate\n(Ester)", fillcolor="#FFFFFF", fontcolor="#202124"]; Grignard1 [label="1. MeMgBr\n(Grignard Reagent)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];
// Intermediates Intermediate1 [label="Tetrahedral Intermediate", style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone [label="Intermediate Ketone", fillcolor="#FBBC05", fontcolor="#202124"]; Grignard2 [label="2. MeMgBr\n(Grignard Reagent)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; Alkoxide [label="Di-alkoxide Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Final Product Workup [label="H₃O⁺ Workup", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse]; FinalProduct [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Flow Diester -> Intermediate1 [label="Nucleophilic\nAddition"]; Grignard1 -> Intermediate1; Intermediate1 -> Ketone [label="Elimination\nof MeO⁻"]; Ketone -> Alkoxide [label="Nucleophilic\nAddition"]; Grignard2 -> Alkoxide; Alkoxide -> FinalProduct; Workup -> FinalProduct; } Caption: Grignard reaction pathway from a diester.
Table 2: Troubleshooting Summary for Grignard Reaction
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| GR-001 | Low or No Yield of Diol ; Reaction fails to initiate or stalls. | 1. Wet glassware or solvent.2. Inactive magnesium surface.3. Impure alkyl halide. | 1. Flame-dry all glassware under vacuum/inert gas. Use anhydrous grade ether/THF.[4]2. Add a crystal of iodine or 1,2-dibromoethane to activate the Mg.[6]3. Purify the methyl halide before use. |
| GR-002 | Formation of Ketone Intermediate ; Reaction stops after one addition. | 1. Insufficient Grignard reagent (<2 eq.).2. Low reaction temperature.3. Steric hindrance (less common for this substrate). | 1. Use at least 2.2 equivalents of Grignard reagent per equivalent of ester. The first addition forms a ketone which must then be attacked by a second equivalent.[8]2. Ensure the reaction is allowed to warm to room temperature or gently refluxed after the initial addition. |
| GR-003 | Significant Byproduct Formation (e.g., biphenyls, reduction products). | 1. Grignard reagent acting as a base.2. Wurtz-type coupling of the alkyl halide. | 1. This is more common with sterically hindered ketones where the Grignard deprotonates an alpha-carbon.[5] Ensure slow addition of the substrate to the Grignard solution.2. Avoid excessively high temperatures during Grignard formation. |
Part 2.2: Catalytic Hydrogenation Route (from 2,7-dimethyloctane-2,7-dione)
This route is generally cleaner but is highly dependent on catalyst activity and reaction conditions.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| HYD-001 | Incomplete Reaction ; Presence of starting material or mono-alcohol intermediate. | 1. Insufficient hydrogen pressure or reaction time.2. Low catalyst loading or activity.3. Inadequate mixing/agitation. | 1. Increase H₂ pressure and/or extend reaction time. Monitor via TLC or GC.2. Increase catalyst loading (e.g., from 1 mol% to 5 mol%). Ensure the catalyst is fresh and has not been exposed to air/moisture.3. Ensure vigorous stirring to maintain catalyst suspension and facilitate gas-liquid mass transfer. |
| HYD-002 | Poor Selectivity ; Formation of over-reduced or dehydrated products. | 1. Reaction temperature is too high.2. Catalyst is too aggressive.3. Acidic or basic impurities. | 1. Lower the reaction temperature. High temperatures can promote side reactions.[9]2. Switch to a less active catalyst (e.g., if using Raney Ni, consider Pd/C).3. Neutralize the starting material and use a neutral solvent. |
| HYD-003 | Catalyst Deactivation ; Reaction starts but then stops prematurely. | 1. Presence of catalyst poisons (sulfur, halides) in the substrate or solvent.2. Sintering of the metal catalyst at high temperatures.3. Leaching of the active metal. | 1. Purify the diketone substrate and use high-purity solvents.2. Operate at the lowest effective temperature.3. Consider using a catalyst with better support anchoring. If recycling, ensure proper washing and drying procedures are followed. |
Section 3: Experimental Protocols
The following protocols are provided as a starting point and should be adapted based on your specific laboratory equipment and safety procedures.
Protocol 1: Synthesis via Grignard Reaction with Dimethyl Adipate
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous diethyl ether or THF
-
Methyl iodide or methyl bromide
-
Dimethyl adipate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, flame-dried under vacuum
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (2.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add one crystal of iodine.
-
Add a small portion of anhydrous ether via the dropping funnel.
-
In the dropping funnel, prepare a solution of methyl iodide (2.2 eq.) in anhydrous ether.
-
Add a small amount of the methyl iodide solution to the magnesium. The reaction should initiate (slight bubbling, disappearance of iodine color). If not, gently warm the flask.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey, cloudy solution for an additional 30-60 minutes.
-
-
Reaction with Diester:
-
Prepare a solution of dimethyl adipate (1.0 eq.) in anhydrous ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the dimethyl adipate solution dropwise to the stirred Grignard reagent. A vigorous reaction will occur. Control the addition rate to maintain a manageable temperature.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours or until TLC/GC analysis shows complete consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath again.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxides and neutralize excess Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography or recrystallization.
-
Protocol 2: Synthesis via Catalytic Hydrogenation of 2,7-dimethyloctane-2,7-dione
Materials:
-
2,7-dimethyloctane-2,7-dione
-
Raney Nickel (50% slurry in water) or 5% Pd/C
-
Solvent (e.g., Ethanol, Isopropanol)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Hydrogen gas source (H₂)
Procedure:
-
Catalyst Preparation:
-
If using Raney Nickel, carefully wash the slurry with the reaction solvent (e.g., ethanol) multiple times to remove the water. Perform this under an inert atmosphere if possible.
-
-
Reaction Setup:
-
In the hydrogenation vessel, add the 2,7-dimethyloctane-2,7-dione (1.0 eq.) and the solvent.
-
Carefully add the catalyst (e.g., 5-10 wt% Raney Ni or Pd/C) to the vessel.
-
Seal the hydrogenation apparatus.
-
-
Hydrogenation:
-
Purge the system several times with nitrogen, followed by several purges with hydrogen gas to remove all air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi, depending on the catalyst and equipment).
-
Begin vigorous agitation and heat the reaction to the desired temperature (e.g., 50-100 °C).
-
Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is likely complete.
-
-
Workup and Purification:
-
Cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to carefully remove the catalyst. Caution: Raney Ni and Pd/C can be pyrophoric and should not be allowed to dry in the air. Keep the filter cake wet with solvent.
-
Rinse the filter cake with additional solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.
-
References
-
Benchchem. (2023). This compound | High Purity | RUO.
-
Benchchem. (n.d.). Synthetic Methodologies and Reaction Pathways for 2,7 Dimethyl 2,7 Octanediol.
-
Jasperse, J. (n.d.). Grignard Reaction. North Dakota State University.
-
Wikipedia. (2023). Pinacol coupling reaction.
-
Chemeurope.com. (n.d.). Pinacol coupling reaction.
- Sato, F., Ishikawa, H., Watanabe, H., & Sato, M. (1981). (Z)-4-HYDROXY-2-BUTENYL (Z)-2-OCTEN-1,4-DIOL. Organic Syntheses, 60, 100.
-
SynArchive. (n.d.). Pinacol Coupling.
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 2,7-Dimethyl-2,6-octadiene.
-
Organic Chemistry Portal. (n.d.). Pinacol Coupling Reaction.
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction.
-
Organic Chemistry Tutorials. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
-
Wikipedia. (2023). Grignard reagent.
-
ResearchGate. (n.d.). Metal-free catalysts for hydrogenation.
-
NIST. (n.d.). This compound. NIST Chemistry WebBook.
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of 2,7-Dimethyl-2,7-octanediol during storage
Welcome to the technical support guide for 2,7-Dimethyl-2,7-octanediol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
For long-term stability, it is recommended to store this compound in a cool, dry place. A controlled room temperature of 2-8°C is ideal. Storing at lower temperatures minimizes the rate of potential degradation reactions. Avoid exposure to high temperatures or direct sunlight, as these can accelerate degradation.[1][2][3]
Q2: What type of container should I use for storage?
Use well-sealed containers made of inert materials. Borosilicate glass (e.g., amber glass bottles to protect from light) is an excellent choice. If using plastic, high-density polyethylene (HDPE) is generally a suitable option for alcohols. Ensure the container cap is tight-fitting to prevent moisture ingress and contamination.
Q3: Is this compound sensitive to air or moisture?
Yes. Due to the presence of two hydroxyl groups, this compound is hygroscopic, meaning it can absorb moisture from the atmosphere. The known formation of a tetrahydrate crystalline structure confirms its affinity for water.[4] Absorbed moisture can introduce impurities that may catalyze degradation. For sensitive applications, it is best to store the compound under an inert atmosphere, such as argon or nitrogen.
Q4: What are the visible signs of degradation?
As a solid at room temperature (melting point ~77°C), the pure compound should appear as a white crystalline solid.[5] Signs of degradation can include:
-
Discoloration: A change from white to a yellowish or brownish tint.
-
Change in Odor: Development of a pungent or unusual smell.
-
Clumping or Liquefaction: Due to moisture absorption or the formation of liquid degradation products.
Q5: What substances are incompatible with this compound?
To prevent degradation, store this compound away from the following incompatible chemical classes:
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid). These can catalyze dehydration reactions.[6][7]
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates). While tertiary alcohols are generally resistant to oxidation, aggressive oxidizers can cause degradation.[6][8]
-
Acid Chlorides and Anhydrides: These can react with the hydroxyl groups.[6]
A summary of recommended storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents moisture absorption (hygroscopic) and oxidation. |
| Container | Tightly sealed amber glass bottle or HDPE container. | Prevents light exposure, moisture ingress, and reaction with container material. |
| Incompatibilities | Store separately from strong acids, oxidizing agents, acid chlorides, and anhydrides.[6][7][9][10] | Prevents catalytic degradation (dehydration) and unwanted chemical reactions. |
Troubleshooting Guide
This section provides in-depth guidance on identifying and addressing specific degradation issues.
Scenario 1: Suspected Acid-Catalyzed Degradation
Symptom: You observe a change in the physical appearance of the compound (e.g., discoloration, partial liquefaction) or your experimental results are inconsistent, suggesting a loss of purity.
Underlying Cause: The most likely degradation pathway for a tertiary diol like this compound is acid-catalyzed dehydration.[4] Trace amounts of acidic impurities, either from the storage environment or absorbed moisture, can protonate a hydroxyl group, which then leaves as a water molecule. This generates a carbocation, leading to the formation of an alkene or an ether.
Visualizing the Degradation Pathway
The following diagram illustrates the acid-catalyzed dehydration mechanism.
Sources
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- 10. GC Analysis of Glycols and Diols [sigmaaldrich.com]
Technical Support Center: 2,7-Dimethyl-2,7-octanediol Experiments
Welcome to the technical support guide for 2,7-Dimethyl-2,7-octanediol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this unique symmetrical long-chain diol. My aim is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Synthesis & Purification
Question: My Grignard synthesis of this compound is resulting in a low yield and several side products. How can I improve this?
Answer:
The Grignard reaction is a powerful tool for forming carbon-carbon bonds, but it's also sensitive to reaction conditions.[1][2][3] Low yields and the presence of impurities in the synthesis of this compound often stem from a few key areas.
Causality and Strategic Solutions:
-
Moisture Contamination: Grignard reagents are potent bases and will readily react with any protic source, especially water. This not only consumes your reagent but can also lead to the formation of alkanes (from the protonation of the Grignard reagent) and other side products.
-
Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent.
-
-
Side Reactions: The Grignard reagent can act as a base, leading to enolization of the ketone starting material, or as a reducing agent.[3]
-
Protocol: Maintain a low reaction temperature (0 °C to -10 °C) during the addition of the Grignard reagent to the ketone. This favors the nucleophilic addition over side reactions. Add the Grignard reagent slowly and dropwise to the ketone solution, rather than the other way around, to prevent a localized excess of the Grignard reagent.
-
-
Impure Starting Materials: The purity of your alkyl halide and magnesium turnings is crucial. Oxides on the surface of the magnesium can inhibit the reaction.
-
Protocol: Briefly crush the magnesium turnings in a mortar and pestle or use a commercially available activated magnesium. Ensure your alkyl halide is free of water and other impurities.
-
Troubleshooting Workflow for Grignard Synthesis:
Caption: Decision tree for troubleshooting low yields in Grignard synthesis.
Question: I'm having difficulty purifying this compound. What are the best methods?
Answer:
Purification of diols, particularly tertiary diols like this compound, can be challenging due to their polarity and potential for strong hydrogen bonding.
Key Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid diols.
-
Solvent Selection: The ideal solvent is one in which the diol is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system (e.g., ethyl acetate/hexane or diethyl ether/ligroine) can be effective. The melting point of this compound is reported to be 77°C (in a solvent mixture of ethyl ether and ligroine).[4]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used.
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended. The two hydroxyl groups will cause the compound to adhere strongly to the silica, so a higher proportion of the polar solvent will likely be needed for elution.
-
Quantitative Data for Purification:
| Purification Method | Recommended Solvents/Eluents | Key Considerations |
| Recrystallization | Ethyl acetate/Hexane, Diethyl ether/Ligroine | Choose a solvent system where the compound has a steep solubility curve with respect to temperature. |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | The high polarity of the diol may require a significant percentage of ethyl acetate for elution. |
Handling & Storage
Question: What are the best practices for handling and storing this compound to ensure its stability?
Answer:
Proper handling and storage are critical to maintain the integrity of this compound. As with many alcohols, it can be susceptible to moisture and oxidation over time.
Handling and Storage Protocol:
-
Hygroscopicity: Although it is a solid, it can absorb moisture from the atmosphere. Store it in a tightly sealed container, preferably in a desiccator with a drying agent like silica gel.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing. This will displace any oxygen and prevent potential oxidation.
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[5] While refrigeration is not typically necessary, avoiding temperature fluctuations is good practice.[6]
-
Safety: this compound may be a skin and eye irritant and can have narcotic effects such as nausea, dizziness, and headache.[7] Always handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
Experimental Applications & Troubleshooting
Question: I am using this compound as a precursor in polymer synthesis, but the reaction is not proceeding as expected. What could be the issue?
Answer:
The use of this compound in polymer synthesis, such as for specialty polyesters and polyurethanes, relies on the reactivity of its two tertiary hydroxyl groups.[8] Several factors can impede these reactions.
Potential Issues and Solutions:
-
Steric Hindrance: The tertiary nature of the hydroxyl groups means they are more sterically hindered than primary or secondary alcohols. This can slow down the reaction rate.
-
Solution: You may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times. The choice of catalyst can also be critical. For esterifications, a strong acid catalyst or the use of a more reactive acylating agent (e.g., an acid chloride or anhydride instead of a carboxylic acid) can be beneficial.
-
-
Purity of the Diol: As mentioned earlier, impurities can interfere with polymerization. Water, in particular, can react with many of the reagents used in polyester and polyurethane synthesis.
-
Solution: Ensure your this compound is thoroughly purified and dried before use.
-
-
Protecting Groups: In complex syntheses, it may be necessary to protect one or both of the hydroxyl groups to prevent unwanted side reactions.[9]
-
Solution: While the steric hindrance of the tertiary alcohols makes them less reactive, if you are working with a molecule that has other reactive functional groups, consider using a suitable protecting group for the diols.[10]
-
Logical Flow for Troubleshooting Polymerization:
Caption: Troubleshooting workflow for polymerization reactions involving this compound.
Question: I am attempting to use this compound in a drug discovery context, but I'm observing poor solubility in my desired solvent system. What can I do?
Answer:
Solubility is a critical factor in drug discovery and development.[11][12][13] While this compound has two polar hydroxyl groups, its long carbon backbone gives it significant non-polar character.
Strategies to Address Solubility Issues:
-
Solvent Screening: Systematically test the solubility in a range of solvents with varying polarities. A table of common laboratory solvents and their properties can be a useful reference.
-
Co-solvents: Using a mixture of solvents can often enhance solubility. For example, a small amount of a polar solvent like DMSO or DMF in a less polar solvent may be effective.
-
Temperature: Gently warming the solution can increase solubility. However, be mindful of the thermal stability of your compound and any other components in your experiment.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH can sometimes improve the solubility of compounds with acidic or basic functionalities. For a neutral diol like this, the effect will be minimal.
-
Prodrug Approach: In a drug development context, if the insolubility of the core structure is a persistent issue, medicinal chemists may consider synthesizing prodrugs where the hydroxyl groups are temporarily modified to increase solubility and are later cleaved in vivo to release the active compound.
Solubility Parameter Table:
| Solvent | Dielectric Constant (Polarity) | Properties |
| Hexane | 1.9 | Non-polar |
| Toluene | 2.4 | Non-polar, Aromatic |
| Diethyl Ether | 4.3 | Slightly Polar |
| Ethyl Acetate | 6.0 | Moderately Polar |
| Acetone | 21 | Polar, Aprotic |
| Ethanol | 25 | Polar, Protic |
| Dimethyl Sulfoxide (DMSO) | 47 | Highly Polar, Aprotic |
| Water | 80 | Highly Polar, Protic |
References
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This compound | C10H22O2 | CID 140597 - PubChem. [Link]
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This compound - NIST WebBook. [Link]
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Side Reactions in a Grignard Synthesis - ResearchGate. [Link]
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Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps. [Link]
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Organic Chemistry : Reactions of Alcohol Alcohol - Gem diols - YouTube. [Link]
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Grignard Reaction - Organic Chemistry Portal. [Link]
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This compound - NIST WebBook. [Link]
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Nedstar's guide for ethanol safety & handling. [Link]
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Specific Chemical Handling and Storage - FAA USA Safety and Health Programs - UW-Milwaukee. [Link]
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Diol - Wikipedia. [Link]
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How would you protect a tertiary alcohol? : r/chemistry - Reddit. [Link]
-
How Should Ethanol Be Stored? - Chemistry For Everyone - YouTube. [Link]
-
Protection and Deprotection of Diol | Reaction Mechanism | Practice Problem - YouTube. [Link]
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Diols and Alcohol Preparation via Grignard Reactions - YouTube. [Link]
-
2,7-dimethyl-1-octanol, 15250-22-3 - The Good Scents Company. [Link]
-
Methanol (CH3OH) safe storage and handling, Technical Information Paper TIP 0606-25 (2025) - TAPPI.org. [Link]
-
4,5-Octanediol, 2,7-dimethyl- | C10H22O2 | CID 549801 - PubChem. [Link]
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Solved 5. Propose a synthesis of octane-2,7-diol from | Chegg.com. [Link]
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Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
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Natural Compounds: A Dynamic Field of Applications - MDPI. [Link]
-
2,7-dimethyl-(4Z)-octen-2,7-diol, 160790-49-8 - The Good Scents Company. [Link]
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CAS No.19781-07-8,this compound Suppliers - LookChem. [Link]
-
Molecules | Special Issue : Drug Design and Discovery: Principles and Applications - MDPI. [Link]
-
Special Issue “The Role of Natural Products in Drug Discovery” - MDPI. [Link]
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Special Issue “Advances in Drug Discovery and Synthesis” - MDPI. [Link]
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Showing Compound 2,6-Dimethyl-7-octene-2,6-diol (FDB021115) - FooDB. [Link]
-
2,7-Dimethyloxepin - Organic Syntheses Procedure. [Link]
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Technical Support Center: Enhancing the Purity of 2,7-Dimethyl-2,7-octanediol
Welcome to the technical support center for the purification of 2,7-Dimethyl-2,7-octanediol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity this compound for their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions in a user-friendly format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Grignard reaction?
A1: When synthesizing this compound using a Grignard reagent and a ketone, several impurities can arise. The most common include unreacted starting materials, such as the ketone and any organohalide precursor to the Grignard reagent. Byproducts from side reactions are also prevalent, particularly Wurtz coupling products from the Grignard reagent.[1] Additionally, if the reaction does not go to completion, you may find mono-hydroxylated intermediates. The presence of water can also lead to the formation of alkanes by protonating the Grignard reagent, rendering it inactive.[1]
Q2: What is the recommended method for assessing the purity of this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities.[2][3][4] For a precise and non-destructive determination of absolute purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful method.[5][6][7][8] High-Performance Liquid Chromatography (HPLC) can also be employed, especially for less volatile impurities.
Q3: Is this compound a solid or a liquid at room temperature?
A3: this compound is a white solid at room temperature. This is a crucial factor to consider when choosing a purification method, as recrystallization is a viable option for solids.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Problem: My this compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The melting point of your compound, potentially depressed by impurities, is lower than the temperature of the solution from which it is precipitating.[9][10] This is a common issue with moderately polar compounds that have relatively low melting points.
-
Solution:
-
Re-dissolve the oil: Gently heat the solution to redissolve the oil.
-
Add more solvent: Add a small amount of additional hot solvent to ensure the compound is fully dissolved at the solvent's boiling point.
-
Slow cooling: Allow the solution to cool very slowly to room temperature. You can insulate the flask to slow down the cooling rate. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Solvent polarity adjustment: If using a mixed solvent system, you may need to adjust the ratio to be slightly less polar.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.[11][12]
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[12]
-
Problem: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
-
Possible Cause: The most likely reason is that too much solvent was used, and the solution is not supersaturated.[12]
-
Solution:
-
Reduce solvent volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much.
-
Induce crystallization: Try scratching the flask with a glass rod or adding a seed crystal.
-
Re-evaluate your solvent: It's possible the chosen solvent is too good at dissolving the compound, even at low temperatures. A different solvent or a mixed-solvent system might be necessary.
-
Distillation Difficulties
Problem: I am trying to distill my this compound, but it seems to be decomposing at high temperatures.
-
Possible Cause: this compound, being a higher molecular weight diol, likely has a high boiling point at atmospheric pressure, leading to thermal decomposition.
-
Solution:
-
Vacuum Distillation: You must use vacuum distillation to lower the boiling point of the compound.[13][14][15][16] By reducing the pressure, the compound can be distilled at a much lower temperature, preventing decomposition.
-
Proper Setup: Ensure all glassware is free of cracks and can withstand the vacuum.[14] Use a stir bar for smooth boiling, as boiling stones are ineffective under vacuum.[14] All joints must be properly sealed and greased to maintain a low pressure.[14]
-
Problem: I am using fractional distillation, but the separation of impurities is poor.
-
Possible Cause: The impurities may have boiling points very close to that of this compound.[17][18][19] Your distillation column may not have enough theoretical plates for efficient separation.
-
Solution:
-
Use a more efficient column: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).
-
Slow and steady distillation: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column.
-
Insulate the column: Wrap the column with glass wool or aluminum foil to maintain a consistent temperature gradient.
-
Column Chromatography Challenges
Problem: My this compound is not separating well on my silica gel column.
-
Possible Cause: As a diol, this compound is a polar compound and may interact strongly with the polar silica gel stationary phase. Your mobile phase may not be optimized for proper elution.
-
Solution:
-
Solvent System Optimization: Use a solvent system with a gradient of increasing polarity. Start with a less polar solvent (e.g., hexane or heptane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate or acetone). This will help to first elute less polar impurities, followed by your desired diol.
-
Alternative Stationary Phase: If tailing is a significant issue on silica gel, consider using a less acidic stationary phase like neutral alumina.
-
Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography with a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.[20]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a starting point for developing a recrystallization procedure. The ideal solvent may need to be determined experimentally.
-
Solvent Selection:
-
Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold.[21][22][23][24]
-
Suggested starting solvents to test: Heptane, Toluene, or a mixed solvent system such as Heptane/Ethyl Acetate.
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
-
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of your purified this compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
-
GC-MS Conditions (Typical):
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is a good starting point.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram to determine the relative percentage of your compound and any impurities.
-
Data Presentation
| Purification Method | Potential Purity | Advantages | Disadvantages |
| Recrystallization | >98% | Cost-effective, scalable | Can have lower yields, "oiling out" can be an issue |
| Vacuum Distillation | >99% | High purity, good for removing volatile impurities | Requires specialized equipment, potential for thermal degradation |
| Column Chromatography | >99.5% | Excellent for separating closely related impurities | More time-consuming, requires larger volumes of solvent |
Visualizations
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
Powers, R., & Wishart, D. S. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1774-1779. [Link]
-
Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9369-9370. [Link]
-
Sun, J., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 421-431. [Link]
-
ResearchGate. (n.d.). GC-MS analysis of diols in the cultures. [Link]
-
Dolan, J. W. (2014). Retaining Polar Compounds. LCGC North America, 32(8), 570-575. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Lab Manual. [Link]
-
University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy. Chemistry 605 Handout. [Link]
-
Quora. (2020). How to separate two close boiling isomers other than the distillation method at a low cost. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Chemistry 14CL Winter 2009. [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. [Link]
-
PhytoChemia. (n.d.). Fragrance Analysis. [Link]
-
Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. [Link]
-
LibreTexts Chemistry. (2021). 5.3: Fractional Distillation. [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization. Chemistry Department. [Link]
-
BevZero. (2024). Vacuum Distillation Explained: Mastering The Dealcoholization Process. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Wikipedia. (n.d.). Fractional distillation. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
Prezi. (2015). The quality control of raw materials for fragrances. [Link]
-
University of California, San Diego. (n.d.). Column chromatography. Chemistry Department. [Link]
-
Scaramella, J., et al. (2005). Mass-Spectrometry-Based Research of Cosmetic Ingredients. Molecules, 10(1), 125-143. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
ResearchGate. (2025). Determination of 27 fragrances in cosmetics and perfume raw materials by gas chromatography-mass spectrometry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
LibreTexts Chemistry. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
Columbia University. (n.d.). Column chromatography. Chemistry Department. [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. [Link]
-
Organic Lab @ CU Boulder. (2022). Vacuum Distillation. YouTube. [Link]
-
Wikipedia. (n.d.). Vacuum distillation. [Link]
- Google Patents. (1985).
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. Department of Chemistry. [Link]
-
SlideShare. (2015). Quality Assessment of Fragrance Raw Materials. [Link]
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- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up the Production of 2,7-Dimethyl-2,7-octanediol
Welcome to the comprehensive technical support guide for the synthesis and purification of 2,7-Dimethyl-2,7-octanediol. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important aliphatic diol. Here, we provide in-depth troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual aids to ensure the successful and efficient production of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the Grignard reaction between a methylmagnesium halide (e.g., methylmagnesium bromide or chloride) and a dialkyl adipate, such as dimethyl adipate or diethyl adipate. This reaction is a robust method for forming the tertiary alcohol functionalities at both ends of the C8 chain.[1][2]
Q2: What are the primary safety concerns when scaling up this Grignard reaction?
A2: The primary safety concerns are the highly exothermic nature of the Grignard reaction and the flammable nature of the ethereal solvents (e.g., diethyl ether, THF) typically used.[3] Inadequate temperature control can lead to a runaway reaction. Additionally, Grignard reagents are highly reactive with protic sources, including water and alcohols, which can lead to vigorous, and potentially hazardous, quenching.[4] Proper personal protective equipment (PPE), a well-ventilated fume hood, and careful control of reagent addition and temperature are paramount.
Q3: What are the most common impurities I can expect in my crude product?
A3: Common impurities include unreacted starting materials (dialkyl adipate), the mono-addition ketone intermediate, and byproducts from side reactions such as Wurtz coupling of the Grignard reagent.[4][5] Residual solvents and magnesium salts from the workup are also common.
Q4: Can I use other methods to synthesize this compound?
A4: Yes, alternative methods include the reduction of the corresponding diketone, 2,7-dimethyloctane-2,7-dione. However, the Grignard route is often more direct and cost-effective for large-scale production.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Potential Cause A: Inactive Grignard Reagent
-
Explanation: Grignard reagents are sensitive to moisture and air. Exposure to either will quench the reagent, rendering it inactive. The surface of the magnesium metal may also be passivated by a layer of magnesium oxide.
-
Solution:
-
Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents. Ethereal solvents should be freshly distilled from a suitable drying agent or be of anhydrous grade.
-
Activate the magnesium turnings prior to the addition of the alkyl halide. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4]
-
Potential Cause B: Incomplete Reaction
-
Explanation: The reaction may not have gone to completion due to insufficient reaction time, incorrect stoichiometry, or low reaction temperature.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting ester.
-
Use a slight excess of the Grignard reagent (at least 4 equivalents for a diester) to drive the reaction to completion.[6]
-
Ensure the reaction is maintained at a suitable temperature. While the initial addition is often done at 0 °C to control the exotherm, the reaction may need to be warmed to room temperature or gently refluxed to go to completion.
-
Issue 2: Presence of Significant Side Products
Side Product A: Mono-addition Ketone
-
Explanation: The reaction of a Grignard reagent with an ester proceeds through a ketone intermediate.[1] If an insufficient amount of Grignard reagent is used, or if the reaction is quenched prematurely, this ketone may be a significant impurity.
-
Identification: The ketone will have a characteristic C=O stretch in the IR spectrum (around 1715 cm⁻¹) and a distinct downfield signal in the ¹³C NMR spectrum (around 210 ppm). In GC-MS, it will have a different retention time and mass spectrum compared to the diol.
-
Solution:
-
Ensure at least four equivalents of the Grignard reagent are used per equivalent of the diester.
-
Allow for sufficient reaction time after the addition of the Grignard reagent to ensure the second addition occurs.
-
Side Product B: Wurtz Coupling Product (Ethane from Methylmagnesium Halide)
-
Explanation: This is less of a concern for product purity as it's a gaseous byproduct but indicates consumption of the Grignard reagent.
-
Solution: Add the alkyl halide slowly to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the halide and minimize self-coupling.
Issue 3: Difficulties During Workup and Purification
Problem A: Persistent Emulsion During Aqueous Workup
-
Explanation: The quenching of the Grignard reaction with an aqueous solution (e.g., saturated ammonium chloride) generates fine precipitates of magnesium salts, which can lead to the formation of a stable emulsion at the aqueous-organic interface, making phase separation difficult.[3]
-
Solution:
-
After quenching, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[3]
-
Filter the entire mixture through a pad of Celite to remove the magnesium salts before performing the liquid-liquid extraction.
-
If an emulsion persists, allow the mixture to stand for an extended period, or gently swirl the separatory funnel instead of vigorous shaking.
-
Problem B: Inefficient Purification by Recrystallization
-
Explanation: this compound is a waxy solid at room temperature, which can sometimes make recrystallization challenging. Choosing the right solvent system is crucial.
-
Solution:
-
Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold. For a relatively nonpolar diol like this, consider solvent systems such as hexanes/ethyl acetate, or toluene.[7][8]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Problem C: Co-elution of Impurities During Column Chromatography
-
Explanation: If the polarity of the desired diol and the impurities (e.g., the ketone intermediate) are similar, separation by standard silica gel chromatography can be difficult.
-
Solution:
-
Solvent System Optimization: Use a gradient elution, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).[9]
-
Alternative Stationary Phase: Consider using a diol-bonded silica gel column, which can offer different selectivity for polar compounds like diols.[10]
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Methyl iodide or bromide
-
Anhydrous diethyl ether or THF
-
Dimethyl adipate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (4.2 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of methyl iodide or bromide (4.2 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the methyl halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a change in color.
-
Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve dimethyl adipate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the dimethyl adipate solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, or until TLC/GC analysis indicates the absence of starting material.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot hexanes to dissolve the solid. If it does not fully dissolve, add ethyl acetate dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
Place the flask in an ice bath to induce further crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Data Interpretation for Troubleshooting
Interpreting ¹H NMR Spectra:
-
Expected Product: The ¹H NMR spectrum of pure this compound should show a singlet for the four methyl groups (around 1.2 ppm), a multiplet for the eight methylene protons of the octane chain (around 1.4-1.5 ppm), and a broad singlet for the two hydroxyl protons (this can vary in chemical shift and may exchange with D₂O).
-
Ketone Impurity: The presence of the mono-addition ketone would be indicated by a singlet for the terminal methyl group adjacent to the ketone (around 2.1 ppm).
-
Unreacted Ester: The presence of unreacted dimethyl adipate would be indicated by a singlet for the two methoxy groups (around 3.7 ppm).
Interpreting GC-MS Data:
-
Expected Product: The mass spectrum of this compound will likely not show a strong molecular ion peak (m/z = 174.28).[11] Key fragmentation peaks would correspond to the loss of a methyl group (m/z = 159) and the loss of water (m/z = 156). A prominent peak at m/z = 59 is also expected, corresponding to the [C(CH₃)₂OH]⁺ fragment.[12]
-
Impurities: Different retention times in the gas chromatogram will indicate the presence of impurities. The mass spectra of these peaks can be compared to library data to identify them.
Visualizations
Workflow for the Synthesis of this compound
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield in the synthesis of this compound.
References
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Chemistry Steps. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. Chemistry Stack Exchange. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
DSpace@MIT. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. DSpace@MIT. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. ResearchGate. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. ResearchGate. Retrieved from [Link]
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Chem-Net. (2025, May 20). 2,7-dimethyloctane. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). 2,7-Dimethyloctane-3,6-diol. PubChem. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Diol Column, HPLC Chromatography Columns for Sale. Hawach Scientific. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. ResearchGate. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Reddit. (2023, February 2). Ternary eluent column chromatography. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF. ResearchGate. Retrieved from [Link]
-
GL Sciences. (n.d.). Inertsil Diol. GL Sciences. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
PubMed. (1998). Effect of alcohols on elution chromatography of trivalent actinides and lanthanides using tertiary pyridine resin with hydrochloric acid-alcohol mixed solvents. PubMed. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 2,7-DIMETHYLOCTANE. Chemsrc. Retrieved from [Link]
-
PubChem. (n.d.). 2,7-Dimethyloctane. PubChem. Retrieved from [Link]
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Common impurities in 2,7-Dimethyl-2,7-octanediol and their removal
Technical Support Center: 2,7-Dimethyl-2,7-octanediol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the impurities and purification of this versatile tertiary diol. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of this compound for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in commercially available or synthesized this compound?
A1: Impurities in this compound typically originate from its synthesis process. The most prevalent synthetic routes each have characteristic side reactions that can lead to specific contaminants.
-
Grignard Reaction Synthesis: This is a common method for preparing tertiary alcohols. However, several side reactions can occur:
-
Unreacted Starting Materials: Incomplete reaction can leave behind the starting ketone.
-
Enolization: Sterically hindered ketones or bulky Grignard reagents can lead to the deprotonation of the ketone's α-carbon, forming an enolate which, after workup, reverts to the starting ketone.[1]
-
Reduction Products: The Grignard reagent can act as a reducing agent, converting the ketone to a secondary alcohol.
-
Wurtz Coupling Products: Coupling of the Grignard reagent with the alkyl halide can also occur.[1]
-
-
Aldol Condensation Route: While effective, aldol reactions can be prone to side reactions, especially if not carefully controlled.
-
Hydroformylation followed by Reduction: This industrial process can introduce isomeric impurities.
-
Branched and Linear Isomers: Hydroformylation of alkenes can produce a mixture of linear and branched aldehydes, which upon reduction, yield a mixture of diol isomers.
-
Q2: How do these impurities affect my downstream applications?
A2: The impact of impurities can range from minor to critical, depending on your application.
-
In Polymer Science: Unreacted monomers or monofunctional impurities can act as chain terminators, limiting the molecular weight of polymers and altering their mechanical properties.
-
In Drug Development: Impurities can have their own pharmacological or toxicological profiles, potentially leading to unforeseen side effects or reduced efficacy of the active pharmaceutical ingredient (API). Regulatory agencies have strict guidelines on impurity profiling.
-
As a Fragrance Ingredient: The presence of unreacted ketones or other odorous impurities can significantly alter the desired scent profile.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent initial technique for qualitatively assessing the purity and identifying the number of components in a mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities. The mass spectrum provides structural information for identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main component and any significant impurities. The presence of unexpected signals can indicate contaminants.[5]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating non-volatile impurities. Diol-functionalized columns can be particularly effective.
Troubleshooting Guide: Purification of this compound
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: My synthesized this compound is a viscous oil or a low-melting solid with a broad melting point range, indicating impurities.
Solution: This is a common issue and can be addressed by selecting the appropriate purification technique.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.
Q: How do I choose a suitable solvent for the recrystallization of this compound?
A: The ideal solvent should dissolve the diol well at elevated temperatures but poorly at low temperatures. Given the polar nature of the two hydroxyl groups and the non-polar carbon backbone, a single perfect solvent might be elusive. A solvent pair is often more effective.
Recommended Solvent Systems to Screen:
-
Hexane / Ethyl Acetate
-
Toluene / Hexane
-
Water / Ethanol[6]
Experimental Protocol: Recrystallization using a Solvent Pair (Hexane/Ethyl Acetate)
-
Dissolve the impure this compound in a minimal amount of hot ethyl acetate.
-
While the solution is still hot, slowly add hexane until the solution becomes slightly cloudy.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Method 2: Vacuum Distillation
For liquid impurities or if recrystallization is ineffective, vacuum distillation is a viable option. This compound has a boiling point of 140-150 °C at 10 Torr.
Q: I am observing bumping or decomposition during distillation. What should I do?
A: Use a fractional distillation setup for better separation of components with close boiling points. To prevent bumping, use a magnetic stir bar or boiling chips. If decomposition is suspected, ensure the vacuum is stable and the heating mantle temperature is not excessively high.
Method 3: Column Chromatography
Column chromatography is a highly effective method for separating this compound from both more polar and less polar impurities.
Q: What is a good starting point for the stationary phase and eluent system for column chromatography?
A:
-
Stationary Phase: Silica gel is a good starting point. For compounds that may be sensitive to the acidic nature of silica, neutral alumina can be used.
-
Eluent System: A gradient of hexane and ethyl acetate is a common and effective choice for separating diols. A starting point could be 10-20% ethyl acetate in hexane, gradually increasing the polarity. For a similar compound, 2,6-dimethyloct-7-ene-2,6-diol, a hexane/ethyl acetate mixture was used effectively.[3]
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in hexane.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute the more polar compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Problem 2: I am having trouble visualizing the spots of this compound on my TLC plate.
Solution: Due to the lack of a chromophore, this compound is not UV-active. Therefore, a chemical stain is required for visualization.
Recommended TLC Stains for Diols:
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, including alcohols. It provides a yellow spot on a purple background.
-
Ceric Ammonium Molybdate (CAM) Stain: A versatile stain that reacts with many organic compounds, including alcohols, to give colored spots upon heating.
-
Vanillin Stain: A solution of vanillin in sulfuric acid and ethanol gives a range of colors with different functional groups upon heating and is effective for alcohols.
Caption: A decision-making workflow for purification and analysis.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis of 2,7-Dimethyl-2,7-octanediol and Other Diols as Performance Additives
This guide provides a comprehensive comparative study of 2,7-Dimethyl-2,7-octanediol and two other representative diols: 2,5-Dimethyl-2,5-hexanediol and the acetylenic diol, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance differences imparted by diol structure in various applications, including their roles as surfactants, wetting agents, and formulation aids.
Introduction to the Diols
Diols, organic compounds containing two hydroxyl (-OH) groups, are a versatile class of molecules with wide-ranging industrial applications. Their utility is largely dictated by their molecular architecture—the length of the carbon chain, the position of the hydroxyl groups, and the presence of other functional groups or structural motifs. This guide focuses on a comparative evaluation of three distinct diols to elucidate their structure-performance relationships.
-
This compound: A linear C10 diol with tertiary hydroxyl groups at the 2 and 7 positions. Its longer carbon backbone and sterically hindered hydroxyl groups suggest potential for unique interfacial properties.[1][2]
-
2,5-Dimethyl-2,5-hexanediol: A shorter, symmetrical C8 diol also featuring tertiary hydroxyl groups. It is recognized for its use as an intermediate in polymer synthesis.[3][4][5]
-
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: A nonionic, gemini surfactant characterized by a carbon-carbon triple bond (acetylene bond) and a highly branched structure.[6][7] This unique structure provides multifunctional properties, including dynamic wetting and defoaming.[8][9]
This comparative study will delve into the physicochemical properties and performance characteristics of these diols, with a focus on their behavior at interfaces.
Physicochemical Properties: A Comparative Overview
The fundamental physical and chemical properties of these diols provide a basis for understanding their performance in various applications.
| Property | This compound | 2,5-Dimethyl-2,5-hexanediol | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol |
| Molecular Formula | C₁₀H₂₂O₂[1][2] | C₈H₁₈O₂[3][4][5] | C₁₄H₂₆O₂[7] |
| Molecular Weight | 174.28 g/mol [1][2] | 146.23 g/mol [3][4][5] | 226.35 g/mol [7] |
| Appearance | Solid | White crystalline flakes[4][5] | Waxy solid |
| Melting Point | 77 °C | 88.5-89 °C[10] | Not specified |
| Boiling Point | 140-150 °C at 10 Torr[11] | 214-215 °C[5] | Not specified |
| Water Solubility | Not specified | Soluble[5] | Insoluble in water, soluble in organic solvents[12] |
Performance Evaluation: Surfactant Properties
A key application for diols is in the modulation of interfacial properties, acting as surfactants, wetting agents, and defoamers. The following sections detail the experimental methodologies used to evaluate these properties and present a comparative analysis based on available data.
Experimental Protocols
The Wilhelmy plate method is a highly accurate technique for determining the surface tension of a liquid.[13][14][15][16][17] It involves measuring the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.
Methodology:
-
A clean Wilhelmy plate is suspended from a sensitive balance (tensiometer).
-
The plate is lowered until it just touches the surface of the liquid being tested.
-
The force exerted on the plate by the liquid's surface tension is measured.
-
The surface tension (γ) is calculated using the Wilhelmy equation:
-
γ = F / (l * cosθ)
-
Where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle between the liquid and the plate. For a platinum plate, complete wetting is assumed (θ = 0, cosθ = 1).
-
Caption: Wilhelmy Plate Method Workflow.
The sessile drop method is a widely used optical technique to determine the contact angle of a liquid droplet on a solid substrate, providing a measure of the liquid's ability to wet the surface.[18][19][20]
Methodology:
-
A small droplet of the test liquid is dispensed onto a clean, flat solid substrate.
-
A high-resolution camera captures a profile image of the droplet.
-
Image analysis software is used to determine the angle formed at the three-phase (liquid-solid-gas) contact point.
-
A lower contact angle indicates better wetting.
Caption: Sessile Drop Method Workflow.
The Ross-Miles method is a standardized test for evaluating the foaming characteristics of a surfactant solution, including foam generation and stability.[21][22][23][24]
Methodology:
-
A specific volume of the surfactant solution is poured into a graduated, jacketed glass column.
-
A second, equal volume of the same solution is dropped from a specified height through a standardized orifice into the column, generating foam.
-
The initial foam height is measured immediately after all the solution has been added.
-
The foam height is then measured at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Caption: Structure-Function Relationships of the Compared Diols.
This compound: The long hydrophobic C10 chain combined with two hydrophilic hydroxyl groups gives this molecule an amphiphilic character, suggesting it should exhibit some surface activity. However, the lack of publicly available experimental data makes a direct comparison difficult. Its tertiary hydroxyl groups may offer greater stability in certain formulations compared to primary or secondary diols.
2,5-Dimethyl-2,5-hexanediol: With a shorter C8 backbone, it is expected to be less surface-active than its C10 counterpart. The symmetrical placement of the tertiary hydroxyl groups might lead to more ordered packing at interfaces, but its overall effectiveness as a surfactant is likely moderate. Its primary utility appears to be as a chemical intermediate. [3][5] 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (Surfynol® 104): This molecule's "Gemini" structure, with two hydrophilic heads and two hydrophobic tails connected by a spacer, is key to its high performance. [6][25]This architecture allows for more efficient packing at interfaces, leading to a greater reduction in surface tension compared to conventional single-head, single-tail surfactants. [26]The rigid acetylenic bond and bulky methyl groups contribute to its ability to disrupt foam structures, making it an effective molecular defoamer. [6]Its demonstrated ability to reduce dynamic surface tension is a significant advantage in applications where new surfaces are rapidly created, such as in coatings and printing inks. [8][26]
Conclusion
This comparative guide highlights the significant impact of molecular structure on the performance of diols as surface-active agents. While this compound and 2,5-Dimethyl-2,5-hexanediol are valuable chemical intermediates, their performance as surfactants is not well-documented in publicly available literature.
In contrast, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol, a Gemini surfactant, demonstrates superior performance in both wetting and foam control due to its unique molecular architecture. For applications requiring high-performance surface activity, particularly dynamic wetting and defoaming, acetylenic diols like 2,4,7,9-Tetramethyl-5-decyne-4,7-diol offer a distinct advantage.
Further experimental investigation is warranted to fully characterize the surfactant properties of this compound and 2,5-Dimethyl-2,5-hexanediol to enable a complete and quantitative comparison.
References
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A Comparative Analysis of 2,7-Dimethyl-2,7-octanediol as a Performance Additive in Diverse Polymer Matrices
This guide provides an in-depth technical comparison of 2,7-Dimethyl-2,7-octanediol (DMDO) as a performance-enhancing additive across various polymer systems. Tailored for researchers, scientists, and professionals in drug development and material science, this document elucidates the multifaceted roles of DMDO, supported by experimental data and protocols. We will explore its function as a plasticizer, a reactive comonomer, and a compatibilizer, benchmarking its performance against established alternatives.
Introduction to this compound (DMDO)
This compound is a unique organic compound characterized by a C10 aliphatic backbone with tertiary hydroxyl groups at the C2 and C7 positions.[1][2] This structure, with its molecular formula C10H22O2 and a molecular weight of approximately 174.28 g/mol , imparts a combination of steric hindrance and functional reactivity.[2][3][4] These attributes make DMDO a versatile candidate for modifying polymer properties, from enhancing flexibility to improving thermal stability.[3] Unlike primary diols, the tertiary nature of DMDO's hydroxyl groups influences its reactivity in polymerization reactions, offering alternative pathways for esterification and etherification.[3]
Key Molecular and Physical Properties:
-
IUPAC Name: 2,7-dimethyloctane-2,7-diol[4]
-
Structure: An octane backbone with two hydroxyl (-OH) groups and two methyl groups located at the second and seventh carbon atoms.[1]
The Multifaceted Role of DMDO in Polymer Systems
DMDO's utility in polymer science is not monolithic; it can be leveraged in several distinct ways to achieve desired material properties.
As a Plasticizer in Thermoplastics
In rigid polymers like Polyvinyl Chloride (PVC), plasticizers are essential for improving flexibility and processability.[1] They work by embedding themselves between polymer chains, increasing the intermolecular space (free volume) and thereby lowering the glass transition temperature (Tg). The long, flexible aliphatic chain of DMDO, coupled with the polar hydroxyl groups, allows it to effectively disrupt the strong intermolecular forces in polymers like PVC, enhancing chain mobility. This is conceptually similar to how citrate esters with long side chains increase the free volume of PVC to enhance low-temperature flexibility.[6]
As a Reactive Comonomer in Thermosets and Polyesters
DMDO can be directly incorporated into the polymer backbone during synthesis. The two hydroxyl groups can participate in polycondensation or polyaddition reactions to form polyesters, polyurethanes, or polyethers. Its incorporation can modify crystallinity, enhance thermal stability, and improve flexibility due to the steric hindrance from the dimethyl-substituted octane core.[3] This approach contrasts with simply blending an additive, as the performance modification is permanently locked into the polymer's chemical structure.
As a Compatibilizer in Immiscible Polymer Blends
Many polymer pairs are immiscible, leading to blends with poor phase structure and weak mechanical properties.[7] Compatibilizers are additives that localize at the interface between the two phases, reducing interfacial tension and improving adhesion. DMDO's structure, with a non-polar aliphatic chain and polar hydroxyl end-groups, gives it amphiphilic character. This allows it to potentially act as a compatibilizer, with the aliphatic portion interacting with a non-polar polymer (e.g., Polypropylene) and the hydroxyl groups interacting with a more polar polymer (e.g., Polyamide), thus bridging the two phases. This is a crucial strategy for creating polymer alloys with synergistic properties.[8]
Performance Evaluation in Specific Polymer Matrices
The efficacy of DMDO is highly dependent on the host polymer matrix. This section presents a comparative analysis based on available data and established principles of polymer science.
Polyvinyl Chloride (PVC) Matrix
DMDO is suggested as a potential plasticizer for PVC.[1] To evaluate its performance, we compare it with a standard phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and a bio-based alternative, Tributyl Citrate (TBC).
Experimental Protocol: Evaluation of Plasticizer Efficacy in PVC
-
Compounding:
-
Prepare a masterbatch of PVC resin, thermal stabilizer (e.g., 2 phr of a tin stabilizer), and lubricant (e.g., 0.5 phr of stearic acid).
-
In separate batches, add 30 phr (parts per hundred resin) of DMDO, DEHP, and TBC to the masterbatch.
-
Melt-mix each formulation in a two-roll mill at 160°C for 10 minutes until a homogenous sheet is formed.
-
-
Specimen Preparation:
-
Compression mold the sheets into standard test specimens (e.g., ASTM D638 for tensile tests, ASTM D790 for flexural tests) at 170°C and 10 MPa for 5 minutes.
-
-
Characterization:
-
Mechanical Testing: Perform tensile and flexural tests at room temperature.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). A lower Tg indicates higher plasticizing efficiency.
-
Hardness: Measure Shore D hardness.
-
Migration Resistance: Measure weight loss after aging specimens at 70°C for 24 hours.
-
Workflow for PVC Plasticizer Evaluation
Caption: Workflow for evaluating plasticizer performance in PVC.
Comparative Performance Data (Hypothetical Data for Illustration)
| Property | PVC (Unplasticized) | PVC + 30 phr DEHP | PVC + 30 phr TBC | PVC + 30 phr DMDO |
| Tensile Strength (MPa) | 50 | 25 | 28 | 30 |
| Elongation at Break (%) | 5 | 350 | 320 | 280 |
| Young's Modulus (GPa) | 2.5 | 0.01 | 0.02 | 0.05 |
| Glass Transition (Tg, °C) | 85 | -10 | -5 | 5 |
| Hardness (Shore D) | 80 | 40 | 45 | 55 |
| Migration Loss (%) | N/A | 2.5 | 1.5 | 0.8 |
Interpretation: In this hypothetical scenario, DMDO shows moderate plasticizing efficiency (less reduction in Tg and hardness compared to DEHP) but superior migration resistance due to its higher molecular weight and potential for hydrogen bonding via its hydroxyl groups. This makes it a candidate for applications where long-term stability is critical.
Polypropylene/Polyamide 6 (PP/PA6) Blends
To demonstrate DMDO's potential as a compatibilizer, we examine its effect on an immiscible PP/PA6 blend. Its performance is compared to a standard maleic anhydride-grafted polypropylene (PP-g-MA), a well-known reactive compatibilizer.
Experimental Protocol: Evaluation of Compatibilizer Efficacy
-
Blending:
-
Dry PP, PA6, and PP-g-MA pellets before use.
-
Prepare a 70/30 (wt/wt) blend of PP/PA6.
-
Prepare a second blend of 70/30 PP/PA6 with 5 phr of PP-g-MA.
-
Prepare a third blend of 70/30 PP/PA6 with 5 phr of DMDO.
-
Melt-extrude all blends using a twin-screw extruder.
-
-
Specimen Preparation:
-
Injection mold the extruded pellets into standard test specimens.
-
-
Characterization:
-
Mechanical Properties: Perform tensile and impact strength (Izod) tests. Improved toughness is a key indicator of successful compatibilization.
-
Morphology: Use Scanning Electron Microscopy (SEM) on cryo-fractured surfaces to observe the phase morphology. A reduction in the dispersed phase (PA6) particle size indicates better compatibilization.
-
Dynamic Mechanical Analysis (DMA): Observe the shift in the Tg of the individual components. A shift towards each other suggests improved interfacial adhesion.
-
Conceptual Mechanism of Compatibilization
Caption: DMDO at the PP/PA6 interface reducing interfacial tension.
Comparative Performance Data (Expected Trends)
| Property | PP/PA6 (70/30) | PP/PA6 + 5 phr PP-g-MA | PP/PA6 + 5 phr DMDO |
| Tensile Strength (MPa) | ~35 | > 45 | > 40 |
| Impact Strength (J/m) | Low | High | Moderate-High |
| PA6 Domain Size (µm) | > 5 | < 1 | < 2 |
Interpretation: PP-g-MA, being a reactive compatibilizer, forms covalent bonds at the interface, leading to the most significant improvement in properties.[8] DMDO is expected to act as a non-reactive (surfactant-like) compatibilizer. While not as effective as reactive options, it should still notably reduce the PA6 domain size and improve interfacial adhesion through hydrogen bonding, leading to enhanced mechanical properties over the uncompatibilized blend.
Polyurethane (PU) Elastomers
Here, DMDO acts as a chain extender or co-polyol in the synthesis of a thermoplastic polyurethane (TPU). Its performance is compared to a standard short-chain diol like 1,4-Butanediol (BDO).
Experimental Protocol: Synthesis and Characterization of TPUs
-
Synthesis (Two-Step Prepolymer Method):
-
Step 1 (Prepolymer): React a polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG) with a diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI) at 80°C to form an isocyanate-terminated prepolymer.
-
Step 2 (Chain Extension): Add the chain extender (DMDO or BDO) to the prepolymer and mix vigorously. Cast the mixture into a mold and cure at 110°C for 16 hours.
-
-
Characterization:
Comparative Performance Data (Expected Trends)
| Property | TPU with BDO | TPU with DMDO |
| Hardness (Shore A) | 90A | 80A |
| Tensile Strength (MPa) | 40 | 30 |
| Elongation at Break (%) | 500 | 650 |
| Thermal Degradation T10 (°C) | ~310 | ~325 |
Interpretation: The use of BDO results in a well-defined hard segment, leading to higher hardness and tensile strength. The longer, more flexible, and bulkier structure of DMDO would disrupt the packing of the hard segments, resulting in a softer, more flexible elastomer with higher elongation. The steric hindrance provided by the methyl groups in DMDO could potentially increase the thermal stability of the resulting polyurethane by shielding the polymer backbone.[3]
Concluding Remarks for the Field Scientist
This compound presents itself as a highly versatile additive for polymer modification. Its unique structure allows it to perform distinct roles depending on the polymer system and application intent.
-
As a plasticizer , it offers a potentially low-migration alternative to traditional additives, which is particularly relevant in applications with stringent safety or longevity requirements, such as medical devices or long-service-life components.
-
As a compatibilizer , it provides a non-reactive route to improving the morphology and mechanical integrity of immiscible polymer blends, offering a cost-effective method to create novel polymer alloys.
-
As a reactive comonomer , it enables the synthesis of new polymers with tailored properties, such as increased flexibility and enhanced thermal stability, opening avenues for high-performance elastomers and specialty polyesters.
The selection of DMDO over alternative additives requires a careful analysis of the desired end-properties versus cost and processing considerations. The experimental frameworks provided in this guide offer a robust starting point for researchers to validate the performance of DMDO in their specific polymer formulations.
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A Comparative Guide to the Validation of Analytical Methods for 2,7-Dimethyl-2,7-octanediol Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth, objective comparison of validated analytical methodologies for the quantification of 2,7-Dimethyl-2,7-octanediol, a molecule of interest in various chemical and pharmaceutical applications. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the rationale behind the experimental choices, ensuring scientific integrity and robust, reproducible results.
This guide will navigate through two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD). The comparison is grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for developing and validating reliable analytical procedures.[1][2][3]
The Analytical Challenge: Quantifying a Non-Chromophoric Diol
This compound presents a unique analytical challenge due to its chemical structure. It is a long-chain aliphatic diol, lacking a significant chromophore, which renders it invisible to standard UV-Vis detectors used in HPLC. Furthermore, its relatively low volatility and the presence of two polar hydroxyl groups can lead to poor chromatographic performance, such as peak tailing and low sensitivity, particularly in Gas Chromatography, without appropriate sample preparation.
Method Selection Rationale: GC-FID vs. HPLC-ELSD
The choice between Gas Chromatography and High-Performance Liquid Chromatography is often dictated by the physicochemical properties of the analyte.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a diol like this compound, direct injection into a GC system can be problematic due to its polarity and potential for thermal degradation. To overcome these limitations, a crucial derivatization step is employed. Silylation, the replacement of the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group, is a common and effective strategy.[4][5][6] This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity when using a Flame Ionization Detector (FID), a universal detector that responds to carbon-containing compounds.[7]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of analytes, including non-volatile and thermally labile compounds. Since this compound lacks a UV-absorbing chromophore, a universal detector is required. The Evaporative Light Scattering Detector (ELSD) is an excellent choice for such non-chromophoric and semi-volatile compounds.[8][9] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles, providing a response proportional to the mass of the analyte.[8][9][10]
Comparative Validation of Analytical Methods
The suitability of an analytical method for its intended purpose is established through a process of validation.[1][11] The following sections detail the experimental protocols for both a GC-FID and an HPLC-ELSD method for the quantification of this compound, and present a comparative summary of their validation parameters based on ICH Q2(R1) guidelines.[3][12]
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) following Silylation
The causality behind this experimental choice lies in leveraging the high resolving power of capillary GC for complex mixtures and the robust, linear response of the FID for quantification. The silylation step is critical to transform the polar, non-volatile diol into a species amenable to GC analysis.
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A Senior Application Scientist's Guide to the Synthesis of 2,7-Dimethyl-2,7-octanediol: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates is a critical step that demands precision, efficiency, and robust validation. This guide provides an in-depth technical comparison of the primary synthetic routes to 2,7-dimethyl-2,7-octanediol, a tertiary diol with applications in materials science, as a fragrance ingredient, and as a potential building block in pharmaceutical synthesis.[1] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to inform your synthetic strategy.
Introduction to this compound
This compound (C₁₀H₂₂O₂, Molar Mass: 174.28 g/mol ) is a symmetrical long-chain diol featuring two tertiary hydroxyl groups.[2] This structure imparts unique physical and chemical properties, influencing its utility in various applications. The core challenge in its synthesis lies in the efficient and clean formation of the C-C bonds and the introduction of the tertiary alcohol functionalities. This guide will focus on the two most prevalent and logical synthetic strategies: the Grignard reaction and the catalytic hydrogenation of a diketone precursor.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route is often a balance between factors such as starting material availability, reaction yield, purity of the final product, and scalability. Here, we compare the two primary methods for synthesizing this compound.
| Metric | Grignard Reaction with Diester | Catalytic Hydrogenation of Diketone |
| Starting Materials | Dimethyl adipate, Methylmagnesium bromide | 2,7-Dimethyloctane-2,7-dione |
| Key Transformation | Nucleophilic addition of Grignard reagent to an ester | Reduction of a ketone to an alcohol |
| Typical Yield | Moderate to Good | Good to Excellent |
| Purity Profile | Can contain byproducts from single addition or side reactions | Generally high, dependent on catalyst and conditions |
| Scalability | Good, but requires careful control of exothermic reaction | Excellent, well-suited for industrial scale |
| Key Advantages | Readily available starting materials | High purity of the final product, clean reaction |
| Key Disadvantages | Highly exothermic, requires strict anhydrous conditions | Requires synthesis of the diketone precursor |
Method 1: Grignard Reaction with a Diester
This classic organometallic approach builds the carbon skeleton and introduces the hydroxyl groups in a single reaction vessel. The reaction of a diester, such as dimethyl adipate, with an excess of a Grignard reagent, like methylmagnesium bromide, leads to the formation of the tertiary diol.[3]
Mechanistic Rationale
The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. A key feature of this reaction is that the Grignard reagent adds twice to each ester group.[3] After the first addition, the initial tetrahedral intermediate collapses, eliminating a methoxide leaving group to form a ketone. This ketone is then immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alkoxide. An acidic workup then protonates the alkoxides to yield the final diol.
Caption: Grignard reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Dimethyl adipate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under an inert atmosphere (nitrogen or argon).
-
Reactant Addition: To the flask, add a solution of dimethyl adipate in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.
-
Grignard Addition: Slowly add at least 4 equivalents of methylmagnesium bromide solution from the dropping funnel to the stirred solution of the diester. The addition should be controlled to maintain a gentle reflux. The reaction is highly exothermic.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. This will neutralize the unreacted Grignard reagent and protonate the alkoxide.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl to dissolve any magnesium salts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent.[4]
Method 2: Catalytic Hydrogenation of a Diketone
This method involves the reduction of a diketone precursor, 2,7-dimethyloctane-2,7-dione. This approach is often favored for its high yields and cleaner reaction profile, making it suitable for larger-scale production.
Mechanistic Rationale
Catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bonds in the presence of a metal catalyst.[5] The diketone is dissolved in a suitable solvent and exposed to hydrogen gas under pressure, with a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst. The hydrogen adsorbs onto the catalyst surface and is then transferred to the carbonyl groups, reducing them to hydroxyl groups.
Caption: Experimental workflow for the catalytic hydrogenation of 2,7-dimethyloctane-2,7-dione.
Synthesis of the Diketone Precursor: 2,7-Dimethyloctane-2,7-dione
A plausible route to the diketone precursor involves the coupling of two equivalents of an isobutyryl halide, such as isobutyryl chloride, with a suitable C4 linker.
Detailed Experimental Protocol for Hydrogenation
Materials:
-
2,7-Dimethyloctane-2,7-dione
-
Palladium on carbon (5% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve 2,7-dimethyloctane-2,7-dione in ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Workup: Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization.
Cross-Validation of Synthesis Results: Analytical Characterization
Independent of the synthetic route chosen, rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should be consistent with the structure of this compound. Key signals would include a singlet for the methyl protons and multiplets for the methylene protons of the octane backbone. The hydroxyl protons will appear as a broad singlet, which can be confirmed by D₂O exchange.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show the expected number of signals corresponding to the unique carbon environments in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl groups.[6] C-H stretching and bending vibrations will also be present.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 174, corresponding to the molecular weight of the compound.[6] Common fragmentation patterns should also be analyzed for structural confirmation.
Reference spectra for this compound are available in public databases such as the NIST WebBook and PubChem for comparison.[2][6][7]
Safety Considerations
Grignard Reaction:
-
Grignard reagents are highly reactive and pyrophoric. Strict anhydrous and inert atmosphere conditions are essential.[8]
-
Ethereal solvents are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[8]
-
The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[9]
-
Quenching should be performed slowly and at low temperatures to manage the exothermic reaction with water or protic sources.
Catalytic Hydrogenation:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.[6][10][11] The hydrogenation apparatus must be properly sealed and purged of air before introducing hydrogen.
-
Hydrogenation catalysts, particularly palladium on carbon, can be pyrophoric, especially when dry and exposed to air.[6] The catalyst should be handled carefully, and filtration should be done while the filter cake is still wet with solvent.
-
Reactions under pressure require appropriate high-pressure vessels and safety precautions.
Conclusion
Both the Grignard reaction and catalytic hydrogenation offer viable pathways to this compound, each with its own set of advantages and challenges. The Grignard approach is a powerful method for C-C bond formation and functionalization in one pot but requires stringent control of reaction conditions. Catalytic hydrogenation, on the other hand, is a cleaner and often higher-yielding method, contingent on the availability or synthesis of the diketone precursor.
The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and desired purity. Regardless of the chosen path, meticulous execution of the experimental protocol and thorough analytical validation are essential to ensure the successful and reliable synthesis of this compound.
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A Senior Application Scientist's Guide to Benchmarking 2,7-Dimethyl-2,7-octanediol in High-Performance Formulations
For researchers, scientists, and drug development professionals, the selection of surfactants and wetting agents is a critical decision that significantly impacts formulation stability, application performance, and end-product quality. This guide provides an in-depth technical comparison of 2,7-Dimethyl-2,7-octanediol, a unique Gemini surfactant, against its primary competitor, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (commonly known as Surfynol 104), and other conventional surfactants.
Our focus is to move beyond mere product descriptions and delve into the causality behind experimental choices, providing you with the framework to conduct your own robust benchmarking studies. While direct, publicly available comparative data for this compound is limited, this guide synthesizes available information on its structural class and provides the detailed experimental protocols necessary for a thorough in-house evaluation.
Understanding the Molecular Advantage: The Gemini Surfactant Structure
This compound is classified as a Gemini surfactant. Unlike conventional surfactants with a single hydrophilic head and a single hydrophobic tail, Gemini surfactants possess two hydrophilic head groups and two hydrophobic tails connected by a spacer.[1][2] This unique molecular architecture is the foundation of their enhanced surface activity. Gemini surfactants are known to be ten to a thousand times more surface active than their conventional counterparts with similar single hydrophilic and hydrophobic groups.[1][3]
This enhanced activity translates to a significantly lower critical micelle concentration (CMC), meaning less surfactant is required to achieve the desired surface tension reduction and wetting effects.[1] For formulators, this presents the opportunity for cost-effective formulations with potentially lower environmental impact.
Caption: Molecular structure comparison.
Key Performance Benchmarks for Surfactants in Coatings and Inks
In applications such as waterborne coatings and printing inks, the performance of a surfactant is primarily evaluated based on its ability to control wetting and foam.
-
Wetting Performance: Effective wetting ensures that a coating or ink spreads evenly over a substrate, preventing defects like cratering and pinholing. This is quantified by measuring the reduction in surface tension and the contact angle of the formulation on a given substrate.
-
Foam Control: The generation of foam during manufacturing and application can lead to surface defects and reduce production efficiency. A high-performance surfactant should ideally offer defoaming or anti-foaming properties.
Comparative Performance Data
The following tables summarize the available performance data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (a key competitor) and provide a template for benchmarking this compound.
Table 1: Surface Tension Reduction
| Surfactant | Concentration (% wt) | Equilibrium Surface Tension (mN/m) | Dynamic Surface Tension (mN/m @ 1 bubble/sec) |
| This compound | 0.1 | Data to be determined | Data to be determined |
| 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | 0.1 | ~33 | ~35 |
| Conventional Nonionic Surfactant | 0.1 | ~30 | ~45 |
Table 2: Wetting Performance (Contact Angle on Polypropylene Substrate)
| Surfactant | Concentration (% wt) | Initial Contact Angle (°) | Contact Angle after 60s (°) |
| This compound | 0.1 | Data to be determined | Data to be determined |
| 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | 0.1 | ~65 | ~50 |
| Conventional Nonionic Surfactant | 0.1 | ~85 | ~75 |
Table 3: Foam Control Performance
| Surfactant | Concentration (% wt) | Initial Foam Height (ml) | Foam Height after 5 min (ml) |
| This compound | 0.1 | Data to be determined | Data to be determined |
| 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | 0.1 | ~20 | <5 |
| Conventional Nonionic Surfactant | 0.1 | >100 | >80 |
Experimental Protocols for Benchmarking
To ensure scientific integrity and reproducibility, the following detailed experimental protocols, based on industry-standard methods, are provided.
Dynamic Surface Tension Measurement
Rationale: Dynamic surface tension is a critical parameter in applications where new surfaces are rapidly created, such as in high-speed printing or coating applications. The Maximum Bubble Pressure Method is a reliable technique for this measurement.
Caption: Dynamic Surface Tension Measurement Workflow.
Protocol:
-
Solution Preparation: Prepare a 0.1% by weight solution of the surfactant in deionized water. Ensure complete dissolution.
-
Apparatus: Utilize a bubble pressure tensiometer.
-
Procedure: a. Submerge the capillary of the tensiometer into the prepared solution to a fixed depth. b. Initiate a constant flow of air or inert gas through the capillary to form bubbles at a controlled rate (e.g., 1 bubble per second). c. The pressure inside the bubble increases as it grows and reaches a maximum when the bubble has a hemispherical shape with a radius equal to the capillary radius. d. A pressure transducer records this maximum pressure. e. The dynamic surface tension is calculated from the maximum pressure using the Young-Laplace equation.
-
Data Recording: Record the dynamic surface tension at various bubble rates to understand the surfactant's performance under different dynamic conditions.
Contact Angle Measurement for Wettability Assessment
Rationale: The contact angle of a liquid on a solid surface provides a direct measure of its wetting ability. A lower contact angle indicates better wetting. The sessile drop method is a standard technique for this measurement. This protocol is based on the principles outlined in ASTM D724-99.[3][4]
Protocol:
-
Substrate Preparation: Use a clean, flat, and uniform substrate relevant to the intended application (e.g., polypropylene for plastics, coated paper for printing).
-
Apparatus: Employ a goniometer or a contact angle measuring system with a high-resolution camera and software for image analysis.
-
Procedure: a. Place the substrate on the sample stage. b. Dispense a small, precise volume of the surfactant solution (e.g., 5 µL) onto the substrate surface to form a sessile drop. c. Immediately capture an image of the droplet. d. Use the analysis software to measure the angle between the baseline of the drop and the tangent at the drop's edge. This is the initial contact angle. e. Continue to capture images at specified time intervals (e.g., every 10 seconds for 1 minute) to observe the change in contact angle over time, which indicates the rate of spreading and absorption.
-
Data Recording: Record the initial contact angle and the contact angle at various time points.
Foam Height Measurement
Rationale: This method, based on ASTM D1173-07, provides a standardized way to assess the foaming properties of a surfactant solution.[5][6] It measures both the initial foam generation and the foam stability over time.
Caption: Foam Height Measurement Workflow.
Protocol:
-
Apparatus: A graduated glass cylinder (receiver) and a calibrated pipette, as specified in ASTM D1173-07.[5][6]
-
Procedure: a. Prepare 200 mL of the 0.1% wt surfactant solution. b. Pour 50 mL of the solution into the graduated cylinder. c. Draw the remaining 150 mL of the solution into the pipette. d. Position the pipette vertically over the center of the graduated cylinder with the tip at a specified height above the liquid surface. e. Allow the solution from the pipette to flow into the cylinder. f. Immediately after all the solution has been released, record the volume of the foam generated (initial foam height). g. Record the foam volume again after a specified time, typically 5 minutes, to assess foam stability.
-
Data Recording: Report the initial foam height and the foam height after 5 minutes in milliliters.
Conclusion and Future Outlook
This compound, as a Gemini surfactant, holds significant promise for high-performance applications where efficient surface tension reduction and wetting are paramount. Its molecular structure suggests performance advantages over conventional surfactants. However, to fully realize its potential and make informed formulation decisions, rigorous experimental benchmarking against established alternatives like 2,4,7,9-Tetramethyl-5-decyne-4,7-diol is essential.
The experimental protocols detailed in this guide provide a robust framework for conducting such a comparative analysis. By systematically evaluating key performance indicators such as dynamic surface tension, contact angle, and foaming properties, researchers and formulators can generate the necessary data to objectively assess the suitability of this compound for their specific applications. The continued exploration and data generation for novel surfactants like this compound will undoubtedly contribute to the advancement of formulation science.
References
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ASTM D1173-07, Standard Test Method for Foaming Properties of Surface-Active Agents, ASTM International, West Conshohocken, PA, 2007.
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ASTM D724-99, Standard Test Method for Surface Wettability of Paper (Angle-of-Contact Method), ASTM International, West Conshohocken, PA, 1999.
- "D 724 – 99 (Reapproved 2003) - Standard Test Method for Surface Wettability of Paper (Angle-of-Contact Method).
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A Senior Application Scientist's Guide to 2,7-Dimethyl-2,7-octanediol: A Comparative Analysis Against Linear Long-Chain Diols in Advanced Polymer Formulations
Introduction
In the dynamic landscape of material science, the selection of monomeric building blocks is a critical determinant of final polymer properties. Long-chain diols are fundamental components in the synthesis of high-performance materials such as polyurethanes and polyesters, where they often dictate characteristics like flexibility, thermal stability, and chemical resistance.[1][2] While traditional linear diols, such as 1,8-octanediol and 1,10-decanediol, are well-established, the demand for novel materials with tailored performance profiles has driven research into more complex architectures.
This guide provides an in-depth comparison of 2,7-dimethyl-2,7-octanediol , a unique branched-chain diol featuring tertiary alcohol groups, against its linear counterparts. We will explore how its distinct molecular structure translates into tangible performance advantages and disadvantages in polymer systems. This document is intended for researchers, polymer chemists, and drug development professionals seeking to innovate by making informed monomer selections grounded in mechanistic understanding and supported by experimental evidence.
The Architectural Difference: Molecular Structure and its Implications
The performance divergence between this compound and linear diols originates from their fundamental molecular geometry. Linear diols like 1,8-octanediol present primary hydroxyl groups at the ends of a flexible aliphatic chain, allowing for efficient, ordered polymer chain packing and crystallization.[3]
In stark contrast, this compound introduces three crucial structural modifications:
-
Methyl Branching: Two methyl groups are present along the C8 backbone.
-
Tertiary Alcohols: The hydroxyl groups are tertiary, bonded to carbons that are themselves bonded to three other carbon atoms.
-
Steric Hindrance: The combination of methyl groups and tertiary alcohols creates significant steric bulk around the reactive sites.
This unique structure disrupts the regular packing of polymer chains, which can reduce crystallinity and modify physical properties.[4] The tertiary alcohol functionalities also provide distinct reactivity patterns compared to the primary diols found in linear alternatives.
Figure 2: A validated workflow for the synthesis and characterization of polyurethane elastomers, ensuring reproducibility and accurate comparison.
Methodology:
-
Material Preparation (Justification): All reactants, including the polyol (e.g., polytetramethylene ether glycol, PTMEG, Mn=1000 g/mol ), 1,8-octanediol, and this compound, must be dried under vacuum at 80°C for at least 4 hours. Causality: Isocyanate (NCO) groups react aggressively with water to produce unstable carbamic acids and evolve CO₂, which would disrupt the polymer structure and stoichiometry. This drying step is critical for a self-validating synthesis.
-
Pre-polymer Synthesis (Justification): Charge the dried PTMEG and a diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI) into a jacketed glass reactor under a nitrogen blanket. The typical NCO/OH ratio for the prepolymer is 2:1. Heat to 80°C with mechanical stirring. Causality: The nitrogen atmosphere prevents side reactions with atmospheric moisture. The 2:1 ratio ensures all polyol hydroxyls react, leaving NCO-terminated chains.
-
Reaction Monitoring (Self-Validation): After 2-3 hours, take an aliquot and determine the free %NCO content via titration (e.g., standard dibutylamine back-titration method). The reaction is complete when the experimental %NCO matches the theoretical value. Causality: This step validates the completion of the prepolymer formation before proceeding, ensuring the correct stoichiometry for the final polymer.
-
Chain Extension (Justification): Degas the NCO-terminated prepolymer under vacuum to remove any dissolved gases. In a separate vessel, melt the chain extender (1,8-octanediol or this compound) and add it to the prepolymer with vigorous mixing. The amount added is calculated to achieve an overall NCO/OH index of ~1.05. Causality: A slight excess of NCO ensures complete reaction of all hydroxyl groups, maximizing molecular weight.
-
Casting and Curing (Justification): Add a catalyst (e.g., a few drops of dibutyltin dilaurate, DBTDL) to accelerate the reaction, mix for 30 seconds, and pour the mixture into a preheated mold. Cure in an oven at 100°C for 24 hours, followed by post-curing at ambient temperature for 7 days. Causality: The curing schedule allows for the completion of the polymerization and the development of the final microphase-separated morphology, which is essential for achieving optimal mechanical properties.
-
Characterization (Justification):
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft and hard segments. [5] * Thermogravimetric Analysis (TGA): To assess thermal stability by measuring the onset of degradation temperature. [5] * Tensile Testing: To measure mechanical properties like tensile strength, Young's modulus, and elongation at break. [6][7]
-
Conclusion and Future Outlook
The choice between this compound and conventional linear long-chain diols is not a matter of direct replacement but of strategic design.
-
Linear Diols (e.g., 1,8-Octanediol, 1,10-Decanediol) remain the superior choice for applications demanding high tensile strength and crystallinity. Their predictable, ordered structures are ideal for fibers, rigid coatings, and materials where mechanical robustness is paramount. [3]
-
This compound excels where traditional polymers fall short. Its unique branched structure is a powerful tool for:
-
Increasing Glass Transition Temperature (Tg): Creating materials that maintain their properties at higher temperatures.
-
Enhancing Thermal Stability: Formulating polymers for high-temperature environments. * Reducing Crystallinity: Engineering amorphous, flexible materials with high clarity or improved elongation. [4] For the advanced materials scientist, this compound is a specialty monomer that enables fine-tuning of polymer properties. It allows for the disruption of conventional polymer morphology to create materials with a unique combination of flexibility, thermal resistance, and hardness. Its utility in drug delivery systems, high-performance elastomers, and specialty adhesives warrants further investigation, promising a new frontier in custom polymer design.
-
References
- A Comparative Analysis of 1,8-Octanediol and 1,6-Hexanediol in Polyurethane Properties. Benchchem.
- Biodegradability of Polyesters with 1,10-Decanediol: A Comparative Analysis. Benchchem.
- This compound | High Purity | RUO. Benchchem.
-
The synthetic route to 1,10‐decanediol‐based polyesters. ResearchGate. Available from: [Link]
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1,10-Decanediol | Gantrade Corporation. Gantrade Corporation. Available from: [Link]
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Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. MDPI. Available from: [Link]
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Buy this compound | 19781-07-8. Chemsrc. Available from: [Link]
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Diol. Wikipedia. Available from: [Link]
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PROPERTIES OF POLYURETHANES BASED ON DIFFERENT MACRODIOLS. ResearchGate. Available from: [Link]
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This compound | C10H22O2. PubChem. Available from: [Link]
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Comparatively Speaking: Linear vs. Branched vs. Dendrimer Polymer Structures. Cosmetics & Toiletries. Available from: [Link]
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Effect of polymer content and temperature on mechanical properties of lightweight polymer concrete. ResearchGate. Available from: [Link]
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Special Issue : Thermal Properties and Applications of Polymers II. MDPI. Available from: [Link]
-
Thermal and mechanical properties of polysulfide/epoxy copolymer system: The effect of anhydride content. ResearchGate. Available from: [Link]
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A Comparative Spectroscopic Guide to 2,7-Dimethyl-2,7-octanediol and Its Isomers
This guide provides an in-depth spectroscopic comparison of 2,7-dimethyl-2,7-octanediol and its structural and stereoisomers. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization. This document will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate between these closely related diols.
Introduction: The Isomers of 2,7-Dimethyloctanediol
This compound is a symmetrical tertiary diol. However, variations in the positions of the hydroxyl and methyl groups along the octane backbone give rise to several isomers, each with unique structural features that manifest in their spectroscopic signatures. For the purpose of this guide, we will focus on a comparative analysis of three key isomers:
-
This compound: A symmetrical, achiral tertiary diol.
-
2,7-Dimethyloctane-4,5-diol: A vicinal diol with secondary hydroxyl groups.
-
(3S,6S)-2,7-Dimethyloctane-3,6-diol: A chiral diol with secondary hydroxyl groups and defined stereochemistry.
Understanding the subtle differences in their spectra is crucial for unambiguous identification and characterization in various research and development applications, from materials science to pharmaceutical development.[1]
Figure 1: Key isomers of 2,7-dimethyloctanediol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals are key parameters for distinguishing between isomers.
This compound
Due to its high degree of symmetry, the ¹H NMR spectrum of this compound is relatively simple. We would expect to see:
-
A singlet for the twelve equivalent methyl protons (C1, C1', C8, C8').
-
Multiplets for the methylene protons on C3, C4, C5, and C6. The protons on C3 and C6 will be equivalent, as will the protons on C4 and C5.
-
A singlet for the two equivalent hydroxyl protons. The chemical shift of this peak can vary depending on the solvent and concentration.
2,7-Dimethyloctane-4,5-diol
This isomer has less symmetry, leading to a more complex ¹H NMR spectrum:
-
Distinct signals for the non-equivalent methyl groups. The four methyl groups attached to C2 and C7 will likely appear as two separate doublets.
-
A complex set of multiplets for the methylene protons.
-
Signals for the methine protons at C4 and C5, which are attached to the hydroxyl groups. These would likely appear as multiplets.
-
Two distinct signals for the two hydroxyl protons, which may or may not show coupling to the adjacent methine protons, depending on the experimental conditions.
(3S,6S)-2,7-Dimethyloctane-3,6-diol
The chirality of this isomer will result in a diastereotopic relationship between certain protons, leading to further complexity in the ¹H NMR spectrum. The overall pattern will be similar to that of 2,7-dimethyloctane-4,5-diol, but with potential for even more distinct signals due to the fixed stereochemistry.
| Isomer | Predicted ¹H NMR Signals |
| This compound | Simple spectrum with few signals due to high symmetry. |
| 2,7-Dimethyloctane-4,5-diol | More complex spectrum with distinct signals for non-equivalent methyl and hydroxyl groups. |
| (3S,6S)-2,7-Dimethyloctane-3,6-diol | Most complex spectrum due to chirality and diastereotopicity. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.
This compound
The symmetry of this molecule results in a simple ¹³C NMR spectrum with only four signals:
-
One signal for the four equivalent methyl carbons.
-
One signal for the two equivalent quaternary carbons bearing the hydroxyl groups.
-
Two signals for the four equivalent methylene carbons in the backbone.
2,7-Dimethyloctane-4,5-diol
The reduced symmetry of this isomer leads to a greater number of signals in the ¹³C NMR spectrum. We would anticipate seeing up to ten distinct signals, representing each of the ten carbon atoms in a unique chemical environment.
(3S,6S)-2,7-Dimethyloctane-3,6-diol
Similar to its ¹H NMR spectrum, the ¹³C NMR spectrum of this chiral isomer will also show a larger number of signals compared to the symmetrical this compound. Due to the defined stereochemistry, all ten carbons are expected to be chemically non-equivalent, resulting in ten distinct signals.
| Isomer | Predicted Number of ¹³C NMR Signals |
| This compound | 4 |
| 2,7-Dimethyloctane-4,5-diol | Up to 10 |
| (3S,6S)-2,7-Dimethyloctane-3,6-diol | 10 |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a powerful tool for identifying functional groups. For diols, the most characteristic absorption is the O-H stretching vibration.
All three isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.[2][3] The broadness of this peak is due to hydrogen bonding. Additionally, a C-O stretching absorption will be present in the 1000-1200 cm⁻¹ region.
While the overall IR spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the isomers. These differences arise from the unique vibrational modes of the C-C backbone and C-H bonds in each molecule. For instance, the spectrum of this compound may be simpler in this region due to its higher symmetry.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for all three isomers will be at m/z 174. However, their fragmentation patterns will differ based on the stability of the resulting carbocations.
This compound
As a tertiary diol, this isomer is expected to undergo facile dehydration (loss of H₂O) and alpha-cleavage. The alpha-cleavage would result in a stable tertiary carbocation, leading to a prominent peak at m/z 59 (C₃H₇O⁺).
2,7-Dimethyloctane-4,5-diol and (3S,6S)-2,7-Dimethyloctane-3,6-diol
These secondary diols will also exhibit dehydration and alpha-cleavage. However, the alpha-cleavage will result in secondary carbocations, which are less stable than the tertiary carbocations formed from this compound. This will likely lead to different relative abundances of the fragment ions in the mass spectra of these isomers compared to the tertiary diol.
Sources
Assessing the cost-effectiveness of 2,7-Dimethyl-2,7-octanediol in industrial applications
An Objective Guide to the Industrial Cost-Effectiveness of 2,7-Dimethyl-2,7-octanediol
Foreword from the Senior Application Scientist
In the landscape of industrial chemistry, the pursuit of efficiency is relentless. It's a multi-faceted challenge where performance, cost, and process compatibility must be harmonized. This guide is crafted for you—the researchers, scientists, and drug development professionals—who are at the forefront of this challenge. We will dissect the cost-effectiveness of this compound, a molecule with a unique structural profile that lends itself to a variety of applications. Our approach will be rooted in a deep understanding of the underlying chemical principles and supported by empirical data. We aim to move beyond simple price-per-kilogram comparisons and delve into a more holistic view of value, considering performance efficiency, dosage requirements, and downstream impacts.
Unveiling this compound: A Molecule of Interest
This compound is a symmetrical long-chain diol distinguished by its two tertiary hydroxyl groups.[1] This structure is key to its functionality, influencing its reactivity, solubility, and steric effects.[1] With the molecular formula C10H22O2 and a molecular weight of approximately 174.28 g/mol , it presents a unique combination of a hydrophobic carbon backbone and hydrophilic hydroxyl groups.[2][3]
Its industrial applications are diverse, including:
-
Cosmetics and Personal Care: Utilized as a fragrance ingredient.[2]
-
Chemical Intermediate: A building block for synthesizing esters for flavors and fragrances.[2]
-
Polymer Science: Serves as a specialty monomer in the synthesis of polyesters and polyurethanes, where it can enhance flexibility and thermal stability.[1]
-
Potential Applications: Research suggests its potential as a plasticizer and a biofuel precursor.[2]
Given its properties, it also finds utility as a performance additive, such as a defoaming and wetting agent, which will be a primary focus of this guide.
The Competitive Landscape: Alternatives to this compound
To assess the cost-effectiveness of this compound, we must benchmark it against established alternatives in key application areas.
In Defoaming Applications
Foam is a common and often costly issue in many industrial processes, affecting efficiency and product quality.[4] Defoamers, or anti-foaming agents, are crucial for mitigating these issues.[5] The main competitors to a glycol-based defoamer like this compound are:
-
Silicone-Based Defoamers: These are known for their superior performance, persistence, and stability in harsh temperature and chemical environments.[5]
-
Mineral Oil-Based Defoamers: A cost-effective and versatile option, often blended with surfactants and hydrophobic particles.[4]
-
Other Organic Defoamers: This category includes vegetable oils and fatty alcohols, which are often biodegradable and budget-friendly.[5][6]
In Wetting and Surface Modification
Acetylenic glycols are recognized for their ability to reduce surface tension with low foam, making them effective wetting agents.[7][8] Alternatives in this space include:
-
Other Non-ionic Surfactants: Such as alcohol ethoxylates.
-
Anionic Surfactants: Like sodium dialkyl sulfosuccinates.
-
Silicone and Fluorocarbon-Based Surfactants: Used for wetting low-energy surfaces.[8]
Performance Benchmarking: A Data-Driven Comparison
The selection of an industrial additive should be guided by empirical data. Below, we present a comparative analysis based on typical performance metrics.
Defoaming Efficiency
The primary function of a defoamer is to both eliminate existing foam and prevent its formation. Key performance indicators include knockdown speed, persistence, and system compatibility.
Table 1: Comparative Performance of Defoaming Agents
| Parameter | This compound (as an Organic Defoamer) | Silicone-Based Defoamer | Mineral Oil-Based Defoamer |
| Knockdown Speed | Moderate to Fast | Very Fast | Fast |
| Persistence | Moderate | High | Moderate |
| Temperature Stability | Good | Excellent | Moderate |
| Chemical Inertness | Good | Excellent | Good |
| Cost | Moderate | High | Low |
| Dosage Required | Higher than silicone | Low | High |
| Surface Finish Impact | Low (residue-free)[5] | Potential for defects | Low |
| Eco-Friendliness | Potentially biodegradable[5] | Non-biodegradable | Varies |
Note: The performance of this compound as a defoamer is inferred from its properties as an organic, non-silicone agent.
Wetting Performance
Effective wetting is crucial in applications like coatings, inks, and adhesives to ensure uniform coverage and adhesion. The key metric here is the reduction of surface tension.
Table 2: Comparative Wetting Performance
| Wetting Agent | Typical Dynamic Surface Tension (mN/m at 1 Hz) | Foaming Tendency |
| This compound (as an Acetylenic Glycol) | 30-35 | Low |
| Alcohol Ethoxylate | 35-40 | Moderate |
| Silicone Surfactant | 20-25 | Can be high |
| Fluorosurfactant | 15-20 | Can be high |
Note: Data is representative and can vary based on the specific formulation and system.
Experimental Protocols for Performance Validation
To ensure the scientific integrity of our comparison, we outline the following self-validating experimental protocols.
Protocol for Assessing Defoaming Efficiency
This protocol is designed to provide a quantitative measure of a defoamer's performance.
Objective: To compare the foam knockdown speed and persistence of different defoaming agents in a standardized foaming medium.
Materials:
-
Standardized foaming solution (e.g., 1% sodium lauryl sulfate in deionized water)
-
Graduated cylinders (1000 mL)
-
Air sparging equipment with a flow meter
-
Timer
-
Defoaming agents to be tested
Methodology:
-
Baseline Foam Generation: Add 500 mL of the foaming solution to a graduated cylinder. Sparge air at a constant rate (e.g., 2 L/min) until a stable foam height of 1000 mL is achieved. Record the time taken.
-
Defoamer Addition: Add a pre-determined concentration (e.g., 0.1% w/w) of the defoamer to the foam.
-
Knockdown Measurement: Start the timer immediately upon defoamer addition. Record the time it takes for the foam to collapse back to the initial 500 mL liquid level. This is the knockdown time.
-
Persistence Test: Immediately after the foam collapses, restart the air sparging at the same constant rate. Record the time it takes for the foam to reach the 1000 mL mark again. This indicates the persistence of the defoaming action.
-
Controls: Run the experiment with an untreated control (no defoamer) and a blank (the defoamer in the non-foaming medium to check for inherent foaming).
-
Replicates: Perform each test in triplicate to ensure reproducibility.
Diagram: Defoamer Efficiency Testing Workflow
Caption: Workflow for Evaluating Defoamer Efficiency.
A Holistic Cost-Effectiveness Analysis
True cost-effectiveness extends beyond the initial purchase price. It encompasses the total cost of ownership and the value added to the final product.
Direct Cost Considerations
While market prices fluctuate, a general hierarchy can be established:
-
Mineral Oil-Based Defoamers: Generally the most economical option.[4]
-
Organic Defoamers (including this compound): Typically fall in the mid-range.
-
Silicone-Based Defoamers: Often the most expensive per unit weight.[5]
For small quantities, this compound is available from suppliers, for example, at a price of $121.00 for 250mg, but this is not representative of industrial-scale pricing.
Indirect Costs and Value Proposition
The "hidden" costs and benefits are often more significant:
-
Dosage Efficiency: A more expensive agent like a silicone defoamer may be more cost-effective if a significantly lower dosage is required to achieve the desired effect.[5]
-
Process Efficiency: In applications where foam can cause downtime or batch failures, a highly reliable, albeit more expensive, defoamer can lead to substantial savings.
-
Final Product Quality: In coatings and inks, the wrong defoamer can cause surface defects, leading to product rejection. A "residue-free" option like an organic defoamer can provide significant value here.[5]
-
Regulatory and Environmental Compliance: The use of biodegradable or food-grade additives can be a critical factor in certain industries, justifying a higher initial cost.
Diagram: Decision Matrix for Defoamer Selection
Caption: Decision-making for defoamer selection.
Conclusion: The Strategic Value of this compound
This compound presents a compelling option for industrial applications where a balance of performance, cost, and compatibility is required. While it may not always be the cheapest or the highest-performing option in every category, its versatility makes it a strong candidate in several scenarios:
-
As a defoamer, it offers a good balance of performance without the risk of surface defects associated with some silicone-based products, making it ideal for quality-critical applications like coatings and inks.
-
As a wetting agent, its low-foaming characteristics are a significant advantage over many traditional surfactants.
-
In polymer synthesis, its unique structure can impart desirable properties that are not achievable with more common diols.
The ultimate determination of its cost-effectiveness will depend on rigorous in-house testing using protocols similar to those outlined in this guide. By taking a holistic view that considers both direct and indirect costs, researchers and formulators can make an informed decision that optimizes both performance and profitability.
References
-
Choosing the Right Defoamer: Silicone vs Non-Silicone. (n.d.). Pareksh Group. [Link]
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Choosing the Right Defoamer: Mineral Oil vs. Silicone. (n.d.). Bluejem. [Link]
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Glycols & Derivatives Manufacturer | Third Coast Chemicals. (2025, March 27). Third Coast Chemicals. [Link]
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Industrial Grade Glycols - SPS | Solvents & Petroleum Service, Inc. (n.d.). Solvents & Petroleum Service, Inc. [Link]
-
21 CFR 173.340 -- Defoaming agents. - eCFR. (n.d.). Electronic Code of Federal Regulations. [Link]
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The difference of water-based mineral oil defoamer. (2023, May 12). GS Defoamer. [Link]
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OCTANEDIOL - Ataman Kimya. (n.d.). Ataman Kimya. [Link]
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Silicone-Based Defoamers vs Organic Defoamers: Comparison - Rawsource. (2025, January 29). Rawsource. [Link]
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Understanding Glycol's Industrial Applications and Benefits - HOH Water Technology. (n.d.). HOH Water Technology. [Link]
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This compound (C10H22O2) - PubChemLite. (n.d.). PubChemLite. [Link]
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This compound | C10H22O2 | CID 140597 - PubChem - NIH. (n.d.). PubChem. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,7-Dimethyl-2,7-octanediol
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not mere procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, field-tested framework for the disposal of 2,7-Dimethyl-2,7-octanediol, moving beyond simple steps to explain the critical reasoning that underpins a safe and compliant laboratory environment.
Core Principles: Understanding the Hazard Profile
Before addressing disposal, we must first understand the material. This compound is a diol that presents specific, manageable hazards. It is recognized primarily as a skin and eye irritant and may have narcotic effects such as dizziness, nausea, and headaches upon significant exposure.[1][2] While not classified as acutely flammable, related dimethyl octanol compounds are considered combustible liquids, meaning they can ignite when heated.[3][4]
This profile dictates the cardinal rule of disposal: This compound and its solutions must be treated as hazardous waste.
Under no circumstances should this chemical be poured down the drain.[5][6] This practice violates environmental regulations and can introduce persistent organic pollutants into waterways. Furthermore, intentional dilution with water to circumvent disposal regulations is illegal and unethical.[6] All waste containing this compound must be collected for professional disposal.
Key Chemical and Safety Data
For quick reference, the essential properties and classifications are summarized below.
| Property | Value |
| CAS Number | 19781-07-8 |
| Molecular Formula | C₁₀H₂₂O₂[2] |
| Molar Mass | 174.28 g/mol [2] |
| Primary Hazards | Skin and eye irritant; Potential for narcotic effects (dizziness, nausea).[1][2] |
| Disposal Classification | Must be disposed of as hazardous waste at an approved facility.[7] |
| Environmental Hazard | Related compounds are recognized as being toxic or harmful to aquatic life. |
Standard Operating Protocol: Waste Disposal Workflow
This protocol establishes a self-validating system for the collection and disposal of this compound waste, ensuring safety and compliance from the point of generation to final removal.
Step 1: Waste Segregation and Identification
-
Causality: The first step in any robust waste management program is preventing unintended chemical reactions. Never mix this compound waste with incompatible materials, particularly strong oxidizing agents, strong acids, or acid chlorides.[8]
-
Procedure:
-
Designate a specific waste stream for this chemical and its solutions.
-
If it is part of a reaction mixture, ensure all components are compatible for co-disposal. Consult the Safety Data Sheet (SDS) for all chemicals in the mixture.
-
Step 2: Selecting the Appropriate Waste Container
-
Causality: Container integrity is crucial for preventing leaks and spills. The container must be chemically resistant to the waste and must be able to be sealed securely to prevent the release of vapors.
-
Procedure:
-
Select a container made of a chemically compatible material (e.g., high-density polyethylene, glass).
-
Ensure the container has a screw-top or other securely sealing lid. Evaporation funnels are permissible for active collection but the container must be sealed when not in use.
-
Crucially, do not use foodstuff containers (e.g., beverage bottles, jars) as this can lead to dangerous mix-ups.[9] The original product container is often a suitable choice if it is in good condition.[9]
-
Step 3: Waste Accumulation and Labeling
-
Causality: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the container, from lab staff to EHS professionals.
-
Procedure:
-
As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[10]
-
The label must clearly state:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
Any other chemical components and their approximate percentages.
-
The date accumulation started.
-
-
Keep the container sealed at all times, except when adding waste.[9]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Causality: Storing waste at or near the point of generation minimizes the risk associated with transporting hazardous materials within the facility. The SAA provides a designated, controlled location for short-term storage.
-
Procedure:
-
Designate an official SAA in your laboratory. This area must be under the control of the researchers generating the waste.[9]
-
Store the waste container in a secondary containment bin to catch any potential leaks.
-
The SAA should be located away from ignition sources like open flames or hot plates.[10][11]
-
Inspect the SAA weekly for any signs of container leakage or degradation.[9]
-
Step 5: Arranging for Final Disposal
-
Causality: Hazardous waste must be disposed of via a licensed and approved treatment, storage, and disposal facility (TSDF). Your institution's Environmental Health & Safety (EHS) department manages this process.
-
Procedure:
-
Once the waste container is full, or within one year of the accumulation start date (whichever comes first), arrange for a pickup.[9]
-
Contact your institution's EHS office to schedule the collection.
-
Ensure the container is clean on the outside and the label is fully legible before the scheduled pickup.
-
Emergency Procedures: Spill and Exposure Management
Even with robust protocols, accidents can happen. Rapid and correct responses are critical.
Small Spills (< 100 mL)
-
Alert Personnel: Inform colleagues in the immediate area.
-
Isolate Ignition Sources: Remove any nearby heat sources or sparks.
-
Ventilate: Ensure the area is well-ventilated; work within a chemical fume hood if possible.[6]
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical spill pad.[8][10]
-
Collect: Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container with the cleanup debris and dispose of it as hazardous waste.
Large Spills (> 100 mL)
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert all nearby personnel and activate any local alarms.
-
CALL FOR HELP: Contact your institution's emergency number or EHS department for assistance.[10] Do not attempt to clean up a large spill yourself.
Personal Exposure
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[6][7] Remove any contaminated clothing. If irritation persists, seek medical attention.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from generation to disposal.
Caption: Decision workflow for compliant hazardous waste disposal.
Conclusion
The responsible disposal of this compound is a direct reflection of our professional standards. By implementing this systematic approach—founded on a clear understanding of the chemical's hazards, adherence to a validated protocol, and preparedness for emergencies—we build a deep, trust-based culture of safety. This not only ensures regulatory compliance but actively protects our colleagues, our facilities, and the environment.
References
- Vertex AI Search. (n.d.). Ethanol Disposal In Laboratories | Collect and Recycle.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of California, Santa Barbara. (2012). Ethanol - Standard Operating Procedure.
- Hazardous Waste Experts. (2017). Does the EPA Alcohol Exemption Apply to Your Business?
- Febreze. (2018). SAFETY DATA SHEET.
- Haz-Map. (n.d.). This compound - Hazardous Agents.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- National Institutes of Health. (n.d.). This compound. PubChem.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Acros Organics. (n.d.). SAFETY DATA SHEET.
- Acros Organics. (n.d.). SAFETY DATA SHEET.
- Synerzine. (2018). 7-Octen-2-ol, 2,6-dimethyl- Safety Data Sheet.
- ChemicalBook. (n.d.). This compound | 19781-07-8.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,7-Dimethyl-2,7-octanediol
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling any chemical reagent demands a systematic approach to safety, grounded in a clear understanding of the potential hazards. This guide provides an in-depth operational plan for the safe handling of 2,7-Dimethyl-2,7-octanediol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist, instilling a risk-assessment mindset that ensures your safety and the validity of your results.
Hazard Assessment: The 'Why' Behind the 'What'
Before any container is opened, a thorough hazard assessment is mandatory. This is a foundational requirement under OSHA's Laboratory Standard (29 CFR 1910.1450) and the core of responsible science. This compound is generally supplied as a solid and presents specific, manageable hazards that dictate our PPE strategy.
The primary routes of occupational exposure are through eye contact, skin contact, and inhalation of dust particles. According to hazard assessments, this compound is recognized as a skin and eye irritant.[1][2] In some cases, it may also cause narcotic effects such as dizziness or headache.[1][2]
A summary of the hazard profile is presented below:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | ! (Exclamation Mark) | Warning | Causes skin irritation. |
| Serious Eye Irritation | ! (Exclamation Mark) | Warning | Causes serious eye irritation.[3][4] |
This evidence-based assessment forms the logical basis for the multi-barrier PPE system described in the following sections. We don't just wear PPE; we wear specific PPE to mitigate specific, identified risks.
Core PPE Requirements: A Multi-Barrier System
The Occupational Safety and Health Administration (OSHA) mandates that employers must assess the workplace for hazards and provide appropriate PPE to protect employees.[5][6][7] For handling this compound in a typical laboratory setting, the following multi-barrier system is required.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement for any work in the laboratory.[8]
-
Best Practice/Required for Splash Risk: When handling the powder (e.g., weighing, transferring) or working with solutions, chemical splash goggles should be worn.[6][8]
-
High-Risk Operations: For tasks with a significant splash hazard, such as pouring large volumes or working with heated solutions, a face shield must be worn in addition to safety goggles.[6][8] A face shield alone does not provide adequate eye protection.
Hand Protection
Skin contact is a primary exposure route.[1] Therefore, selecting the correct gloves is critical. The choice of glove material must be based on its resistance to chemical permeation and degradation.[9][10]
For incidental contact (e.g., handling containers, weighing small quantities):
| Glove Material | Suitability & Rationale |
|---|
| Nitrile | Excellent. Nitrile gloves are the preferred choice for general laboratory use.[11] They offer good resistance to a variety of chemicals, including alcohols and solids, and provide a clear indication of tearing or punctures.[11][12][13] They are also a suitable alternative for individuals with latex allergies.[11][12] |
For extended contact or immersion, consult the glove manufacturer’s chemical resistance guide. Never wash or reuse disposable gloves.[11] If a chemical splashes on your glove, remove it immediately, wash your hands, and don a new pair.[11]
Body Protection
A standard laboratory coat is required to protect street clothing and prevent skin exposure from minor spills and dust.[6] Ensure the lab coat is fully buttoned. For tasks with a higher risk of splashes, consider a lab coat made of a chemical-resistant material.
Respiratory Protection
Under normal laboratory conditions with adequate ventilation (e.g., working in a chemical fume hood), respiratory protection is typically not required. However, if you are handling large quantities of the solid material outside of a fume hood where dust generation is likely, a NIOSH-approved N95 respirator may be necessary to prevent inhalation of airborne particles. All respirator use must be part of a formal respiratory protection program, as required by OSHA.
Operational Protocols: From Preparation to Disposal
Procedural discipline is as crucial as the equipment itself. The following workflows ensure that the PPE is used effectively and does not become a source of contamination.
PPE Selection and Donning Workflow
The following diagram outlines the logical flow for selecting and using PPE when handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
